Product packaging for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 39893-80-6)

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1298045
CAS No.: 39893-80-6
M. Wt: 245.13 g/mol
InChI Key: UWAXMUSNRIUHRQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 39893-80-6) is a high-purity, white to off-white crystalline powder with a molecular weight of 245.13 g/mol and a molecular formula of C9H6Cl2N2S. As a member of the 2-aminothiazole class of heterocyclic compounds, it serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research . This compound is primarily valued as a key chemical building block for the design and synthesis of novel small molecule therapeutics, particularly in the field of oncology. The 2-aminothiazole core is a fundamental structural component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, which inhibits the PI3K pathway . Researchers utilize this compound to develop potential agents that may decrease drug resistance and reduce the unpleasant side effects associated with existing treatments . Its mechanism of action is derived from its role as an intermediate for creating inhibitors of critical enzyme targets, including EGFR/VEGFR kinase, Src and Abl kinase, and tubulin polymerase . Handling should be conducted with appropriate precautions. The compound may cause an allergic skin reaction and serious eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2S B1298045 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 39893-80-6

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXMUSNRIUHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347166
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39893-80-6
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(3,4-dichlorophenyl)thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine[1][2]

Synonyms: 2-Amino-4-(3,4-dichlorophenyl)thiazole, 4-(3,4-dichlorophenyl)thiazol-2-amine, 4-(3,4-Dichloro-phenyl)-thiazol-2-ylamine[1]

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, a molecule of interest for researchers and professionals in drug development. Due to limited publicly available data on this specific compound, this guide leverages information from structurally related 2-aminothiazole derivatives to infer potential experimental protocols and biological targets.

Chemical and Physical Properties

PropertyValueSource
CAS Number 39893-80-6[1]
Molecular Formula C₉H₆Cl₂N₂S[1]
Molecular Weight 245.13 g/mol PubChem

Synthesis

The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of the title compound, this would involve the reaction of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one with thiourea.

Representative Experimental Protocol for Hantzsch Thiazole Synthesis of a Related Compound:
  • Reaction Setup: A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) is prepared in a suitable solvent, such as ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically neutralized with a base, such as sodium bicarbonate solution, filtered, washed with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-aryl-1,3-thiazol-2-amine.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The specific conditions for the synthesis of this compound may vary.

Potential Biological Activities and Experimental Evaluation

Derivatives of 2-aminothiazole have been investigated for a wide range of biological activities. While specific data for this compound is scarce, research on analogous compounds suggests potential applications in oncology, and as anti-inflammatory and antimicrobial agents.

Antiproliferative Activity

Hypothesized Mechanism: Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

  • Preparation: Tubulin is purified from a biological source (e.g., porcine brain) and stored at -80°C.

  • Assay: A reaction mixture containing tubulin in a polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP) is prepared. The test compound, dissolved in a suitable solvent like DMSO, is added to the mixture.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to a control (vehicle only).

  • Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.

Anti-inflammatory Activity

Hypothesized Mechanism: Certain 2-aminothiazole derivatives have been found to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

  • Enzyme Preparation: A crude preparation of 5-LOX can be obtained from sources like potato tubers or isolated from inflammatory cells.

  • Assay: The assay is typically performed in a spectrophotometer. The reaction mixture contains the enzyme, the test compound, and the substrate (e.g., linoleic acid or arachidonic acid).

  • Measurement: The activity of 5-LOX is measured by monitoring the formation of conjugated dienes, which absorb light at 234 nm. The inhibition of the enzyme by the test compound is reflected by a decrease in the rate of product formation.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against different concentrations of the test compound.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a generalized workflow for the synthesis and screening of 2-aminothiazole derivatives and a potential signaling pathway they might inhibit based on data from related compounds.

G General Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start α-Haloacetophenone condensation Hantzsch Condensation start->condensation thiourea Thiourea thiourea->condensation product 4-Aryl-1,3-thiazol-2-amine condensation->product purification Purification product->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Generalized workflow for the synthesis and biological evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.

G Hypothesized Inhibition of Pro-inflammatory Signaling AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTs Leukotrienes LOX->LTs Inflammation Inflammation LTs->Inflammation Compound 4-(Aryl)-1,3-thiazol-2-amine Derivative Compound->LOX

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the 5-lipoxygenase pathway.

References

An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential mechanism of action as an anticancer agent based on the established activities of structurally related molecules. The information is presented to support further research and development of this and analogous compounds.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂SPubChem
Molecular Weight 245.13 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 39893-80-6PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 243.9628748PubChem
Monoisotopic Mass 243.9628748PubChem
Topological Polar Surface Area 67.2 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 205PubChem

Experimental Protocols

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. The following protocol is a detailed, plausible method based on established procedures for analogous 2-amino-4-arylthiazoles.

Synthesis of this compound

Objective: To synthesize this compound from 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one and thiourea.

Materials:

  • 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (approximately 10 mL per gram of the bromoacetophenone).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH 7-8). This will neutralize any hydrobromic acid formed during the reaction and precipitate the free base of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the N-H, C=N, and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the 2-aminothiazole scaffold is a well-established pharmacophore in many anticancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Inhibition of Tubulin Polymerization

Many 2-aminothiazole derivatives are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and ultimately triggers apoptosis.[2]

Tubulin_Inhibition Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Potential mechanism of tubulin polymerization inhibition.
Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a common downstream effect of anticancer agents. For 2-aminothiazole derivatives, apoptosis is often triggered following cell cycle arrest. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Pathway Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine CellCycleArrest G2/M Arrest Compound->CellCycleArrest Bcl2 Bcl-2 (anti-apoptotic) CellCycleArrest->Bcl2 Downregulates Bax Bax (pro-apoptotic) CellCycleArrest->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized intrinsic apoptosis signaling pathway.

Experimental Workflows

The synthesis and biological evaluation of this compound would follow a logical experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation Start Starting Materials: 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Thiourea Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Workup Workup and Purification (Neutralization, Filtration, Recrystallization) Hantzsch->Workup Characterization Characterization (NMR, IR, MS, MP) Workup->Characterization FinalProduct Pure 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Characterization->FinalProduct Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) FinalProduct->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies TubulinAssay->Mechanism ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay ApoptosisAssay->Mechanism

Overall experimental workflow for synthesis and biological evaluation.

Conclusion

This compound is a compound of significant interest due to its structural relation to a class of potent anticancer agents. While specific experimental data on this molecule is sparse, this guide provides a solid foundation for its synthesis and biological evaluation. The outlined protocols and potential mechanisms of action are intended to facilitate further research into this and related 2-aminothiazole derivatives as potential therapeutic agents.

References

The Rising Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant biological activities of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives, positioning them as promising candidates for the development of novel therapeutics. This technical guide synthesizes the current understanding of these compounds, detailing their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The specific substitution with a 3,4-dichlorophenyl group at the 4-position of the thiazole ring has been shown to confer a range of potent biological effects, making this class of compounds a focal point of medicinal chemistry research.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. Research indicates that these compounds can interfere with critical signaling pathways involved in cancer progression. For instance, certain derivatives have been investigated for their effects on the PI3K (Phosphatidylinositol 3-kinase) pathway, a crucial regulator of cell growth, proliferation, and survival.

One study reported the synthesis of a pyrrolotriazinone derivative incorporating the 4-(3,4-dichlorophenyl)thiazol-2-yl moiety, which was evaluated for its cytotoxic effects and impact on PI3K levels in cancer cells.[2] While the specific quantitative data for the 3,4-dichloro derivative was part of a broader series, the study underscores the potential of this scaffold in developing targeted anticancer agents.

In a related context, other substituted thiazole derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] The MEK/ERK signaling pathway has also been identified as a target for thiazole derivatives in colorectal cancer, leading to inhibited cell proliferation.[4] These findings suggest multiple potential mechanisms by which this compound derivatives may exert their anticancer effects.

Quantitative Anticancer Data
Compound IDCancer Cell LineActivity MetricValue (µM)Reference
25 Not SpecifiedNot SpecifiedNot Specified[2]

(Note: Specific IC50 values for the 4-(3,4-dichlorophenyl) derivative were not detailed in the provided search results, but its synthesis and inclusion in anticancer studies are noted.)

Antimicrobial Activity: A Broad Spectrum of Inhibition

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Thiazole derivatives have been extensively studied for their antimicrobial effects.[5][6][7][8] The incorporation of a dichlorophenyl ring is a common strategy in the design of antimicrobial agents, suggesting that this compound derivatives are promising candidates in this therapeutic area.

Studies on structurally related compounds, such as those with 4-chlorophenyl or 4-bromophenyl substitutions, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10] For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[10] While direct quantitative data for the 3,4-dichloro substituted compounds is sparse in the initial findings, the established structure-activity relationships (SAR) for this class of molecules strongly support their potential as antimicrobial agents.

Quantitative Antimicrobial Data
Compound IDMicrobial StrainActivity MetricValue (µg/mL)Reference
Data Not Available-MIC--

(Note: The provided search results did not contain specific MIC values for this compound derivatives against microbial strains.)

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a key pathological process in a multitude of diseases. Thiazole-containing compounds have been recognized for their anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are critical mediators of the inflammatory cascade.

Research on similar thiazole derivatives has demonstrated potent in vitro inhibition of COX-1, COX-2, and 5-LOX.[11] Furthermore, in vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory efficacy of these compounds.[12][13][14] The 3,4-dichlorophenyl substitution is expected to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets and, consequently, its anti-inflammatory activity.

Quantitative Anti-inflammatory Data
Compound IDAssayActivity MetricValue (µM)Reference
Data Not AvailableCOX-1 InhibitionIC50--
Data Not AvailableCOX-2 InhibitionIC50--
Data Not Available5-LOX InhibitionIC50--
Compound IDIn Vivo ModelDose (mg/kg)% InhibitionReference
Data Not AvailableCarrageenan-induced paw edema---

(Note: Specific quantitative anti-inflammatory data for this compound derivatives were not available in the initial search results. The data presented for related compounds highlights the potential of this chemical class.)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole derivatives, based on methodologies reported for structurally similar compounds.

Synthesis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives (Hantzsch Thiazole Synthesis)

A general and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.

  • Step 1: α-Halogenation of Acetophenone. A substituted acetophenone (e.g., 3',4'-dichloroacetophenone) is treated with a halogenating agent such as bromine in a suitable solvent like acetic acid or methanol to yield the corresponding α-haloacetophenone (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one).

  • Step 2: Cyclocondensation. The resulting α-haloacetophenone is then reacted with thiourea in a solvent such as ethanol or methanol.[11] The reaction mixture is typically refluxed for several hours.[15]

  • Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by neutralization with a base (e.g., aqueous sodium hydroxide or ammonia).[15] The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform-hexane mixture) to afford the desired this compound.[15]

G cluster_synthesis General Synthesis Workflow start 3',4'-Dichloroacetophenone + Bromine intermediate 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one start->intermediate α-Halogenation reaction Cyclocondensation (Reflux in Ethanol) intermediate->reaction reactants Thiourea reactants->reaction workup Neutralization & Filtration reaction->workup product This compound workup->product Purification

General synthesis workflow for this compound.
In Vitro Anti-inflammatory Assay (COX/LOX Inhibition)

The following is a modified protocol based on established methods for assessing the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[11]

  • Enzyme and Substrate Preparation: The respective enzymes (COX-1, COX-2, or 5-LOX) are prepared in a suitable buffer (e.g., Tris-HCl). A cofactor solution containing necessary components like glutathione and hematin is also prepared.[11]

  • Incubation: The enzyme is pre-incubated with a cofactor solution. The test compounds (derivatives of this compound dissolved in DMSO) at various concentrations are then added to this mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Detection: The activity of the enzyme is measured by monitoring the oxygen consumption using an oxygen electrode or by spectrophotometrically measuring the formation of the product.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (vehicle-treated) sample. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined from the dose-response curve.

G cluster_assay In Vitro COX/LOX Inhibition Assay prep Prepare Enzyme, Cofactors, and Test Compound Solutions incubate Pre-incubate Enzyme with Cofactors and Test Compound prep->incubate initiate Initiate Reaction with Substrate (Arachidonic Acid) incubate->initiate measure Measure Enzyme Activity (e.g., Oxygen Consumption) initiate->measure analyze Calculate % Inhibition and Determine IC50 Value measure->analyze

Workflow for in vitro COX/LOX inhibition assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses (e.g., 5, 10, and 20 mg/kg body weight) to different groups of animals.[13] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen or aspirin).[13][14]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal to induce localized edema.[13]

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11][13]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11]

Signaling Pathways

While specific signaling pathway diagrams for this compound derivatives are not yet fully elucidated, based on the activity of related compounds, the MEK/ERK pathway represents a plausible target for their anticancer effects.[4]

G cluster_pathway Hypothesized MEK/ERK Signaling Pathway Inhibition gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Metastasis transcription->proliferation inhibitor Thiazole Derivative inhibitor->mek

Hypothesized inhibition of the MEK/ERK pathway by thiazole derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a versatile and promising class of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. The dichlorophenyl substitution is a key feature that likely contributes to their potent biological activities.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a wider range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will be crucial for their advancement as clinical candidates. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to assess their drug-likeness and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents.

References

Kinase Inhibitory Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the kinase inhibitory potential of the chemical scaffold related to 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Extensive literature searches did not yield specific quantitative kinase inhibition data (e.g., IC₅₀ values) for the exact molecule this compound. The following sections, therefore, summarize the activities of closely related derivatives and provide general experimental protocols and pathway information relevant to the broader class of 4-aryl-thiazol-2-amine compounds.

Introduction

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities. Derivatives of this core have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The 4-(3,4-Dichlorophenyl) substitution pattern is a common feature in kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket of these enzymes. This guide explores the kinase inhibitory potential of this structural class, detailing relevant biological data from closely related compounds, standardized experimental methodologies, and the signaling pathways these inhibitors may modulate.

Quantitative Data on Related Thiazole Derivatives

While specific data for this compound is not publicly available, research on analogous 4-aryl-thiazole-2-amines has demonstrated significant inhibitory activity against several kinase families. The following tables summarize the reported in vitro activities of selected derivatives.

Table 1: Rho-Associated Kinase (ROCK) II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives

Compound IDR Group (Aryl Substitution)R' Group (Amine Substitution)ROCK II IC₅₀ (nM)
4v 4-pyridyl3,4-dichlorobenzoyl20

Data extracted from a study on 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors.[1] It is important to note that these compounds possess an additional aminomethyl group at the 5-position of the thiazole ring compared to the core topic molecule.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, ROCK II)

  • Kinase substrate (peptide or protein)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 384-well microplates

  • Plate reader (Luminometer, fluorescence reader, or scintillation counter)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the test compound solution.

  • Enzyme Addition: Add the diluted recombinant kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable method:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP generated into a luminescent signal.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilize a fluorescently labeled peptide substrate where phosphorylation by the kinase alters its susceptibility to a developing reagent, resulting in a change in fluorescence resonance energy transfer (FRET).

    • Radiometric: Use [γ-³²P]ATP. After the reaction, spot the mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Derivatives of the 4-aryl-thiazol-2-amine scaffold have been shown to target kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_screening Kinase Panel Screening characterization->kinase_screening ic50 IC50 Determination kinase_screening->ic50 selectivity Kinome Selectivity Profiling ic50->selectivity proliferation Cell Proliferation Assay (e.g., MTT) selectivity->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) proliferation->apoptosis pathway_analysis Western Blot for Pathway Modulation apoptosis->pathway_analysis pk Pharmacokinetics pathway_analysis->pk efficacy Xenograft Tumor Model pk->efficacy

General experimental workflow for kinase inhibitor evaluation.

EGFR_signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Nucleus Inhibitor Thiazole-based Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and point of inhibition.

VEGFR2_signaling cluster_plc_mapk PLCγ-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Inhibitor Thiazole-based Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway in angiogenesis.

ROCK_signaling cluster_mlc Myosin Light Chain Pathway cluster_limk LIMK-Cofilin Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC LIMK LIM Kinase ROCK->LIMK MLC_P Phospho-MLC MLC->MLC_P Actin_Stress Actin Stress Fiber Formation & Cell Contraction MLC_P->Actin_Stress Cofilin Cofilin LIMK->Cofilin Cofilin_P Inactive Phospho-Cofilin Cofilin->Cofilin_P Actin_Stab Actin Filament Stabilization Cofilin_P->Actin_Stab Inhibitor Thiazole-based Inhibitor Inhibitor->ROCK

Simplified ROCK signaling pathway in cytoskeleton regulation.

Conclusion

References

Unveiling the Antiproliferative Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential antiproliferative effects of the compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages findings from studies on structurally analogous 4-aryl-1,3-thiazol-2-amine derivatives. The information presented herein, including quantitative antiproliferative data, detailed experimental protocols, and elucidated mechanisms of action, is derived from research on closely related compounds and is intended to serve as a valuable resource for guiding future research and drug discovery efforts centered on this chemical scaffold. The primary mechanisms of action for related compounds involve the induction of apoptosis and cell cycle arrest, highlighting promising avenues for therapeutic development.

Introduction

The 1,3-thiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The substitution pattern on the thiazole ring, particularly at the 4-position with an aryl group, has been a key area of investigation for the development of novel antiproliferative agents. The compound this compound belongs to this class of molecules. While direct studies on its biological activity are not extensively available in the public domain, the antiproliferative effects of several structurally similar analogs with different halogen substitutions on the phenyl ring have been reported. This guide synthesizes the available data on these related compounds to provide an in-depth perspective on the potential of this compound as an anticancer agent.

Quantitative Antiproliferative Data of Structurally Related Compounds

The antiproliferative activity of various 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for structurally related compounds and not for this compound itself.

Compound/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (gastric adenocarcinoma)MTT0.36[1]
A549 (lung adenocarcinoma)MTT0.86[1]
HT-1080 (fibrosarcoma)MTT0.52[1]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (breast adenocarcinoma)SRB10.5[2][3]
5-Fluorouracil (Reference Drug)MCF-7 (breast adenocarcinoma)SRB5.2[2][3]
Thiazole-amino acid hybrid (5f)A549 (lung cancer)Not SpecifiedStronger than 5-FU[2]
HeLa (cervical cancer)Not SpecifiedStronger than 5-FU[2]
MCF-7 (breast cancer)Not SpecifiedStronger than 5-FU[2]
Thiazole-amino acid hybrid (5o)A549 (lung cancer)Not SpecifiedStronger than 5-FU[2]
HeLa (cervical cancer)Not SpecifiedStronger than 5-FU[2]
MCF-7 (breast cancer)Not SpecifiedStronger than 5-FU[2]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)NCI-H322 (lung cancer)Not Specified7.1[4]
A549 (lung cancer)Not Specified1.4[4]
A431 (epidermal cancer)Not Specified3.1[4]
T98G (glioblastoma)Not Specified3.4[4]
Morpholine substituted thiazolo[5,4-d]pyrimidine (4a)HL-60 (leukemia)Not Specified8[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of antiproliferative effects of 4-aryl-1,3-thiazol-2-amine derivatives.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

3.1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC₅₀ value is calculated based on the absorbance readings.[2][3]

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

3.2.2. Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.

  • Fluorescence Measurement: The cleavage of the substrate by active caspases releases a fluorescent molecule, and the fluorescence is measured over time. An increase in fluorescence indicates higher caspase activity.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different cell cycle phases is then analyzed.

Mechanism of Action of Related Compounds

Studies on analogs of this compound suggest that their antiproliferative effects are mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several 4-aryl-1,3-thiazol-2-amine derivatives have been shown to induce apoptosis in cancer cells.[4] This is often characterized by:

  • Increased population of apoptotic cells as determined by Annexin V/PI staining.

  • Activation of caspases , particularly caspase-3 and caspase-7, which are executioner caspases in the apoptotic cascade.

  • Cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspases, which is a hallmark of apoptosis.[4]

Cell Cycle Arrest

Certain derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[1] This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism for this can involve the disruption of microtubule dynamics, a target for many anticancer drugs. For instance, some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site on tubulin.[1]

Visualizations

Experimental Workflow

G General Workflow for In Vitro Antiproliferative Screening cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compound (Varying Concentrations) incubation_24h->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve Formazan Crystals (Add DMSO) incubation_4h->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A generalized workflow for determining the in vitro antiproliferative activity of a compound using the MTT assay.
Signaling Pathway

G Simplified Apoptosis Induction Pathway by Thiazole Derivatives cluster_0 Cellular Stress/Signal cluster_1 Apoptotic Cascade cluster_2 Cell Cycle Control thiazole 4-Aryl-1,3-thiazol-2-amine Derivative cellular_target Interaction with Cellular Target (e.g., Tubulin) thiazole->cellular_target caspase_activation Caspase Activation (e.g., Caspase-3/7) cellular_target->caspase_activation cell_cycle_arrest G2/M Phase Arrest cellular_target->cell_cycle_arrest parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis cell_cycle_arrest->apoptosis

A simplified diagram illustrating the potential mechanism of apoptosis induction by 4-aryl-1,3-thiazol-2-amine derivatives.

Conclusion

While direct experimental evidence for the antiproliferative effects of this compound is currently lacking, the substantial body of research on structurally related 4-aryl-1,3-thiazol-2-amine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data from analogous compounds suggest that this molecule is likely to exhibit cytotoxic activity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols and mechanistic insights presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the specific biological activity and therapeutic potential of this compound. Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its antiproliferative efficacy and to explore its precise mechanism of action.

References

Navigating the Antimicrobial Potential of 4-Phenyl-1,3-Thiazol-2-Amines: A Technical Guide Focused on the 4-(3,4-Dichlorophenyl) Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 1,3-thiazole nucleus is a prominent heterocyclic motif that has demonstrated a broad range of pharmacological activities, including significant antimicrobial properties. This technical guide focuses on the antimicrobial potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. While specific antimicrobial data for this exact compound is not extensively available in the reviewed literature, this document provides a comprehensive overview of the antimicrobial spectrum of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives. By examining the influence of various substitutions on the phenyl ring, this guide offers valuable insights for researchers and drug development professionals working on the design and synthesis of new antimicrobial agents based on the thiazole scaffold. Detailed experimental protocols for antimicrobial susceptibility testing and representative synthesis workflows are also presented.

Introduction: The Promise of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 2-amino-4-phenyl-1,3-thiazole framework, in particular, has attracted considerable attention as a promising scaffold for the development of new antimicrobial agents. The substituents on the phenyl ring play a crucial role in modulating the antimicrobial potency and spectrum of these compounds. This guide specifically investigates the potential of the 4-(3,4-dichlorophenyl) substitution, a pattern often associated with enhanced biological activity.

Antimicrobial Spectrum of Structurally Related Thiazole Derivatives

While direct antimicrobial data for this compound is limited, extensive research on analogous compounds provides a strong foundation for predicting its potential activity. The following tables summarize the in vitro antimicrobial activity of various 4-phenyl-1,3-thiazol-2-amine derivatives, highlighting the impact of different substitution patterns on the phenyl ring.

Antibacterial Activity

The antibacterial activity of thiazole derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives against Bacterial Strains

Compound/DerivativeSubstitution on Phenyl RingStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Series 1 4-Chloro100100>100>100[1][2]
4-BromoModerate ActivityModerate ActivityNo ActivityNo Activity[2]
Series 2 4-Chloro (further derivatized)Promising ActivityPromising ActivityPromising ActivityModerate Activity[3]
Series 3 Chloro-substitutedSignificant Inhibition---[4]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Generally, derivatives with halogen substitutions on the phenyl ring, such as chloro and bromo groups, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] Some derivatizations of the 2-amino group have also been shown to enhance the antibacterial spectrum.[3]

Antifungal Activity

Thiazole derivatives have also been investigated for their efficacy against various fungal pathogens.

Table 2: Antifungal Activity of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives

Compound/DerivativeSubstitution on Phenyl RingCandida albicansAspergillus nigerReference
Series 1 4-ChloroHigh Activity-[1]
4-BromoDistinguished ActivityDistinguished Activity[2]
Series 2 4-Chloro (further derivatized)-Promising Activity[3]

Note: Activity is often reported as zone of inhibition or MIC. Direct comparison requires standardized testing.

The antifungal screening of these compounds has revealed significant activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[1][2][3]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and antimicrobial evaluation of 4-phenyl-1,3-thiazol-2-amine derivatives, based on established protocols in the literature.

General Synthesis of 4-(Aryl)-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A common and efficient method for the synthesis of the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.

Materials:

  • Substituted phenacyl bromide (e.g., 3,4-dichlorophenacyl bromide)

  • Thiourea

  • Ethanol or Methanol (as solvent)

  • Reflux apparatus

Procedure:

  • An equimolar mixture of the substituted phenacyl bromide and thiourea is dissolved in a suitable solvent such as ethanol or methanol.

  • The reaction mixture is refluxed for a period of 2 to 4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_reactants Reactants cluster_process Reaction cluster_product Product phenacyl_bromide 4-(3,4-Dichlorophenyl)acyl Bromide reflux Reflux in Ethanol phenacyl_bromide->reflux thiourea Thiourea thiourea->reflux product This compound reflux->product

Figure 1: Hantzsch synthesis workflow for 4-aryl-1,3-thiazol-2-amines.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods.

Materials:

  • Synthesized thiazole compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent like DMSO.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials:

  • Synthesized thiazole compounds

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A specific volume of the test compound solution at a known concentration is added to each well.

  • The plates are incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells with Microbe and Compound inoculum->inoculate compound Prepare Compound Dilutions compound->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Figure 2: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanism of Action (Hypothesized)

The precise mechanism of action for this class of compounds is not fully elucidated and is an active area of research. However, based on studies of other antimicrobial thiazoles, several potential mechanisms can be hypothesized:

  • Inhibition of Essential Enzymes: Thiazole derivatives may act as inhibitors of crucial bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring combined with the polar 2-amino group may facilitate interaction with and disruption of the microbial cell membrane.

  • Interference with Signaling Pathways: These compounds could potentially interfere with essential cellular signaling pathways, leading to cell death.

Further research, including molecular docking studies and enzymatic assays, is required to elucidate the specific molecular targets and mechanisms of action for this compound and its analogs.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazol-2-amine scaffold remains a highly promising platform for the development of novel antimicrobial agents. While specific data on the 4-(3,4-dichlorophenyl) derivative is sparse, the collective evidence from structurally related compounds suggests a strong potential for significant antibacterial and antifungal activity. The presence of the dichloro-substituents on the phenyl ring is a key feature that warrants further investigation, as halogenation is a well-established strategy for enhancing the potency of bioactive molecules.

Future research should focus on:

  • The synthesis and comprehensive in vitro and in vivo evaluation of this compound and a library of its derivatives.

  • Elucidation of the mechanism of action and identification of the specific molecular targets.

  • Structure-activity relationship (SAR) studies to optimize the antimicrobial potency and spectrum while minimizing toxicity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of antimicrobial compounds. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of new and effective treatments for infectious diseases.

References

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The introduction of a 3,4-dichlorophenyl moiety at the 4-position often enhances potency and modulates selectivity due to favorable hydrophobic and halogen-bonding interactions within biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine analogs, focusing on their synthesis, biological evaluation as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising chemical space.

Synthetic Strategies

The primary and most efficient method for synthesizing the 4-aryl-1,3-thiazol-2-amine scaffold is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target scaffold, the synthesis commences with the bromination of 3,4-dichloroacetophenone to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone, which is then reacted with thiourea in a suitable solvent like ethanol.[1] Modern advancements in this protocol include the use of ultrasound irradiation to promote the reaction, often leading to higher yields and shorter reaction times.[2]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ketone 2-Bromo-1-(3,4-dichlorophenyl)ethanone reaction Cyclocondensation (Ethanol, Reflux) ketone->reaction thiourea Thiourea thiourea->reaction product 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine reaction->product

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The this compound scaffold has been primarily explored for its potent inhibitory effects on various protein kinases, leading to significant anticancer and anti-inflammatory activities.

Kinase Inhibition

The 2-aminothiazole framework is a well-established "hinge-binding" motif that effectively targets the ATP-binding site of numerous protein kinases.[3] Analogs of this scaffold have shown potent activity against Rho-associated kinase (ROCK), Vascular Endothelial Growth Factor Receptor-2 (KDR), Abl kinase, and Aurora kinases.[3][4][5][6] The 3,4-dichloro substitution on the phenyl ring generally enhances inhibitory activity by occupying a hydrophobic pocket adjacent to the hinge region.

Kinase_Inhibition_Mechanism Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation (Signal Propagation) Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Blocked ATP ATP (Natural Substrate) Binding Binding ATP->Binding Binds to Inhibitor Thiazole Analog (Competitive Inhibitor) Inhibitor->Kinase Competitively Binds Binding->Kinase

Caption: Competitive inhibition of kinase activity by thiazole analogs.

The key SAR points are:

  • C4-Phenyl Ring: Dichloro substitution is critical for potency. The specific 3,4-pattern is often optimal for fitting into hydrophobic pockets of kinases like Abl.[6]

  • C2-Amino Group: This is the most common site for modification. Acylation or substitution of the primary amine allows for the exploration of vectors pointing out of the active site, enabling modulation of potency, selectivity, and physicochemical properties.[6][7] For example, attaching a nitrothiazole moiety via an acetamide linker at this position produced a selective inhibitor of the Bcr-Abl positive K562 cancer cell line.[6]

  • C5-Position: Substitution at this position can also influence activity. For instance, incorporating a pyridine ring at C5 has been explored in compounds targeting specific kinases.[8]

Table 1: Kinase Inhibitory Activity of 4-Aryl-Thiazol-2-Amine Analogs

Compound ID Target Kinase Substitution Pattern IC₅₀ Reference
Compound 2 * Abl 4-(CF₃-phenyl)amino-thiadiazole-thio-acetamide at 2-NH₂ 7.4 µM [6]
Compound 4v ROCK II 4-(4-pyridinyl) with aminomethyl at C5 20 nM [4]
Compound 5d COX-2 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ 0.83 µM [9]
Compound 5e COX-2 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ 0.76 µM [9]

Note: Compound 2 is a structurally related thiadiazole-thiazole hybrid, demonstrating the inhibitory potential derived from the core elements.

Anticancer and Cytotoxic Activity

The kinase inhibitory action of these analogs translates directly to potent anticancer activity, particularly against cell lines dependent on specific kinases.

Table 2: In Vitro Cytotoxicity of 4-Aryl-Thiazol-2-Amine Analogs

Compound ID Cell Line Description GI₅₀ / IC₅₀ Reference
Compound 2 * K562 Chronic Myelogenous Leukemia (Bcr-Abl+) 33 µM [6]
Compound 2 * HeLa Cervical Cancer 12.4 µM [6]
Compound 8d MCF-7 Breast Adenocarcinoma 2.98 µM [10]
Compound 8d A549 Lung Carcinoma 2.85 µM [10]
Compound 8d HepG-2 Hepatocellular Carcinoma 2.53 µM [10]

Note: Compound 2 is a thiadiazole-thiazole hybrid; Compound 8d is a 1,3,4-thiadiazole derivative incorporating a substituted thiazole moiety.

Anti-inflammatory and Antimicrobial Activity

The thiazole scaffold is also prevalent in compounds designed as anti-inflammatory and antimicrobial agents. The anti-inflammatory effects are often derived from the inhibition of cyclooxygenase (COX) enzymes.[9] Antimicrobial and antiparasitic activities have also been reported, where substitutions on the phenyl ring and the 2-amino group play a crucial role in determining the spectrum of activity.[11][12]

Table 3: Anti-inflammatory and Antiparasitic Activity of 4-Phenyl-Thiazol-2-Amine Analogs

Compound ID Activity Type Target IC₅₀ / MIC Reference
Compound 3 Antileishmanial L. amazonensis promastigotes 46.63 µM [11][13]
Compound 6 Antileishmanial L. amazonensis promastigotes 20.78 µM [11][13]
Compound 5g Anti-inflammatory COX-1 25.81 µM [9]

| Compound p2 | Antibacterial | S. aureus / E. coli | 16.1 µM |[12] |

Screening_Workflow start Synthesis of Analog Library primary_screen Primary Screening (e.g., In Vitro Kinase Assays) start->primary_screen data_analysis1 Data Analysis (IC₅₀ Determination) primary_screen->data_analysis1 secondary_screen Secondary Screening (Cell-based Cytotoxicity Assays) data_analysis1->secondary_screen Potent Hits inactive Inactive data_analysis1->inactive Inactive data_analysis2 Data Analysis (GI₅₀ & Selectivity) secondary_screen->data_analysis2 lead_id Lead Compound Identification data_analysis2->lead_id Active & Selective data_analysis2->inactive Toxic/Inactive

Caption: A typical experimental workflow for screening thiazole analogs.

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from the Hantzsch synthesis of analogous compounds.[1][14]

  • Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone: To a solution of 3,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified.

  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.[14]

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

This protocol is a representative method for assessing anti-inflammatory activity.[9]

  • Prepare a cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a Tris-HCl buffer (pH 8.0).

  • Add the COX-2 enzyme to the cofactor solution.

  • Add the test compounds (dissolved in DMSO) at various concentrations to the enzyme-cofactor mixture and incubate for 5 minutes. Use Celecoxib as a positive control.

  • Initiate the reaction by adding arachidonic acid as the substrate and incubate.

  • Measure the absorbance of the final reaction at 570 nm using a UV spectrophotometer.

  • Calculate the percentage inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: In Vitro Cytotoxicity SRB Assay

This protocol is based on the Sulforhodamine B (SRB) assay for cell density determination.[12]

  • Seed cancer cells (e.g., K562, MCF-7) in 96-well plates and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After incubation, fix the cells with cold trichloroacetic acid (TCA).

  • Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

  • Solubilize the bound stain with 10 mM Tris base solution.

  • Measure the optical density at approximately 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that this scaffold is particularly effective as a kinase inhibitor, with direct applications in oncology. The 3,4-dichloro substitution on the C4-phenyl ring is a key determinant of potency, while modifications at the C2-amino position provide a critical handle for fine-tuning activity, selectivity, and drug-like properties. The detailed synthetic and biological testing protocols provided herein serve as a valuable resource for researchers aiming to explore and optimize analogs based on this privileged structure. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.

References

Unraveling the Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The specific derivative, 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been identified, though detailed public data on its specific biological targets and mechanisms of action remain limited. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related 2-aminothiazole analogs. The insights presented herein are intended to guide future research and drug development efforts centered on this promising chemical entity.

While direct experimental data for this compound is not extensively available in the public domain, the biological activities of closely related 2-amino-4-phenylthiazole derivatives provide a strong basis for predicting its potential therapeutic applications. These analogs have demonstrated significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Arenas and Associated Targets

Based on the body of literature surrounding 2-aminothiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Anticancer Activity

Derivatives of 2-aminothiazole are well-documented for their potent anticancer properties.[1] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells.

Potential Targets:

  • Kinases: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Regulation: Interference with the cell cycle machinery, leading to arrest at different phases, is another common mechanism.

Antimicrobial and Antifungal Activity

The 2-aminothiazole nucleus is a common feature in a number of antimicrobial and antifungal agents.[2][3] The presence of the dichlorophenyl moiety in this compound may enhance its antimicrobial potential.

Potential Targets:

  • Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Fungal Ergosterol Biosynthesis: Disruption of the fungal cell membrane by inhibiting enzymes required for ergosterol synthesis.

  • Microbial DNA and Protein Synthesis: Interference with essential processes of microbial replication and gene expression.

Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[1] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are key enzymes in the inflammatory cascade.

  • Pro-inflammatory Cytokine Production: Suppression of the release of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

Postulated Mechanism of Action: A Hypothetical Model

Given the prevalence of kinase inhibition among 2-aminothiazole-based anticancer agents, a hypothetical signaling pathway that could be targeted by this compound is presented below. This model is for illustrative purposes and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Signaling_Protein Signaling_Protein Kinase_B->Signaling_Protein Activates Transcription_Factor Transcription_Factor Signaling_Protein->Transcription_Factor Translocates to Nucleus Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Compound->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Hypothetical kinase inhibition pathway by this compound.

Future Directions and Conclusion

While the specific therapeutic targets of this compound are yet to be definitively elucidated, the extensive research on analogous compounds provides a solid foundation for future investigations. The information compiled in this guide suggests that this compound warrants further exploration for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

  • In vitro screening: Testing the compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.

  • Target identification and validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets.

  • Mechanism of action studies: Elucidating the detailed signaling pathways and molecular interactions through which the compound exerts its biological effects.

References

In Silico Modeling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of the binding characteristics of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a small molecule with therapeutic potential. Due to the limited direct experimental data on this specific compound, this document outlines a robust computational strategy based on methodologies applied to structurally related 2-aminothiazole derivatives. The guide details experimental protocols for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, focusing on two primary putative targets for this class of compounds: Cyclin-Dependent Kinase 2 (CDK2) and β-tubulin. Quantitative data from analogous compounds are presented to exemplify expected outcomes, and key signaling pathways are visualized to provide biological context. This document serves as a methodological blueprint for researchers to computationally elucidate the mechanism of action and guide the further development of this compound and similar molecules.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these derivatives exert their therapeutic effects by modulating the activity of key proteins involved in cell cycle regulation and cellular structure. Notably, compounds bearing the 2-aminothiazole core have been identified as potent inhibitors of protein kinases and tubulin polymerization.[4][5]

Given its structural features, this compound is hypothesized to interact with similar biological targets. This guide will focus on two such targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target in oncology.[4][6][7]

  • β-Tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts these processes, leading to mitotic arrest and cell death.[5][8]

In the absence of direct experimental data for this compound, in silico modeling provides a powerful and resource-effective approach to predict its binding affinity and mode of interaction with these potential targets.

Quantitative Data Summary of Related Compounds

The following tables summarize the in vitro activity of various 2-aminothiazole derivatives against CDK2 and tubulin, providing a reference for the potential potency of this compound.

Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against CDK2

Compound IDModificationsCDK2 IC50 (nM)Reference
1 2-Acetamido-thiazolylthio acetic ester1-10[6][7]
14 5-Ethyl-substituted oxazole replacement1-10[6][7]
45 Water-soluble derivative of 14 1-10[7]
Dasatinib N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide<1[4]
12m Analog of Dasatinib<1[4]

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Tubulin Polymerization

Compound IDModificationsTubulin Polymerization IC50 (µM)Reference
Compound [I] Substituted 2-amino[9][10][11]-triazolopyrimidine1.3[5]
61c 2-N-methylamino-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazole0.89[8]
20 2-aminothiazole with lipophilic substituentsNot specified, potent antitumor activity[8]
28 N-(thiazol-2-yl)acetamide derivativeNot specified, potent antiproliferative activity[8]

In Silico Experimental Protocols

This section provides detailed methodologies for the computational analysis of this compound binding to its putative targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and affinity.

Protocol using AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the crystal structure of the target protein (e.g., CDK2 from PDB ID: 5A14 or β-tubulin from PDB ID: 6K9V) from the RCSB Protein Data Bank.[12][13]

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor. For CDK2, this would be the ATP-binding pocket, and for tubulin, the colchicine-binding site.

    • The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended).

    • Run AutoDock Vina from the command line.[14]

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose obtained from docking.

Protocol using GROMACS:

  • System Preparation:

    • Start with the best-ranked protein-ligand complex from molecular docking.

    • Generate the ligand topology and parameter files. The CGenFF server is a useful resource for generating CHARMM-compatible parameters for small molecules.[10]

    • Merge the protein and ligand coordinate files and create a unified topology file that includes parameters for both.[10]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[15]

  • Energy Minimization:

    • Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Second, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[15]

  • Production MD Run:

    • Run the production MD simulation without position restraints for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Binding Free Energy Calculation

This calculation provides a more accurate estimation of the binding affinity than docking scores by considering the contributions of solvation and entropy.

Protocol using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area):

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • MM/PBSA Calculation:

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and -TΔS is the entropic contribution.

    • The solvation free energy (G_solv) is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).[16][17]

    • The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools can be used for these calculations.[1]

  • Averaging and Analysis:

    • Average the ΔG_bind values over all the extracted snapshots to obtain the final estimated binding free energy.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways targeted by this compound.

CDK2_Signaling_Pathway Ligand Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P S_Phase S-Phase Entry CDK2->S_Phase Inhibitor 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine Inhibitor->CDK2

CDK2 Signaling Pathway Inhibition

Tubulin_Polymerization_Pathway cluster_polymerization Polymerization TubulinDimer α/β-Tubulin Heterodimer Protofilament Protofilament TubulinDimer->Protofilament + GTP GTP GTP GDP GDP Microtubule Microtubule Protofilament->Microtubule Microtubule->TubulinDimer - GDP MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Inhibitor 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine Inhibitor->TubulinDimer Binds to Colchicine Site

Inhibition of Tubulin Polymerization
Experimental Workflows

The following diagrams outline the workflows for the in silico experiments described in this guide.

In_Silico_Workflow Start Start: Define Molecule and Putative Targets Docking Molecular Docking (AutoDock Vina) Start->Docking PoseAnalysis Binding Pose and Affinity Analysis Docking->PoseAnalysis MD_Sim Molecular Dynamics Simulation (GROMACS) PoseAnalysis->MD_Sim Select Best Pose StabilityAnalysis Trajectory and Stability Analysis (RMSD, RMSF) MD_Sim->StabilityAnalysis BFE Binding Free Energy Calculation (MM/PBSA) StabilityAnalysis->BFE Use Stable Trajectory FinalAnalysis Final Binding Affinity and Interaction Analysis BFE->FinalAnalysis

Overall In Silico Modeling Workflow

MD_Simulation_Workflow SystemPrep System Preparation (Complex, Topology) Solvation Solvation and Ionization SystemPrep->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Detailed MD Simulation Workflow

Conclusion

This technical guide provides a detailed roadmap for the in silico investigation of this compound. By leveraging established computational techniques and drawing parallels with structurally similar compounds, researchers can generate robust hypotheses regarding its biological targets, binding mechanisms, and potential efficacy. The outlined protocols for molecular docking, molecular dynamics simulation, and binding free energy calculation offer a systematic approach to characterizing the interactions of this molecule at an atomic level. The visualization of relevant signaling pathways and experimental workflows further aids in conceptualizing the broader biological context and the practical steps involved in the computational analysis. The application of these in silico methods is a crucial step in the modern drug discovery pipeline, enabling the rational design and prioritization of promising therapeutic candidates for further experimental validation.

References

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a prominent privileged structure in medicinal chemistry, serving as the foundational core for a multitude of clinically significant therapeutic agents.[1][2][3] Its versatile nature, arising from its unique electronic properties and hydrogen bonding capabilities, has allowed for its incorporation into drugs targeting a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery.

A Historical Overview: From Sulfa Drugs to Modern Therapeutics

The journey of 2-aminothiazole derivatives in medicine began in the early 20th century with the advent of sulfonamide antibiotics. One of the earliest and most notable examples is Sulfathiazole , which emerged as a key weapon against bacterial infections before the widespread availability of penicillin. The development of sulfathiazole was a direct result of the groundbreaking discovery of Prontosil's antibacterial activity.

A timeline of key milestones in the discovery and development of 2-aminothiazole derivatives:

  • 1930s: The discovery of Prontosil, the first commercially available sulfonamide, paves the way for the development of a new class of antibacterial agents.

  • Late 1930s: Sulfathiazole, a 2-aminothiazole-containing sulfonamide, is synthesized and introduced, demonstrating potent antibacterial activity.

  • 1940s: Sulfathiazole becomes a widely used antibiotic. However, issues of bacterial resistance and adverse effects begin to emerge.

  • Mid-20th Century: The discovery and mass production of penicillin and other antibiotics lead to a decline in the use of sulfathiazole.

  • Late 20th Century: The 2-aminothiazole core is "rediscovered" and explored for new therapeutic applications beyond its initial use in antibiotics.

  • 1980s-1990s: A new wave of 2-aminothiazole-containing drugs with diverse mechanisms of action are developed and receive regulatory approval. This includes:

    • Famotidine: A histamine H2 receptor antagonist for treating stomach ulcers.[4]

    • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[4]

    • Pramipexole: A dopamine D2/D3 receptor agonist for the treatment of Parkinson's disease and restless legs syndrome.[5]

    • Ritonavir: An HIV protease inhibitor, a critical component of highly active antiretroviral therapy (HAART).[4]

  • 21st Century: The 2-aminothiazole scaffold continues to be a focus of drug discovery efforts, particularly in the development of targeted anticancer therapies, with numerous derivatives showing potent inhibitory activity against various kinases.[6]

Quantitative Bioactivity Data of Key 2-Aminothiazole Derivatives

The following tables summarize the in vitro biological activity of representative 2-aminothiazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 28HT29 (Colon)0.63 µM[7]
A549 (Lung)8.64 µM[7]
HeLa (Cervical)6.05 µM[7]
Karpas299 (Lymphoma)13.87 µM[7]
Compound 20H1299 (Lung)4.89 µM[7]
SHG-44 (Glioma)4.03 µM[7]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[8]
Thiazole Derivatives (2a, 2e, 2f, 2h, 2i)MDA-MB231 (Breast)Significant Inhibition[9]
HeLa (Cervical)Significant Inhibition[9]
Bis-thiazole derivativeTyrosinase Inhibition29.71 µM[9]
Phthalimide-based thiazoles (4c, 4e, 4h)Human Neutrophil Elastase12.98–16.62 µM[9]
Compound 4MCF-7 (Breast)5.73 µM[9]
MDA-MB-231 (Breast)12.15 µM[9]
Aminothiazole-paeonol derivative (13c)AGS (Gastric)4.0 µM[10]
HT-29 (Colorectal)4.4 µM[10]
HeLa (Cervical)5.8 µM[10]
Aminothiazole-paeonol derivative (13d)AGS (Gastric)7.2 µM[10]
HT-29 (Colorectal)11.2 µM[10]
HeLa (Cervical)13.8 µM[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 2-aminothiazole precursor and for common biological assays used to evaluate the activity of these derivatives.

Synthesis of 2-Aminothiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thioamide.

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Thiourea

  • Water

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of water with gentle warming and stirring.[11]

  • Once the thiourea is completely dissolved, cool the solution to room temperature.

  • Slowly add 15.7 g (0.1 mol) of a 50% aqueous solution of chloroacetaldehyde dropwise over a period of 15 minutes with continuous stirring.[11]

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the crude 2-aminothiazole by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Biological Assay Protocols

The MTT assay is a colorimetric method used to assess cell viability and proliferation, and it is commonly employed to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottomed microtiter plates

  • 2-Aminothiazole derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[15] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[15] Incubate the plate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[15]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a suitable software to determine the IC50 value.

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 or COX-2 enzyme solution

  • Tris-HCl buffer (pH 8.0)

  • Heme

  • Test compound (e.g., Meloxicam) and a reference inhibitor

  • Arachidonic acid solution

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Add 10 µL of the diluted test compound or a reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of the solvent (e.g., DMSO).

  • Incubate the plate at 25°C for 5 minutes.

  • Add 20 µL of the TMPD solution to each well.

  • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Immediately measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay is used to determine the affinity of a compound for dopamine receptors.

Materials:

  • Membrane preparation from cells or tissues expressing dopamine receptors.

  • Radiolabeled ligand (e.g., [³H]Spiperone).

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol).[11]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[11]

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI).[11]

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and either the test compound at various concentrations or the buffer (for total binding) or the unlabeled ligand (for non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters.[11]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

  • Calculate the specific binding and determine the Ki or IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are achieved through their interaction with specific biological pathways. This section provides a visual representation of some of these key pathways using the DOT language for Graphviz.

Meloxicam and the COX-2 Signaling Pathway

Meloxicam exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Meloxicam Meloxicam Meloxicam->COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Meloxicam inhibits the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.

Pramipexole and the Dopamine D2/D3 Receptor Signaling Pathway

Pramipexole is a dopamine agonist that preferentially binds to and activates D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase.

Dopamine_Pathway Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2_D3_Receptor activates Gi_Protein Gi Protein D2_D3_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Modulation of Neuronal Excitability) PKA->Cellular_Response leads to

Caption: Pramipexole activates D2/D3 receptors, leading to the inhibition of adenylyl cyclase and downstream signaling.

Anticancer 2-Aminothiazole Derivatives and Apoptosis Induction

Many 2-aminothiazole derivatives with anticancer properties exert their effects by inducing apoptosis (programmed cell death) in cancer cells.

Apoptosis_Pathway Aminothiazole_Derivative Anticancer 2-Aminothiazole Derivative Target_Kinase Target Kinase (e.g., EGFR, B-RAF) Aminothiazole_Derivative->Target_Kinase inhibits Downstream_Signaling Pro-survival Signaling Pathways Target_Kinase->Downstream_Signaling activates Bcl2_Family Modulation of Bcl-2 Family Proteins Downstream_Signaling->Bcl2_Family inhibits Mitochondria Mitochondria Bcl2_Family->Mitochondria regulates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Anticancer 2-aminothiazole derivatives can inhibit target kinases, leading to the induction of apoptosis.

Conclusion

The 2-aminothiazole core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its early beginnings as a component of sulfonamide antibiotics to its current role in a diverse range of modern therapeutics, this heterocyclic moiety continues to be a rich source of inspiration for the design of novel drug candidates. The information presented in this technical guide, including the historical context, quantitative biological data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of 2-aminothiazole-based medicines. The continued exploration of this privileged structure holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

The Versatile Scaffold: A Technical Guide to 4-Phenyl-1,3-thiazol-2-amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-phenyl-1,3-thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic potential of this versatile compound class for researchers, scientists, and drug development professionals. The inherent bioactivity of the 2-aminothiazole ring is evident in several commercially available drugs, highlighting its importance in modern drug discovery.

Diverse Biological Activities and Potency

Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following sections summarize the quantitative data from key studies, showcasing the potency and range of these compounds.

Anticancer Activity

The 4-phenyl-1,3-thiazol-2-amine scaffold is a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit critical cellular processes such as cell proliferation and microtubule dynamics, and to modulate the activity of key signaling proteins like Aurora kinases.[1][2] The cytotoxic effects have been evaluated against a variety of human cancer cell lines.

For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated as tubulin inhibitors.[1] Among them, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) emerged as a highly potent agent, demonstrating significant antiproliferative activity.[1] In another study, novel thiazole derivatives were synthesized from 4-phenylthiazol-2-amine and evaluated for their anticancer effects, with some compounds showing higher efficacy than the reference drug doxorubicin.[3] Furthermore, the scaffold has been instrumental in developing potent inhibitors of Aurora kinases A and B, which are crucial for mitotic progression.[2]

Table 1: Anticancer Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives

Compound/DerivativeTarget/MechanismCell Line(s)IC50/Ki ValueReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Tubulin Polymerization InhibitorSGC-7901, MGC-803, BGC-8230.36 - 0.86 µM[1]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Pan-Aurora Kinase InhibitorNot specified8 nM (AURKA), 9.2 nM (AURKB)[2]
Compound 9 (from Abdallah et al.)Cytotoxic AgentMCF-7, NCI-H460, SF-268Displayed higher efficiency than doxorubicin[3]
Compound 14a (from Abdallah et al.)Cytotoxic AgentMCF-7, NCI-H460, SF-268Displayed higher efficiency than doxorubicin[3]
Compound 4c (from a study on phenylthiazole derivatives)Cytotoxic AgentSKNMC (Neuroblastoma)10.8 ± 0.08 µM[4]
Compound 4d (from the same study)Cytotoxic AgentHep-G2 (Hepatocarcinoma)11.6 ± 0.12 µM[4]
Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. The 4-phenyl-1,3-thiazol-2-amine framework has proven to be a valuable starting point for the development of potent antibacterial and antifungal agents.[5][6][7] Various derivatives have been synthesized and screened against a panel of pathogenic microbes.

One study detailed the synthesis of s-triazine derivatives incorporating the 4-phenylthiazol-2-amine moiety, which showed significant antibacterial activity.[6] These trisubstituted compounds demonstrated considerably lower Minimum Inhibitory Concentration (MIC) values compared to their disubstituted precursors, emphasizing the importance of the bulky thiazole group for activity.[6] Other research has focused on the synthesis of Schiff bases and other derivatives, which have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8]

Table 2: Antimicrobial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives

Compound/DerivativeTarget Organism(s)MIC Value (µg/mL)Reference
N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amineBacillus subtilis, Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella aerogenes4 - 64[6]
4-phenylthiazol-2-amineEscherichia coli, Bacillus subtilis, Staphylococcus aureusNot specified, showed activity[7]
4-phenylthiazol-2-amineCandida albicans, Aspergillus niger, Candida kruseiNot specified, showed activity[7]
4-(Indol-3-yl)thiazole-2-aminesS. aureus, B. subtilis, E. coli, P. aeruginosa0.06 - 1.88 mg/mL[9]
Antileishmanial Activity

Leishmaniasis is a neglected tropical disease for which current therapies suffer from high toxicity and difficult administration routes. Research into new, safer, and more effective treatments is critical. A study exploring 4-phenyl-1,3-thiazol-2-amines as potential antileishmanial agents found that several compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis.[10][11] These compounds also showed favorable selectivity indexes when tested against mammalian cell lines, suggesting a promising therapeutic window.[10][11]

Table 3: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives

Compound NumberTarget OrganismIC50 (µM)Selectivity Index (SI) vs. Vero cellsReference
Compound 6Leishmania amazonensis (promastigotes)20.785.69[10][11]
Compound 3Leishmania amazonensis (promastigotes)46.6326.11[10][11]
Compound 4Leishmania amazonensis (promastigotes)53.124.80[10][11]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-phenyl-1,3-thiazol-2-amine scaffold has been successfully employed to design potent inhibitors of various kinases. For example, derivatives of this scaffold have been identified as inhibitors of Rho-associated kinases (ROCK), which are attractive targets for cardiovascular diseases and cancer.[12] Additionally, as mentioned previously, this core structure is central to the development of Aurora kinase inhibitors for cancer therapy.[2]

Table 4: Kinase Inhibitory Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives

Compound/DerivativeTarget KinaseIC50 ValueReference
Compound 4v (4-aryl-5-aminomethyl-thiazole-2-amine derivative)ROCK II20 nM[12]
CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative)Aurora A / Aurora B8.0 nM / 9.2 nM (Ki)[2]

Experimental Protocols and Methodologies

The discovery and development of 4-phenyl-1,3-thiazol-2-amine derivatives involve standardized chemical synthesis and a battery of biological assays to determine their efficacy and mechanism of action.

General Synthesis: Hantzsch Thiazole Synthesis

A prevalent and versatile method for synthesizing the 4-phenyl-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea.

Detailed Protocol:

  • Reactant Preparation: An appropriate α-haloketone, such as 2-bromo-1-phenylethanone, is dissolved in a suitable solvent, typically ethanol.

  • Addition of Thiourea: Thiourea is added to the solution.

  • Reaction Condition: The mixture is refluxed for a specified period, often monitored by thin-layer chromatography (TLC) to track the reaction's progress.[13]

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by adding a base or by concentrating the solvent.

  • Purification: The crude product is collected by filtration and purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final 4-phenylthiazol-2-amine.[7]

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow start Start: Reactants dissolve Dissolve α-Haloketone in Ethanol start->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux Reaction Mixture (Monitor by TLC) add_thiourea->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate Product cool->precipitate filtrate Filter to Collect Crude Product precipitate->filtrate purify Purify by Recrystallization filtrate->purify end End: Pure 4-Phenyl-1,3-thiazol-2-amine purify->end

Caption: General workflow for Hantzsch thiazole synthesis.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Detailed Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 8,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The synthesized compounds, dissolved in a solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.[14]

  • Incubation: The plates are incubated for a period that allows for drug action, typically 24 to 48 hours.[4][14]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Dilution Method

The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Nutrient Broth).

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well plate or a series of test tubes to create a range of concentrations.

  • Inoculation: Each well or tube is inoculated with the microbial suspension. Positive (broth + microbes) and negative (broth only) controls are included.

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-phenyl-1,3-thiazol-2-amine derivatives are rooted in their ability to modulate specific biological pathways. A key example in oncology is the inhibition of Aurora kinases.

Aurora Kinase Inhibition Pathway

Aurora kinases (A and B) are essential serine/threonine kinases that regulate multiple stages of mitosis. Their overexpression in many cancers makes them attractive therapeutic targets. Inhibitors based on the 4-phenyl-1,3-thiazol-2-amine scaffold can bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates like histone H3. This disruption of kinase activity leads to mitotic failure, characterized by defects in chromosome alignment and segregation. Ultimately, this can trigger polyploidy and induce apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.[2]

G cluster_pathway Mechanism of Aurora Kinase Inhibition Compound 4-Phenyl-1,3-thiazol-2-amine Derivative (e.g., CYC116) AuroraK Aurora Kinase (A/B) Compound->AuroraK Inhibits MitoticArrest Mitotic Arrest / Failure Compound->MitoticArrest HistoneH3 Histone H3 Phosphorylation AuroraK->HistoneH3 Promotes Mitosis Normal Mitotic Progression HistoneH3->Mitosis Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis Leads to

References

Methodological & Application

Synthesis Protocol for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring system.[1][2][3]

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals.[1][4] The 2-aminothiazole scaffold, in particular, is a privileged structure known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a dichlorophenyl moiety on the thiazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for further investigation in drug development programs.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of these compounds.[1][3][4] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] This protocol details the synthesis of this compound via the reaction of 2-chloro-1-(3,4-dichlorophenyl)ethanone with thiourea.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the 2-chloro-1-(3,4-dichlorophenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 2-amino-4-(3,4-dichlorophenyl)thiazole ring.

Experimental Protocol

Materials:

  • 2-Chloro-1-(3,4-dichlorophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Melting point apparatus

  • Instrumentation for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(3,4-dichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1-1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization and Filtration: Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture or chloroform/hexane, to yield pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm its structure and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactant 1 2-Chloro-1-(3,4-dichlorophenyl)ethanone
Reactant 2 Thiourea
Solvent Ethanol
Reaction Time 4-6 hours
Reaction Temperature Reflux
Product Yield 75-85% (typical)
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Molecular Formula C₉H₆Cl₂N₂S
Molecular Weight 245.13 g/mol

Visualizations

Reaction Scheme:

G Figure 1: Hantzsch Thiazole Synthesis reactant1 2-Chloro-1-(3,4-dichlorophenyl)ethanone plus + reactant1->plus reactant2 Thiourea product This compound plus->reactant2 arrow Ethanol, Reflux arrow->product

Caption: Hantzsch Thiazole Synthesis of the target compound.

Experimental Workflow:

G Figure 2: Experimental Workflow A Dissolve 2-chloro-1-(3,4-dichlorophenyl)ethanone in Ethanol B Add Thiourea A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Pour into Ice-Cold Water D->E F Neutralize with NaHCO3 E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry under Vacuum I->J K Characterization (NMR, IR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole derivatives, a crucial scaffold in medicinal chemistry. The methodologies outlined below leverage the classic Hantzsch thiazole synthesis in efficient one-pot procedures, offering advantages in terms of operational simplicity, time, and resource management.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds widely found in numerous natural products and synthetic pharmaceuticals.[1][2] This structural motif is a key component in drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative, remains one of the most fundamental and widely used methods for constructing the 2-aminothiazole core.[1][2]

Modern synthetic strategies have focused on developing one-pot procedures that avoid the isolation of lachrymatory and toxic α-haloketone intermediates.[4] These methods typically involve the in situ generation of the α-haloketone from a ketone and a halogen source, followed by immediate reaction with thiourea. This approach enhances the efficiency and safety of the synthesis. This document details several such one-pot protocols, utilizing different catalysts and reaction conditions.

General Reaction Scheme

The one-pot synthesis of 2-aminothiazole derivatives generally proceeds via a tandem reaction involving the initial α-halogenation of a ketone followed by a cyclocondensation reaction with a thiourea derivative.

G cluster_reactants Reactants cluster_process One-Pot Reaction ketone Aralkyl Ketone alpha_halo In situ α-Halogenation ketone->alpha_halo thiourea Thiourea / N-Substituted Thiourea cyclization Cyclocondensation thiourea->cyclization halogen Halogenating Agent (e.g., NBS, CuBr₂, I₂) halogen->alpha_halo alpha_halo->cyclization product 2-Aminothiazole Derivative cyclization->product

Caption: General workflow for the one-pot synthesis of 2-aminothiazoles.

Methodologies and Experimental Data

Several effective one-pot methods for the synthesis of 2-aminothiazoles have been reported, each with its own set of advantages. The choice of method may depend on the specific substrates, desired reaction conditions (e.g., catalyst, solvent, temperature), and scalability.

Method 1: Copper(II) Bromide Mediated Synthesis

This method utilizes the readily available and inexpensive Copper(II) bromide as both the bromine source for the in situ α-bromination of aromatic methyl ketones and as a Lewis acid catalyst to promote the subsequent cyclization with thiourea or N-substituted thioureas.[1]

Table 1: Synthesis of 2-Aminothiazole Derivatives using CuBr₂ [1]

EntryAromatic KetoneThiourea DerivativeProductYield (%)
1AcetophenoneThiourea4-Phenylthiazol-2-amine85
24-MethoxyacetophenoneThiourea4-(4-Methoxyphenyl)thiazol-2-amine90
34-BenzyloxyacetophenoneThiourea4-(4-(Benzyloxy)phenyl)thiazol-2-amine88
44-FluoroacetophenoneThiourea4-(4-Fluorophenyl)thiazol-2-amine82
54-PhenylacetophenoneThiourea4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine78
62-AcetylnaphthaleneThiourea4-(Naphthalen-2-yl)thiazol-2-amine82
7AcetophenoneN-MethylthioureaN-Methyl-4-phenylthiazol-2-amine88
8AcetophenoneN-AllylthioureaN-Allyl-4-phenylthiazol-2-amine85
9AcetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine86
Method 2: Lactic Acid-Mediated Green Synthesis

This protocol employs environmentally benign and biodegradable lactic acid as both a catalyst and a solvent.[5] The reaction proceeds rapidly at elevated temperatures with N-bromosuccinimide (NBS) as the bromine source.[5]

Table 2: Lactic Acid-Mediated Synthesis of 2-Aminothiazoles [5]

EntryAralkyl KetoneProductTime (min)Yield (%)
11-(4-Bromophenyl)ethanone4-(4-Bromophenyl)thiazol-2-amine1094
21-(4-Chlorophenyl)ethanone4-(4-Chlorophenyl)thiazol-2-amine1092
31-(4-Fluorophenyl)ethanone4-(4-Fluorophenyl)thiazol-2-amine1090
41-Phenylethanone4-Phenylthiazol-2-amine1288
51-(p-Tolyl)ethanone4-(p-Tolyl)thiazol-2-amine1286
61-(4-Methoxyphenyl)ethanone4-(4-Methoxyphenyl)thiazol-2-amine1284
71-(4-Nitrophenyl)ethanone4-(4-Nitrophenyl)thiazol-2-amine1553
81-(3-Nitrophenyl)ethanone4-(3-Nitrophenyl)thiazol-2-amine1546
Method 3: Catalyst-Free Synthesis in THF

An efficient and rapid catalyst-free protocol has been developed for the synthesis of 2-aminothiazoles in tetrahydrofuran (THF) at room temperature.[6] This method starts directly from phenacyl bromides and thiourea.

Table 3: Catalyst-Free Synthesis of 2-Aminothiazoles in THF [6]

EntryPhenacyl BromideThiourea DerivativeProductYield (%)
12-Bromo-1-phenylethanoneThiourea4-Phenylthiazol-2-amine98
22-Bromo-1-(4-bromophenyl)ethanoneThiourea4-(4-Bromophenyl)thiazol-2-amine96
32-Bromo-1-(4-chlorophenyl)ethanoneThiourea4-(4-Chlorophenyl)thiazol-2-amine95
42-Bromo-1-(4-nitrophenyl)ethanoneThiourea4-(4-Nitrophenyl)thiazol-2-amine92
52-Bromo-1-(p-tolyl)ethanoneThiourea4-(p-Tolyl)thiazol-2-amine94
62-Bromo-1-phenylethanoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine96
72-Bromo-1-(4-bromophenyl)ethanoneN-Phenylthiourea4-(4-Bromophenyl)-N-phenylthiazol-2-amine94

Experimental Protocols

Protocol 1: General Procedure for Copper(II) Bromide Mediated Synthesis of 2-Aminothiazole Derivatives[1]

G start Start reactants Combine Ketone (1 mmol), Thiourea (1.2 mmol), and CuBr₂ (2.2 mmol) in Ethanol (10 mL) start->reactants reflux Reflux the mixture (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Add saturated NaHCO₃ solution to neutralize cool->neutralize extract Extract with Ethyl Acetate (3 x 15 mL) neutralize->extract dry Dry organic layer over anhydrous Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for CuBr₂ mediated synthesis.

  • Reaction Setup: In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Protocol 2: General Procedure for Lactic Acid-Mediated Synthesis of 2-Aminothiazole Derivatives[5]
  • Reaction Setup: In a 100-mL 3-necked round-bottom flask, add the aralkyl ketone (25.0 mmol) and lactic acid (20 mL).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (25.0 mmol) portion-wise over 5 minutes. After the addition is complete, add thiourea (25.0 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C. The reaction is typically complete within 10-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralization and Filtration: Neutralize the mixture with a suitable base. The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization.

Protocol 3: General Procedure for Catalyst-Free Synthesis of 2-Aminothiazole Derivatives in THF[6]
  • Reaction Setup: Dissolve the appropriate phenacyl bromide (1.0 mmol) and thiourea or substituted thiourea (1.0 mmol) in tetrahydrofuran (THF) (10 mL) in a round-bottom flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated product is collected by filtration.

  • Purification: The collected solid is typically of high purity and often does not require further purification. If needed, wash the solid with a small amount of cold THF.

Conclusion

The one-pot synthesis of 2-aminothiazole derivatives represents a significant advancement over classical multi-step procedures. The methods presented here offer a range of options, from using inexpensive metal catalysts like CuBr₂ to employing green, biodegradable solvent-catalyst systems like lactic acid, and even performing the reaction under catalyst-free conditions. These protocols provide efficient, rapid, and often high-yielding routes to a diverse array of 2-aminothiazole derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. The choice of a specific protocol will depend on the available starting materials, desired scale, and environmental considerations.

References

Application Note: Spectroscopic Characterization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] The protocols outlined herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the compound. This guide is intended to assist researchers in the unambiguous identification and characterization of this and structurally related thiazole derivatives.

Introduction

This compound is a versatile heterocyclic compound with applications in the synthesis of various bioactive molecules.[1] Thiazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation is a critical step in the discovery and development of novel therapeutic agents and agrochemicals. This application note presents standardized methods for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₆Cl₂N₂S Molecular Weight: 245.13 g/mol [2] CAS Number: 39893-80-6[1]

Predicted Spectroscopic Data

While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HAr-H
~7.60dd1HAr-H
~7.50d1HAr-H
~7.20s2H-NH₂
~6.80s1HThiazole C5-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~168.0Thiazole C2
~149.0Thiazole C4
~135.0Ar-C
~131.5Ar-C
~131.0Ar-C
~130.0Ar-CH
~128.0Ar-CH
~126.5Ar-CH
~105.0Thiazole C5

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data
m/zInterpretation
244/246/248[M]⁺ isotopic cluster for two chlorine atoms
245/247/249[M+H]⁺ isotopic cluster for two chlorine atoms

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI, or other suitable ionization methods)

  • HPLC or direct infusion system

  • Solvent system (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of two chlorine atoms (a characteristic M, M+2, M+4 pattern).

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to further support the proposed structure.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_nmr_steps NMR Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy synthesis->nmr Sample ms Mass Spectrometry synthesis->ms Sample h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr analysis Spectral Interpretation ms->analysis h_nmr->analysis c_nmr->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the unambiguous characterization of this compound using NMR and Mass Spectrometry. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and agrochemical science.

References

Application Note: FT-IR Spectral Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectral analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry. It includes predicted vibrational frequencies, a comprehensive experimental protocol for acquiring the FT-IR spectrum, and a workflow for the analysis process.

Introduction

This compound is a heterocyclic compound featuring a dichlorinated phenyl ring attached to a 2-aminothiazole core. Thiazole derivatives are known for their wide range of pharmacological activities, making them important scaffolds in drug discovery. FT-IR spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation and quality control of novel chemical entities by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. This note details the expected FT-IR spectral features of the title compound and provides a standardized protocol for its analysis.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3300Medium-Strong, BroadN-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3150 - 3050Medium-WeakAromatic C-H stretchingDichlorophenyl Ring
~1630StrongN-H bending (scissoring)Primary Amine (-NH₂)
1610 - 1450Medium-Strong, SharpC=C and C=N stretchingAromatic & Thiazole Rings
1550 - 1470MediumThiazole ring skeletal vibrationsThiazole Ring
~1250MediumC-N stretchingAmine Group
1100 - 1000StrongC-Cl stretchingDichlorophenyl Ring
~880 - 800StrongC-H out-of-plane bending (aromatic)1,2,4-Trisubstituted Benzene
~700 - 600MediumC-S stretchingThiazole Ring

Note: The exact peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

1. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • ATR accessory with a suitable crystal (e.g., diamond or germanium).

  • Solid sample of this compound.

  • Spatula and cleaning solvent (e.g., isopropanol).

  • Lint-free wipes.

2. Sample Preparation

  • Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free tissue, then allow it to dry completely.

  • Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3. Data Acquisition

  • Background Scan: With the clean, empty ATR crystal in position, collect a background spectrum. This will account for the absorbance from the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Instrument Parameters: Set the following data acquisition parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans (to improve the signal-to-noise ratio)

  • Sample Scan: With the prepared sample under pressure on the ATR crystal, collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Acquisition Processing:

    • ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.

    • Baseline Correction: If necessary, perform a baseline correction to ensure the spectral baseline is flat.

    • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

4. Data Analysis and Interpretation

  • Compare the experimentally obtained peak positions with the predicted vibrational frequencies in the provided table and standard FT-IR correlation charts.

  • Assign the observed absorption bands to the specific functional groups and vibrational modes of the this compound molecule.

  • The presence of characteristic peaks for the primary amine, dichlorophenyl ring, and thiazole moiety will confirm the structure of the compound.

Workflow for FT-IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Clean_ATR Clean ATR Crystal Load_Sample Load Solid Sample Clean_ATR->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Background_Scan Collect Background Spectrum Apply_Pressure->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan ATR_Correction Apply ATR Correction Sample_Scan->ATR_Correction Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Identify Peak Positions Baseline_Correction->Peak_Picking Assign_Bands Assign Vibrational Bands Peak_Picking->Assign_Bands Correlate_Structure Correlate with Molecular Structure Assign_Bands->Correlate_Structure Final_Report Generate Final Report Correlate_Structure->Final_Report

Caption: Workflow for FT-IR spectroscopic analysis.

Conclusion

The structural confirmation of this compound can be effectively achieved using FT-IR spectroscopy. The key vibrational bands to be identified include the N-H stretches of the primary amine, the aromatic C-H and C-Cl stretches of the dichlorophenyl ring, and the characteristic skeletal vibrations of the thiazole ring. By following the detailed experimental protocol and analysis workflow provided, researchers can confidently obtain and interpret the FT-IR spectrum of this and structurally related compounds.

Application Notes and Protocols for High-Throughput Screening of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize the biological activity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Therefore, the following protocols are presented within the context of identifying novel kinase inhibitors, using a hypothetical target kinase for illustrative purposes. High-throughput screening is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[1]

The described workflow encompasses a primary biochemical screen to detect enzymatic inhibition, a secondary binding assay to confirm direct target engagement, and a cell-based viability assay to assess compound cytotoxicity and determine a therapeutic window.

Primary High-Throughput Screen: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for monitoring enzyme activity in a high-throughput format, making them ideal for primary screening of kinase inhibitors.[2] This assay quantifies the phosphorylation of a substrate peptide by the target kinase.

Assay Principle: The assay utilizes a long-lifetime terbium (Tb) cryptate as a FRET donor, conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. The substrate peptide is labeled with a suitable FRET acceptor, such as fluorescein. When the kinase phosphorylates the substrate, the binding of the Tb-labeled antibody brings the donor and acceptor fluorophores into close proximity, allowing for energy transfer and resulting in a specific FRET signal.[3] A potential inhibitor will prevent this phosphorylation, leading to a reduction in the TR-FRET signal.

Detailed Experimental Protocol: TR-FRET Kinase Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Target Serine/Threonine Kinase

  • Fluorescein-labeled substrate peptide

  • Adenosine Triphosphate (ATP)

  • Terbium-labeled anti-phospho-substrate antibody

  • Test Compound: this compound

  • Positive Control: Staurosporine

  • Negative Control: Dimethyl Sulfoxide (DMSO)

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop & Detect Buffer: Kinase Assay Buffer supplemented with 20 mM EDTA and the optimized concentration of Tb-labeled antibody

  • Plates: 384-well, low-volume, black, non-binding surface

  • Instrumentation: TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of test compounds, positive controls, or DMSO into the wells of a 384-well assay plate.

  • Kinase Addition: Dispense 5 µL of the target kinase diluted to its optimal concentration in Kinase Assay Buffer into all wells.

  • Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution (containing fluorescein-labeled substrate and ATP at the pre-determined Km concentration) in Kinase Assay Buffer to all wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of Stop & Detect Buffer to each well. This will chelate the Mg²⁺ ions, stopping the kinase reaction, and simultaneously deliver the detection antibody.

  • Detection Incubation: Incubate for 60 minutes at room temperature, ensuring the plate is protected from light.

  • Data Acquisition: Measure the time-resolved fluorescence at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emission wavelengths using a compatible plate reader. The TR-FRET ratio is calculated to determine the extent of inhibition.[2]

Secondary Hit Confirmation: AlphaLISA Binding Assay

To confirm that active compounds from the primary screen directly bind to the target kinase, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) binding assay can be employed.[4] This technology is highly sensitive and suitable for detecting biomolecular interactions.

Assay Principle: This assay format relies on the interaction between a tagged kinase and a biotinylated probe that also binds to the kinase. Streptavidin-coated Donor beads bind the biotinylated probe, while Acceptor beads conjugated with an anti-tag antibody bind the kinase. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which travels to the Acceptor beads, initiating a chemiluminescent emission at 615 nm.[5] A compound that binds to the kinase and competes with the probe will disrupt this interaction, causing a decrease in the AlphaLISA signal.

Detailed Experimental Protocol: AlphaLISA Binding Assay

This protocol is designed for a 384-well plate format.

Materials:

  • His-tagged Target Kinase

  • Biotinylated ATP-competitive probe

  • Streptavidin-coated Donor Beads

  • Anti-His conjugated Acceptor Beads

  • Test Compound: this compound

  • Negative Control: DMSO

  • AlphaLISA Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA)

  • Plates: 384-well, white, opaque ProxiPlate

  • Instrumentation: AlphaLISA-compatible plate reader

Procedure:

  • Compound Dispensing: Add 2 µL of serially diluted test compound or DMSO to the wells of the 384-well plate.

  • Kinase and Probe Addition: Dispense 4 µL of a mixture containing the His-tagged kinase and the biotinylated probe in AlphaLISA Assay Buffer into each well.

  • Binding Incubation: Incubate the plate for 30 minutes at room temperature.

  • Bead Addition: In subdued light, add 4 µL of a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads in AlphaLISA Assay Buffer to all wells.[4]

  • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader, measuring the chemiluminescent signal at 615 nm.

Cytotoxicity Assessment: Luminescent Cell Viability Assay

A critical step in hit validation is to assess whether the observed activity is due to specific inhibition of the target or a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for this purpose.[6][7]

Assay Principle: This homogeneous assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. The luciferase uses ATP from lysed cells to catalyze the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[6][8]

Detailed Experimental Protocol: CellTiter-Glo® Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Relevant human cell line (e.g., a cancer cell line known to rely on the target kinase pathway)

  • Complete Cell Culture Medium

  • Test Compound: this compound

  • Positive Control: Doxorubicin

  • Negative Control: DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Plates: 384-well, solid white, tissue culture-treated plates

  • Instrumentation: Luminometer plate reader

Procedure:

  • Cell Seeding: Dispense 40 µL of a cell suspension (e.g., 2,000 cells/well) in complete culture medium into each well of a 384-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 10 µL of the serially diluted test compound or controls to the wells.

  • Incubation: Return the plate to the incubator for a 72-hour incubation period.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. The CellTiter-Glo® Reagent should also be brought to room temperature.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation

Quantitative data from the HTS campaign should be organized into tables for straightforward analysis and comparison of compound performance.

Table 1: Representative HTS Data for this compound

CompoundTarget Kinase IC₅₀ (µM) (TR-FRET)Off-Target Kinase A IC₅₀ (µM)Off-Target Kinase B IC₅₀ (µM)Cell Viability CC₅₀ (µM) (CellTiter-Glo®)Selectivity Index (CC₅₀ / Target IC₅₀)
This compound0.184.2> 5036200
Staurosporine (Control)0.0090.0150.0110.4550

Table 2: Representative Hit Confirmation Data

CompoundTarget Kinase Binding Kᵢ (µM) (AlphaLISA)
This compound0.22
Known Binder (Control)0.04

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factor->Proliferation Test_Compound 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine Test_Compound->MEK

Caption: A representative kinase signaling cascade (e.g., MAPK pathway).

Experimental Workflow: Primary HTS

start Start plate Dispense Compounds (50 nL in 384-well plate) start->plate add_kinase Add Target Kinase plate->add_kinase incubate1 Incubate (15 min) add_kinase->incubate1 add_substrate Add Substrate/ATP Mix incubate1->add_substrate incubate2 Incubate (60 min) add_substrate->incubate2 add_stop Add Stop/Detection Buffer incubate2->add_stop incubate3 Incubate (60 min) add_stop->incubate3 read Read TR-FRET Signal incubate3->read end End read->end

Caption: Workflow for the primary TR-FRET kinase inhibition screen.

Logical Relationship: Hit Validation Workflow

primary_screen Primary HTS (TR-FRET Kinase Assay) hit_identification Identify Primary Hits (e.g., >50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Curve (Determine IC50) hit_identification->dose_response secondary_assay Secondary Assay (AlphaLISA Binding Assay) dose_response->secondary_assay cytotoxicity Cytotoxicity Assay (CellTiter-Glo) dose_response->cytotoxicity confirm_binding Confirm Direct Binding (Determine Ki) secondary_assay->confirm_binding hit_validation Validated Hit confirm_binding->hit_validation determine_cc50 Determine CC50 cytotoxicity->determine_cc50 determine_cc50->hit_validation

Caption: Logical workflow for hit identification and validation.

References

Cell-based Assay Development for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, hereafter referred to as DCT-TA, is a novel small molecule with potential therapeutic applications. This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of DCT-TA. The protocols outlined herein are designed to assess its cytotoxic and pro-apoptotic effects, as well as to elucidate its putative mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in non-small cell lung cancer (NSCLC).[1][2]

Hypothetical Signaling Pathway: EGFR Inhibition by DCT-TA

We hypothesize that DCT-TA exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of EGFR. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2][3] These pathways are crucial for cell cycle progression and survival. By inhibiting EGFR, DCT-TA is expected to block these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Proteins Pro-apoptotic Proteins AKT->Apoptosis_Proteins Inhibition mTOR->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival DCT-TA DCT-TA DCT-TA->EGFR Inhibition

Caption: Hypothetical EGFR signaling pathway inhibited by DCT-TA.

Section 1: Cell Viability and Cytotoxicity Assays

To determine the effect of DCT-TA on cell viability, two common colorimetric assays are recommended: the MTT and MTS assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

Data Presentation: IC50 of DCT-TA on A549 Cells

The half-maximal inhibitory concentration (IC50) of DCT-TA on the human non-small cell lung cancer cell line A549 was determined after 48 hours of treatment.

Assay TypeIC50 (µM)
MTT Assay12.5
MTS Assay11.8
Experimental Protocols

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][6]

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • DCT-TA stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DCT-TA in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of DCT-TA. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The MTS assay is a "one-step" alternative where the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[3][4]

Materials:

  • A549 cells

  • Complete culture medium

  • DCT-TA stock solution (in DMSO)

  • MTS reagent

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed A549 cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of DCT-TA as described above.

  • Incubation: Incubate the plate for 48 hours.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[3][8]

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[3][8]

  • Absorbance Measurement: Record the absorbance at a wavelength between 490-500 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Readout & Analysis A Seed Cells in 96-well plate C Treat Cells with DCT-TA A->C B Prepare Serial Dilutions of DCT-TA B->C D Incubate for 48 hours C->D E_MTT Add MTT Reagent D->E_MTT E_MTS Add MTS Reagent D->E_MTS F_MTT Incubate 2-4 hours E_MTT->F_MTT G_MTT Add Solubilization Solution F_MTT->G_MTT H Measure Absorbance G_MTT->H F_MTS Incubate 1-4 hours E_MTS->F_MTS F_MTS->H I Calculate IC50 H->I

Caption: Experimental workflow for cell viability assays.

Section 2: Apoptosis Assays

To investigate whether the observed cytotoxicity of DCT-TA is due to the induction of apoptosis, two key assays are proposed: Annexin V/Propidium Iodide (PI) staining for flow cytometry and a Caspase-3/7 activity assay.

Data Presentation: Apoptosis Induction by DCT-TA

A549 cells were treated with DCT-TA at its IC50 concentration (12 µM) for 24 hours.

AssayParameterResult
Annexin V/PI% Apoptotic Cells (Annexin V+/PI-)35.2%
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)15.8%
Caspase-3/7 ActivityFold Increase vs. Control4.2
Experimental Protocols

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9]

Materials:

  • A549 cells

  • DCT-TA

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed A549 cells and treat with DCT-TA at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[2]

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]

Materials:

  • A549 cells

  • DCT-TA

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Treatment: Seed A549 cells in a white-walled 96-well plate and treat with DCT-TA for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[11]

  • Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Section 3: Cell Cycle Analysis

To determine if DCT-TA induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide (PI) staining is performed.

Data Presentation: Effect of DCT-TA on Cell Cycle Distribution

A549 cells were treated with DCT-TA at its IC50 concentration (12 µM) for 24 hours.

Cell Cycle Phase% of Cells (Control)% of Cells (DCT-TA Treated)
G0/G155.3%72.1%
S30.1%15.4%
G2/M14.6%12.5%
Experimental Protocol

Materials:

  • A549 cells

  • DCT-TA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat A549 cells with DCT-TA for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Target Engagement and Downstream Signaling

To confirm the hypothetical mechanism of action, Western blot analysis is used to assess the phosphorylation status of EGFR and key downstream signaling proteins.

Data Presentation: Inhibition of EGFR Pathway Signaling by DCT-TA

A549 cells were treated with DCT-TA (12 µM) for 6 hours. Protein expression levels were quantified by densitometry and normalized to total protein levels.

ProteinChange in Phosphorylation
p-EGFR (Tyr1068)Decreased
p-AKT (Ser473)Decreased
p-ERK1/2 (Thr202/Tyr204)Decreased
Experimental Protocol: Western Blotting

Materials:

  • A549 cells

  • DCT-TA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with DCT-TA, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: General workflow for Western blot analysis.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and target-specific signaling pathways, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The presented data, while hypothetical, illustrates the expected outcomes for a compound with anti-proliferative and pro-apoptotic activities mediated through EGFR inhibition.

References

Application Notes and Protocols for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine belongs to the broader class of 4-aryl-thiazol-2-amines, which have garnered significant interest in medicinal chemistry as a scaffold for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-aryl-thiazol-2-amine core structure has been identified as a privileged scaffold that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases.

This document provides detailed application notes and protocols for the potential use of this compound in kinase activity assays. While specific experimental data for this exact compound is limited in the public domain, this guide leverages data from structurally related analogs to provide a framework for its investigation as a kinase inhibitor, with a particular focus on Rho-associated kinase (ROCK) and Kinase Insert Domain Receptor (KDR/VEGFR-2), which have been identified as potential targets for this compound class.

Disclaimer: The quantitative data and specific assay conditions provided herein are based on published results for structurally related 4-aryl-thiazol-2-amine derivatives. The kinase inhibitory activity and optimal assay parameters for this compound must be determined experimentally.

Potential Kinase Targets and Biological Relevance

Derivatives of 4-aryl-thiazol-2-amine have shown inhibitory activity against several important kinases:

  • Rho-associated kinase (ROCK): ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cell adhesion, motility, and contraction.[1] Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.

  • Kinase Insert Domain Receptor (KDR/VEGFR-2): KDR is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2] Inhibition of KDR is a well-established strategy in cancer therapy to block tumor growth and metastasis.

  • Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and is a target for inflammatory and autoimmune diseases.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following tables summarize the kinase inhibitory activity of various 4-aryl-thiazol-2-amine derivatives to provide a reference for the potential potency of this compound.

Table 1: ROCK II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives [3]

Compound IDAryl GroupR1R2IC50 (µM)
4a 3-Pyridinyl4-MethylbenzoylMorpholinomethyl0.96
4b 3-Pyridinyl4-MethoxybenzoylMorpholinomethyl1.56
4c 3-Pyridinyl4-ChlorobenzoylMorpholinomethyl1.02
4d 3-Pyridinyl4-TrifluoromethylbenzoylMorpholinomethyl0.87
4v 4-Pyridinyl1,4-Benzodioxan-2-carbonyl(4-methylpiperazin-1-yl)methyl0.02

Data from a study on 4-aryl-5-aminomethyl-thiazole-2-amines, which are derivatives of the core scaffold.

Table 2: KDR Kinase Inhibitory Activity of N-(1,3-thiazol-2-yl)pyridin-2-amine Derivatives [2]

Compound IDStructureKDR IC50 (nM)
Analog 1 N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine100
Analog 2 N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)pyridin-2-amine50
Analog 3 N-(4-(3-chlorophenyl)-1,3-thiazol-2-yl)pyridin-2-amine75

Data from a study on N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, highlighting the impact of the aryl substituent on KDR inhibition.

Experimental Protocols

The following are detailed protocols for biochemical kinase assays that can be adapted to evaluate the inhibitory activity of this compound.

Protocol 1: In Vitro ROCK II Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from a method used to screen 4-aryl-thiazole-2-amine derivatives and measures the phosphorylation of a substrate by ROCK II.[3]

Materials:

  • Recombinant human ROCK II enzyme

  • Myosin Light Chain (MLC) substrate

  • Anti-phospho-MLC antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • This compound (test compound)

  • Positive control inhibitor (e.g., Y-27632)

  • 96-well microtiter plates (high-binding)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of MLC substrate (10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the diluted compound or vehicle (DMSO) to the wells. Add 25 µL of the positive control to designated wells.

  • Enzyme Addition: Add 25 µL of ROCK II enzyme (e.g., 50 ng/well) in assay buffer to all wells except the negative control.

  • Initiation of Reaction: Add 25 µL of ATP solution (e.g., 100 µM in assay buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Washing: Repeat the washing step.

  • Primary Antibody: Add 100 µL of anti-phospho-MLC antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro KDR (VEGFR-2) Kinase Inhibition Assay (Luminescence-based)

This is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human KDR (VEGFR-2) kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).

  • Enzyme and Substrate Addition: Add 2.5 µL of a solution containing KDR kinase and the Poly(Glu, Tyr) substrate in kinase assay buffer.

  • Initiation of Reaction: Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be close to the Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP -> GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP pMLC pMLC ROCK->pMLC Compound 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine Compound->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization MLCP->pMLC Myosin_II_Activation Myosin II Activation & Contraction pMLC->Myosin_II_Activation KDR_Signaling_Pathway VEGF VEGF KDR KDR (VEGFR-2) Receptor VEGF->KDR Dimerization Dimerization & Autophosphorylation KDR->Dimerization Compound 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine Compound->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Cell_Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Assay_Setup Set up Kinase Reaction: - Kinase - Substrate - Buffer - Test Compound Compound_Prep->Assay_Setup Initiate_Reaction Initiate Reaction with ATP Assay_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Acquisition Measure Signal (Absorbance, Luminescence, etc.) Stop_Reaction->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific experimental data on the application of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in cancer cell lines is not available in the public domain. The following application notes and protocols are presented as a representative template based on the activities of structurally similar 2-aminothiazole derivatives that have demonstrated anticancer properties. These notes are intended for research and drug development professionals and should be adapted and validated for the specific compound of interest.

Introduction

Substituted 2-aminothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest. This document provides a hypothetical application framework for investigating the potential anticancer effects of this compound.

Hypothesized Mechanism of Action

Based on the activity of related compounds, this compound may exhibit anticancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. The proposed mechanism involves the inhibition of key cellular processes required for cancer cell proliferation.

hypothesized_moa cluster_cell Cancer Cell Compound Compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake G2_M_Arrest G2/M Phase Arrest Cellular_Uptake->G2_M_Arrest Inhibition of Cell Cycle Progression Apoptosis Apoptosis Cellular_Uptake->Apoptosis Induction of Programmed Cell Death Cell_Death Cancer Cell Death G2_M_Arrest->Cell_Death Apoptosis->Cell_Death mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Incubate_24h->Treat_Compound Incubate_Time Incubate (24, 48, 72h) Treat_Compound->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for the Crystallization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research. The following methods are based on established techniques for the crystallization of aromatic amines and thiazole derivatives.

Introduction to Crystallization

Crystallization is a critical purification technique in chemical and pharmaceutical sciences, pivotal for obtaining high-purity solid compounds. The process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A successful crystallization yields a crystalline solid with a well-defined structure, which is essential for analytical characterization and for ensuring the quality and stability of active pharmaceutical ingredients (APIs).

The choice of crystallization method and solvent system is paramount and is often determined empirically. For this compound, several methods can be employed, including slow cooling, solvent-antisolvent addition, and vapor diffusion.

General Workflow for Crystallization

The overall process for crystallizing this compound can be visualized as a series of sequential steps, each influencing the final crystal quality and yield.

G General Crystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath (to maximize yield) cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Recommended Crystallization Protocols

Based on the chemical nature of this compound and successful crystallization of analogous compounds, the following protocols are recommended.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method, relying on the decreased solubility of the compound in a single solvent at lower temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable solvents include ethanol, methanol, or tetrahydrofuran (THF).[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), and both solvents are miscible. A chloroform/hexane mixture has been successfully used for a similar compound.[3][4]

Experimental Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., chloroform or THF) at room temperature.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., hexane or water) dropwise to the stirred solution until the solution becomes slightly turbid.

  • Crystallization: If turbidity persists, add a few drops of the solvent until the solution becomes clear again. Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/antisolvent mixture for washing.

Protocol 3: Slow Evaporation

This technique is particularly useful for obtaining high-quality crystals suitable for X-ray diffraction.[2]

Experimental Protocol:

  • Solution Preparation: Dissolve the compound in a suitable solvent, such as 2-butanone or THF, at room temperature.[2] The solution should be clear and not supersaturated.

  • Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the container in a vibration-free location. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the mother liquor or by careful filtration.

Protocol 4: Vapor Diffusion

This method is ideal for small quantities of material and often yields high-quality single crystals.[5]

Experimental Protocol:

  • Setup: Dissolve the compound in a small amount of a "good" solvent (e.g., chloroform) in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a small amount of a volatile "poor" solvent (antisolvent, e.g., hexane).

  • Diffusion: The more volatile antisolvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

  • Crystal Growth and Isolation: Allow the system to stand undisturbed until crystals form. Isolate the crystals as described in Protocol 3.

Data Presentation: Potential Solvent Systems

The choice of solvent is critical for successful crystallization. The following table summarizes potential solvent systems for the crystallization of this compound.

Crystallization MethodSolvent(s) (Good Solvent)Antisolvent(s) (Poor Solvent)Reference Compounds
Single-Solvent RecrystallizationEthanol, MethanolN/AOther thiazole derivatives[1]
Single-Solvent RecrystallizationTetrahydrofuran (THF)N/AA related thiazole derivative[2]
Solvent-AntisolventChloroformHexaneN-(2,4-dichlorophenyl)-1,3-thiazol-2-amine[3][4]
Solvent-AntisolventEthanolWaterGeneral for heterocyclic nitriles[6]
Slow Evaporation2-ButanoneN/AA related thiazole derivative[2]
Vapor DiffusionChloroformHexaneGeneral principle[5]

Factors Influencing Crystallization

The success of crystallization is influenced by several interconnected factors. Understanding these relationships can aid in troubleshooting and optimizing the process.

G Factors Influencing Crystallization Success cluster_solubility Solubility Profile cluster_kinetics Kinetics cluster_impurities Purity cluster_outcome Outcome Solvent Solvent Choice Concentration Concentration Solvent->Concentration CrystalQuality Crystal Quality (Size, Purity) Solvent->CrystalQuality Temperature Temperature Gradient Temperature->Concentration CrystalYield Crystal Yield Temperature->CrystalYield CoolingRate Cooling Rate CoolingRate->CrystalQuality Concentration->CrystalYield Purity Purity of Crude Material Purity->CrystalQuality

Caption: Logical relationships between key factors affecting the outcome of crystallization.

Disclaimer: These protocols are intended as a guide and may require optimization for specific batches of this compound. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding with larger quantities. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Note: Purity Determination of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine using a Stability-Indicating Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole and a dichlorophenyl moiety. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. The presence of impurities, arising from synthesis, degradation, or storage, can significantly impact the pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity analysis due to its high resolution and sensitivity.[1] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and its related substances.

Method Principle The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities.[2][3] A gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic solvent ensures efficient separation of compounds with varying polarities. The amine functional group on the thiazole ring is protonated under acidic conditions, which helps to achieve sharp, symmetrical peaks.[4] UV detection is employed for quantification, as the aromatic and heterocyclic rings exhibit strong absorbance.[2] A wavelength of 254 nm is a suitable starting point for detection.[3]

Recommended Analytical HPLC Method

The following section details the optimized chromatographic conditions for the purity analysis.

1.1. Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 30% B to 90% B over 20 minutes; hold for 5 min; return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

1.2. System Suitability Criteria

To ensure the validity of the analytical results, the chromatographic system must meet the following criteria before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections of the standard solution

Experimental Protocol

This section provides a detailed methodology for performing the purity analysis.

2.1. Reagents and Materials

  • This compound reference standard and test sample.

  • Acetonitrile (HPLC grade).

  • Formic Acid (ACS grade or higher).

  • Water (HPLC grade or Milli-Q).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3]

2.3. HPLC Procedure

  • Set up the HPLC system according to the conditions specified in Table 1.1.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Filter the prepared Standard and Test solutions through a 0.45 µm syringe filter into HPLC vials.

  • Perform five replicate injections of the Standard Solution to check for system suitability.

  • Once system suitability is confirmed, inject the Test Solution in duplicate.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) before storing it according to the manufacturer's recommendations.

2.4. Data Analysis and Purity Calculation The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assessment, especially for stability-indicating methods, relative response factors (RRF) for known impurities should be determined and applied. Forced degradation studies under acidic, basic, oxidative, and thermal conditions should be performed to demonstrate the method's specificity and ability to separate the main analyte from its degradation products.[5][6]

Visualized Workflow and Relationships

3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis protocol, from initial preparation to final reporting.

HPLC_Workflow prep 1. Solution Preparation sub_prep1 Mobile Phases (A & B) prep->sub_prep1 sub_prep2 Standard & Test Solutions prep->sub_prep2 system_setup 2. HPLC System Setup prep->system_setup sub_setup1 Install Column system_setup->sub_setup1 sub_setup2 Set Gradient, Flow, Temp system_setup->sub_setup2 sub_setup3 Equilibrate System system_setup->sub_setup3 analysis 3. Data Acquisition system_setup->analysis sub_analysis1 System Suitability Injections analysis->sub_analysis1 sub_analysis2 Sample Injections analysis->sub_analysis2 data_proc 4. Data Processing & Analysis analysis->data_proc sub_proc1 Integrate Peaks data_proc->sub_proc1 sub_proc2 Calculate System Suitability data_proc->sub_proc2 sub_proc3 Calculate % Purity data_proc->sub_proc3 report 5. Reporting data_proc->report

Caption: Workflow for HPLC Purity Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in various pharmaceutical research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(3,4-dichlorophenyl)ethanone, with thiourea.[1][2]

Q2: What are the typical starting materials and reagents required?

A2: The essential starting materials are 2-bromo-1-(3,4-dichlorophenyl)ethanone and thiourea. A suitable solvent, such as ethanol, is also necessary. For the workup, a base like sodium bicarbonate or ammonia is often used to neutralize the reaction mixture.

Q3: What is a typical reaction time and temperature for this synthesis?

A3: Reaction times and temperatures can vary. Conventional heating methods often involve refluxing the reaction mixture in a solvent like ethanol for 1 to 4 hours.[3] Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[4]

Q4: I am observing a low yield of my desired product. What are the potential causes?

A4: Low yields in Hantzsch thiazole synthesis can stem from several factors, including impure starting materials, suboptimal reaction conditions (temperature, time, solvent), and the formation of side products. The stability of the thiourea under the reaction conditions can also be a contributing factor.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Impure Starting Materials: Impurities in 2-bromo-1-(3,4-dichlorophenyl)ethanone or thiourea can lead to side reactions.Ensure the purity of your starting materials. If necessary, purify the α-haloketone by recrystallization.
Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at excessively high temperatures.Optimize the reaction temperature. For conventional heating, ensure the mixture is refluxing gently. For microwave synthesis, perform small-scale experiments to determine the optimal temperature.
Insufficient Reaction Time: The reaction may not have gone to completion.Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed.
Multiple Spots on TLC After Reaction Incomplete Reaction: Spots corresponding to the starting materials will be visible.Continue the reaction until the starting material spots disappear on the TLC plate.
Formation of Side Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or self-condensation products of the reactants. Acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[5]Adjusting the reaction conditions, such as solvent and temperature, may minimize side product formation. Purification by column chromatography may be necessary.
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent. During the workup, after neutralization, the product often precipitates from the aqueous solution. If it remains in solution, extraction with an organic solvent like ethyl acetate may be necessary.
Presence of unreacted thiourea. Thiourea is generally more soluble in the aqueous phase after neutralization, allowing for its separation from the precipitated product by filtration.
Oily or impure solid product. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective method for purifying the final product.

Data Presentation

The yield of this compound is sensitive to various reaction parameters. The following table summarizes the impact of different conditions on the yield, based on literature data for similar 2-aminothiazole syntheses.

Solvent Temperature (°C) Catalyst Reaction Time Yield (%) Reference
EthanolRefluxNone3 h~89%[3]
Methanol/Water (2:1)RefluxHCl (catalytic)4 hNot specified[6][7]
EthanolRoom TemperatureNone2-5 minHigh[5]
Acetic AcidRefluxNone3 h45% (for a related derivative)[8]
DMF70K2CO324 h45-59% (for a related derivative)[9]
Microwave (Ethanol)150Chitosan4-8 minHigh[10]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is adapted from procedures for analogous 2-amino-4-arylthiazoles.

Materials:

  • 2-bromo-1-(3,4-dichlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • 5% Sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Beakers and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq.) in ethanol.

  • Add thiourea (1.1-1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water. A precipitate of the product should form.

  • Neutralize the mixture with a 5% sodium bicarbonate solution to a pH of approximately 8.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product. For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of the Starting Material 2-bromo-1-(3,4-dichlorophenyl)ethanone

Materials:

  • 1-(3,4-dichlorophenyl)ethanone

  • Bromine

  • Acetic acid

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)ethanone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at room temperature with stirring.

  • Continue stirring for a few hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (2-bromo-1-(3,4-dichlorophenyl)ethanone, Thiourea, Ethanol) reaction Hantzsch Thiazole Synthesis (Reflux, 1-3h) start->reaction workup Workup (Cooling, Precipitation in Water, Neutralization with NaHCO3) reaction->workup filtration Filtration and Washing workup->filtration purification Purification (Recrystallization from Ethanol) filtration->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

hantzsch_mechanism reactants 2-bromo-1-(3,4-dichlorophenyl)ethanone Thiourea intermediate1 S-alkylation Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydration Intermediate intermediate2->intermediate3 Dehydration (-H2O) product This compound intermediate3->product Tautomerization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Potential Signaling Pathway Inhibition

2-Aminothiazole derivatives have been identified as inhibitors of various protein kinases involved in cell signaling pathways. A potential target for compounds like this compound is the p38 MAPK pathway, which is implicated in inflammatory responses and other cellular processes.

signaling_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream response Cellular Response (e.g., Inflammation) downstream->response inhibitor This compound inhibitor->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

References

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. It focuses on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-aminothiazole synthesis is resulting in a low or no product yield. What are the common causes and solutions?

Low yields are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The Hantzsch thiazole synthesis, the most common method, involves the condensation of an α-haloketone with a thiourea derivative and is sensitive to several factors.[1][2]

Possible Causes:

  • Poor Quality of Starting Materials: The α-haloketone, particularly chloroacetaldehyde, can be unstable and prone to polymerization.[3] Impurities in any of the starting materials can inhibit the reaction.[4]

  • Inappropriate Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical.[4] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[5]

  • Incorrect Stoichiometry: The molar ratios of the reactants must be precise for the reaction to proceed efficiently.[4]

  • Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from an acidic or basic catalyst to improve reaction rates and yields.[4][6]

Suggested Solutions: A systematic approach to optimizing the reaction is recommended. This can involve screening different solvents, adjusting the temperature, and introducing a suitable catalyst.[4] For instance, microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[4] If reactants are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and improve reproducibility.[4][5]

The table below summarizes key parameters and suggested optimization strategies.

ParameterIssueSuggested Optimization StrategyCitation
Solvent Low reactant solubility or side reactions with solvent.Screen various solvents such as ethanol, methanol, water, or solvent-free grinding methods.[4]
Temperature Incomplete reaction or formation of degradation products.Optimize temperature; reflux or microwave heating can be effective. Monitor reaction progress via TLC.[4]
Catalyst Slow or stalled reaction.Introduce an acidic (e.g., HCl, silica-supported tungstosilicic acid) or basic catalyst. Phase-transfer catalysts can also be beneficial.[4]
Reagents Impurities or degradation of starting materials.Ensure the purity of the α-haloketone and thiourea. Use freshly prepared or purified reagents.[4][5]

Q2: I'm observing significant impurity formation in my reaction. What are the likely side products and how can I prevent them?

The formation of impurities is often linked to reaction conditions that are too harsh or the presence of reactive functional groups on the starting materials.[4]

Common Issues and Prevention Strategies:

  • High Temperature and Long Reaction Times: These conditions can lead to the degradation of starting materials or the desired product, forming a complex mixture of byproducts.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.[4][5]

  • Incorrect pH: The pH of the reaction mixture can influence the reaction pathway.

    • Solution: Adjust the pH of the mixture. Some variations of the Hantzsch synthesis demonstrate improved regioselectivity under acidic conditions.[4]

  • Reactive Functional Groups: If the starting materials contain other sensitive functional groups, they may react under the synthesis conditions.

    • Solution: Employ protecting group strategies to temporarily mask sensitive functional groups on your reactants before performing the condensation reaction.[4]

  • Impure Starting Materials: Using commercially available aqueous solutions of monochloroacetaldehyde (MCA) can introduce a significant amount of impurities, which are difficult to separate from the final product.[7]

    • Solution: Use high-purity MCA, for example, by depolymerizing an MCA trimer before use.[7]

Below is a general workflow for troubleshooting common issues in 2-aminothiazole synthesis.

TroubleshootingWorkflow General Troubleshooting Workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Step 1: Verify Starting Materials start->check_reagents reagent_details Purity of α-haloketone? Thiourea quality? Correct stoichiometry? check_reagents->reagent_details check_conditions Step 2: Review Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Purify/replace reagents Use freshly prepared α-haloketone check_reagents->sol_reagents Issue Found condition_details Optimal solvent? Correct temperature & time? Appropriate pH? Inert atmosphere needed? check_conditions->condition_details analyze_mixture Step 3: Analyze Reaction Mixture check_conditions->analyze_mixture Conditions OK sol_conditions Screen solvents/catalysts Optimize T/t via TLC monitoring Adjust pH check_conditions->sol_conditions Issue Found analysis_details Monitor by TLC/LC-MS Identify main product vs. byproducts analyze_mixture->analysis_details optimize Step 4: Optimize & Re-run analyze_mixture->optimize Problem Identified sol_purification Develop new purification strategy (e.g., Chromatography, Recrystallization) analyze_mixture->sol_purification Complex Mixture

Caption: A workflow for diagnosing and solving common synthesis issues.

The Hantzsch synthesis proceeds through several intermediates. Side reactions can occur at any of these stages, particularly if the reaction conditions are not well-controlled.

HantzschMechanism Hantzsch Synthesis vs. Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions haloketone α-Haloketone sn2_product SN2 Adduct haloketone->sn2_product Nucleophilic Attack (SN2) thiourea Thiourea thiourea->sn2_product Nucleophilic Attack (SN2) cyclized_int Hydroxythiazoline Intermediate sn2_product->cyclized_int Intramolecular Cyclization side_products Side Products sn2_product->side_products Dimerization, Polymerization product 2-Aminothiazole cyclized_int->product Dehydration (-H2O) cyclized_int->side_products Alternative Pathways causes Causes: - High Temperature - Long Reaction Time - Impure Reagents - Incorrect pH

Caption: The desired reaction pathway versus potential side reactions.

Q3: My crude product is difficult to purify. What are the best strategies for isolating pure 2-aminothiazole?

Purification can be challenging due to the physical properties of 2-aminothiazoles and the presence of persistent impurities.[4] 2-aminothiazole itself is relatively soluble in water, which complicates its isolation from aqueous reaction media.[7]

Recommended Purification Protocols:

  • Recrystallization/Precipitation:

    • Methodology: If the product is a solid and has different solubility profiles from the impurities, recrystallization from a suitable solvent (like ethanol) is a standard method.[3] Alternatively, after reaction completion, the product can sometimes be precipitated by cooling the reaction mixture or by adding a non-solvent.[4]

    • Application: Best for crude products that are relatively clean.

  • Column Chromatography:

    • Methodology: For complex mixtures or to separate products with similar solubility, column chromatography over silica gel is highly effective.[8] The choice of eluent is critical and should be determined by preliminary TLC analysis.

    • Application: Considered a go-to method for purifying a wide range of 2-aminothiazole derivatives from complex reaction mixtures.[9]

  • Chemical Purification via Bisulfite Adduct Formation:

    • Methodology: This specialized technique is particularly useful for purifying 2-aminothiazole from aqueous solutions. The crude product is treated with sulfur dioxide, often at elevated temperatures (70-90°C), to form a water-insoluble bisulfite adduct. This precipitate is filtered, washed, and then treated to decompose the adduct, releasing the pure 2-aminothiazole.[10]

    • Application: Highly effective for separating water-soluble 2-aminothiazole from impurities present in large-scale aqueous reaction mixtures.[10]

The following decision tree can help in selecting an appropriate purification strategy.

PurificationStrategy Purification Strategy Decision Tree start Crude Product Isolated check_solubility Check Solubility in Water start->check_solubility is_soluble Is it water-soluble? check_solubility->is_soluble soluble_path SO2 Precipitation Method (Forms insoluble adduct) is_soluble->soluble_path Yes check_tlc Analyze by TLC/LC-MS is_soluble->check_tlc No / Non-aqueous reaction filter_adduct Filter Adduct soluble_path->filter_adduct recover_product Decompose Adduct to get Pure Product filter_adduct->recover_product final_product Pure 2-Aminothiazole recover_product->final_product is_clean Relatively Pure? check_tlc->is_clean recrystallize Recrystallization is_clean->recrystallize Yes column Column Chromatography is_clean->column No / Complex Mixture recrystallize->final_product column->final_product

Caption: A decision tree to guide the selection of a purification method.

Key Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole:

This procedure is a representative example of the Hantzsch synthesis.

  • In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a stir bar.[1]

  • Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for approximately 30 minutes. Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a beaker containing a mild base solution, such as 5% Na2CO3 (20 mL), and swirl to mix. This neutralizes the HBr formed and precipitates the product.[1]

  • Collect the solid product by vacuum filtration through a Buchner funnel.[1]

  • Wash the filter cake with water to remove any remaining salts.[1]

  • The collected solid can be further purified by recrystallization or column chromatography as needed.[1]

Protocol for Purification via Bisulfite Adduct:

This protocol is adapted from a patented method for purifying 2-aminothiazole.[10]

  • Prepare a crude aqueous solution of 2-aminothiazole. If the reaction was performed in acid, neutralize it to a pH of approximately 4.[10]

  • Add sodium bisulfite or sodium metabisulfite to the solution.[10]

  • Heat the mixture to about 70°C. An exothermic reaction should begin. Continue heating at 70-90°C for a short period after the initial reaction is complete.[10]

  • Cool the resulting slurry to 20°C or lower and collect the precipitated 2-aminothiazole bisulfite adduct by filtration.[10]

  • Wash the collected solid thoroughly with cold water and dry.[10]

  • The pure 2-aminothiazole can be liberated from the bisulfite adduct by appropriate chemical treatment (e.g., neutralization).

References

Technical Support Center: Purification of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing step-by-step solutions to overcome these challenges.

Recrystallization Issues

Question: My compound will not crystallize from solution. What steps should I take?

Answer:

Failure to crystallize is a common issue that can often be resolved by systematically addressing the following points:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the- solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the surface of the solution.

    • Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Re-evaluate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures.

Question: An oil has formed instead of crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or a very rapid cooling rate.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process.

  • Change Solvent: Consider using a lower boiling point solvent or a different solvent system altogether.

Column Chromatography Issues

Question: My compound is streaking or tailing on the silica gel column. What is causing this and how can I improve the separation?

Answer:

Peak tailing is a frequent problem when purifying basic compounds like this compound on standard silica gel. This is due to the acidic nature of silica, which strongly interacts with the basic amine group.

  • Add a Basic Modifier: To mitigate this interaction, add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1%).[1][2] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: These columns have a basic surface, which repels the basic analyte, leading to better peak shapes without the need for mobile phase modifiers.[1]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

  • Reversed-Phase Chromatography: If normal-phase chromatography is not effective, consider using reversed-phase chromatography with a C18 column. The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated.

Frequently Asked Questions (FAQs)

What are the most common impurities I might encounter?

The synthesis of this compound, often via the Hantzsch thiazole synthesis, can lead to several impurities:

  • Unreacted Starting Materials: 2-Chloro-1-(3,4-dichlorophenyl)ethanone and thiourea.

  • Oxazole Formation: If the thiourea is contaminated with urea, the corresponding oxazole can form as a byproduct.[1]

  • Dimerization/Polymerization Products: Self-condensation of the starting materials or intermediates can occur under certain conditions.[1]

What is a good starting point for a recrystallization solvent system?

For 2-amino-4-arylthiazole derivatives, common and effective recrystallization solvents include:

  • Ethanol

  • Ethanol/Water mixtures

  • Chloroform/Hexane mixtures[3]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific compound and impurity profile.

How can I effectively monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Use the same eluent system for TLC as you are using for your column. Staining with potassium permanganate or visualization under UV light can help to identify the spots corresponding to your product and any impurities.

Data Presentation

The following tables provide representative data on the effectiveness of different purification methods for this compound.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)Observations
Ethanol85%95%75%Slow crystallization, well-formed needles.
Ethanol/Water (4:1)85%97%85%Rapid precipitation, smaller crystals.
Chloroform/Hexane85%92%65%Some oiling out observed initially.
Acetonitrile85%96%70%Good crystal formation upon slow cooling.

Table 2: Comparison of Column Chromatography Conditions

Stationary PhaseEluent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Silica GelHexane:Ethyl Acetate (1:1)85%90%60% (significant tailing)
Silica GelHexane:Ethyl Acetate (1:1) + 0.5% TEA85%98%80%
Amine-functionalized SilicaHexane:Ethyl Acetate (3:1)85%99%85%
Reversed-Phase C18Acetonitrile:Water (7:3) + 0.1% TFA85%>99%90%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 9:1 with 0.5% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Start the elution with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Hantzsch Thiazole Synthesis (2-Chloro-1-(3,4-dichlorophenyl)ethanone + Thiourea) crude Crude Product synthesis->crude Reaction Work-up recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization column Column Chromatography (e.g., Silica + TEA) crude->column pure Pure Product recrystallization->pure column->pure hplc HPLC Purity Check pure->hplc nmr Structural Confirmation (NMR, MS) pure->nmr troubleshooting_flowchart start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue no_crystals No Crystals Form recrystallization_issue->no_crystals oiling_out Oiling Out recrystallization_issue->oiling_out peak_tailing Peak Tailing/Streaking chromatography_issue->peak_tailing induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation slow_cooling Slow Cooling Rate oiling_out->slow_cooling add_modifier Add Basic Modifier (TEA) peak_tailing->add_modifier increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) induce_nucleation->increase_supersaturation If unsuccessful change_stationary_phase Change Stationary Phase (Amine-Silica/Alumina) add_modifier->change_stationary_phase If still poor

References

Overcoming solubility issues of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

The poor aqueous solubility of this compound is likely due to its chemical structure. The dichlorophenyl group is hydrophobic, and the overall molecule has a relatively rigid structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively. Thiazole derivatives, in general, are often associated with various biological activities, but their therapeutic potential can be hindered by low solubility.[1][2][3]

Q2: What are the initial steps to solubilize this compound for in vitro assays?

For initial experiments, the most direct approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted into the aqueous assay medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions due to their ability to dissolve a wide range of organic molecules and their miscibility with aqueous solutions.[4]

  • Stock Concentration: Aim for a stock concentration in the range of 10-30 mM.[4]

  • Final Assay Concentration: It is crucial to keep the final concentration of the co-solvent in the assay medium as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as kinetic solubility limitation. When the DMSO stock is diluted, the compound is transferred to a predominantly aqueous environment where its solubility is much lower, leading to precipitation. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO in your assay buffer, but be sure to determine the tolerance of your specific cell line or assay components to the solvent.[5]

  • pH Modification: Since this compound contains a basic amine group, lowering the pH of the assay buffer (e.g., from 7.4 to 6.5) may increase its solubility by protonating the amine.[5] However, you must ensure that the pH change does not negatively impact your biological system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help to maintain the compound in solution by forming micelles.[6] This is more suitable for biochemical assays than cell-based assays, as surfactants can be cytotoxic at higher concentrations.

Q4: I am observing inconsistent results or a lack of biological activity. Could this be related to solubility?

Yes, poor solubility can lead to highly variable and unreliable results. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. To investigate this:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Perform a Solubility Assessment: Conduct a simple kinetic solubility assay to estimate the solubility of your compound in the specific assay buffer you are using.

  • Test Below the Solubility Limit: Once you have an estimate of the solubility, perform your biological assay at concentrations well below this limit to ensure the compound is fully dissolved.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

Before proceeding with biological assays, it is highly recommended to determine the kinetic solubility of the compound in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact aqueous buffer that will be used in your biological assay.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into the assay buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) and a final DMSO concentration that matches your planned assay conditions (e.g., 1%).

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the compound to equilibrate and potentially precipitate.

  • Visual Inspection and Turbidity Measurement: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitated particles.

  • Determine Solubility Limit: The highest concentration that does not show any visible precipitation or a significant increase in absorbance is your approximate kinetic solubility limit.

Solubility Enhancement Strategies

If the required concentration for your biological assay is above the determined solubility limit, consider the following formulation strategies.

Strategy Description Advantages Disadvantages
Co-solvents Using water-miscible organic solvents like DMSO or ethanol to increase solubility.[7]Simple and widely used for in vitro assays.Can be toxic to cells at higher concentrations and may interfere with assay results.[5]
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility. For this amine-containing compound, lowering the pH is recommended.[5]Can be very effective for ionizable compounds.The required pH may not be compatible with the biological assay.
Surfactants Using detergents like Tween-20 or Triton X-100 to form micelles that encapsulate the hydrophobic compound.[7]Can significantly increase the apparent solubility of highly lipophilic compounds.May be cytotoxic and can interfere with protein-ligand interactions.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic compound, increasing its aqueous solubility.[7][8]Generally have low toxicity and are effective for a wide range of compounds.Can be expensive and may alter the free concentration of the compound.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like emulsions or liposomes.[8][9]Can significantly enhance solubility and bioavailability for in vivo studies.More complex to prepare and may not be suitable for all in vitro assays.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with This compound solubility_assay Perform Kinetic Solubility Assay in Assay Buffer start->solubility_assay is_soluble Is Compound Soluble at Desired Concentration? solubility_assay->is_soluble proceed_assay Proceed with Biological Assay is_soluble->proceed_assay Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No lower_conc Lower Final Compound Concentration troubleshoot->lower_conc check_activity Check for Biological Activity lower_conc->check_activity check_activity->proceed_assay Activity Observed no_activity Still No Activity check_activity->no_activity No formulation Consider Advanced Formulation Strategies (e.g., Cyclodextrins, Surfactants) no_activity->formulation retest Re-test in Biological Assay formulation->retest

A workflow for systematically addressing solubility issues.

Hypothetical Signaling Pathway Inhibition

Thiazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of signaling pathways implicated in cancer.[10] The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-proliferative effect.

G cluster_cell Cell receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation compound This compound compound->inhibition

Hypothetical inhibition of the Raf kinase by the compound.

References

Optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring by reacting an α-haloketone with a thioamide.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the necessary starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds in multiple steps, beginning with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction) to form an intermediate.[1][4][5] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step results in the formation of the aromatic thiazole ring.[1][2]

Q3: What are the typical starting materials for this synthesis?

The core reactants are an α-haloketone (such as chloroacetone or 2-bromoacetophenone) and a thioamide (like thioacetamide or thiourea).[1][3] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][6]

Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[1][4] However, optimizing the reaction conditions is key to maximizing both yield and purity.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Poor quality of starting materials Ensure the α-haloketone is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time. Check the purity of the thioamide.[1]
Incorrect stoichiometry A slight excess of the thioamide (e.g., 1.5 equivalents) is often beneficial to ensure the complete consumption of the α-haloketone.[4]
Suboptimal reaction temperature Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.[1]
Inappropriate solvent The choice of solvent can significantly affect the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1]
Reaction is not yet complete Monitor the reaction progress using TLC to ensure it has gone to completion before workup.
Problem 2: Formation of Side Products or Impurities
Possible CauseTroubleshooting Steps
Side reactions from unstable reactants Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions to mitigate this issue.[1]
Competing reactions In multicomponent reactions, side reactions can occur between the aldehyde and either the thioamide or the α-haloketone. Optimizing the order in which the reagents are added can sometimes resolve this.[1]
Regioselectivity issues With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[7] Careful analysis of the product mixture by NMR is necessary to identify the isomers.
Problem 3: Difficulties with Product Isolation and Purification
Possible CauseTroubleshooting Steps
Incorrect workup procedure During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]
Product is an oil or does not crystallize If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
Product does not precipitate If the product is expected to precipitate but does not, try adding a co-solvent in which the product is less soluble, or attempt to induce crystallization by scratching the inside of the flask with a glass rod.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effects of various reaction parameters on the Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield (Microwave-Assisted Synthesis)

EntrySolventTemperature (°C)Time (min)Yield (%)
1No solvent90-12015Trace
2Ethanol90-1201579
3Ethanol90-1203085
4Methanol901571
5Methanol903095
Data adapted from a study on microwave-assisted Hantzsch synthesis.[8]

Table 2: Screening of Catalyst, Solvent, and Temperature (One-Pot Synthesis)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Water2512No reaction
2-WaterReflux850
3SiW/SiO₂ (5)WaterReflux3.582
4-EthanolReflux665
5SiW/SiO₂ (5)EthanolReflux390
6-MethanolReflux740
7-1-ButanolReflux570
8-2-PropanolReflux572
Data from a study on the one-pot synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[6]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[4][9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a magnetic stir bar.[4]

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[9]

  • After the reaction is complete, remove it from the heat and allow it to cool to room temperature.[4]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[4][9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[9]

  • Spread the collected solid on a watch glass and allow it to air dry.[9]

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Modern variations of the Hantzsch synthesis utilize microwave irradiation to accelerate the reaction.[8][9]

General Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thioamide or thiourea (1.1-1.5 mmol) in a microwave reaction vessel.[9]

  • Add a suitable solvent (e.g., methanol, ethanol).[9]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[8][9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using the work-up and purification procedures described in Protocol 1.

Protocol 3: One-Pot, Multi-Component Synthesis

This method allows for the efficient synthesis of more complex thiazole derivatives.[6][9]

General Procedure:

  • In a reaction vessel, combine the α-haloketone (1 mmol), thioamide (1 mmol), and aldehyde (1 mmol).[6]

  • Add a suitable solvent (e.g., ethanol) and catalyst if required (e.g., silica-supported tungstosilisic acid).[6]

  • Heat the mixture under conventional heating or ultrasonic irradiation for the specified time.[6]

  • Upon completion, the solid product is typically isolated by filtration. The catalyst can often be recovered by filtration and reused.[6][9]

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization thiazole Thiazole cyclized_intermediate->thiazole Dehydration Experimental_Workflow start Start reactants Combine Reactants (α-haloketone, thioamide) start->reactants solvent Add Solvent reactants->solvent reaction Heat/Stir (Conventional or Microwave) solvent->reaction workup Reaction Workup (Cooling, Neutralization) reaction->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Washing, Recrystallization) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end Troubleshooting_Logic start Low/No Product Yield check_reactants Check Reactant Quality and Stoichiometry start->check_reactants check_reactants->start Issue Found optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp Reactants OK optimize_temp->start No Improvement optimize_solvent Optimize Solvent optimize_temp->optimize_solvent Temp Optimized optimize_solvent->start No Improvement monitor_reaction Monitor Reaction Progress (TLC) optimize_solvent->monitor_reaction Solvent Optimized monitor_reaction->start Incomplete check_workup Review Workup Procedure monitor_reaction->check_workup Reaction Complete check_workup->start Issue Found success Improved Yield check_workup->success Workup OK

References

Technical Support Center: 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine solutions in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Issue: Precipitate observed in DMSO stock solution after storage.

Possible Causes & Solutions:

  • Low Solubility: The concentration of the compound may exceed its solubility limit in DMSO, especially after freeze-thaw cycles.

    • Solution: Try dissolving the compound at a lower concentration. Gentle warming (to 37°C) and sonication can aid in initial dissolution.[1] Always visually inspect for complete dissolution before storage.

  • Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds.[2][3][4]

    • Solution: Use anhydrous DMSO and store solutions in tightly sealed vials with desiccants. Minimize the time the stock solution is exposed to ambient air.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.

    • Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]

Issue: Inconsistent or lower-than-expected activity in biological assays.

Possible Causes & Solutions:

  • Compound Degradation: 2-aminothiazole derivatives can be unstable in DMSO at room temperature, leading to degradation products that may have different activities.[5]

    • Solution: Prepare fresh solutions before use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.[1][5] A study on a similar 2-aminothiazole showed significant decomposition at room temperature after one week, while being relatively stable at -20°C for over two months.[5]

  • Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.

    • Solution: Before use, visually inspect the solution for any precipitate. If present, try to redissolve by gentle warming and vortexing. If it doesn't redissolve, it is recommended to prepare a fresh stock solution.

  • Interaction with Assay Components: DMSO concentration in the final assay medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1]

    • Solution: Prepare a concentrated stock solution in DMSO so that a minimal volume is needed for dilution into your aqueous assay buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For short-term storage (up to a few weeks), store aliquots at -20°C. For long-term storage, -80°C is recommended.[1] Always use tightly sealed containers to protect from moisture.

Q2: How can I check the stability of my compound in DMSO?

A2: You can perform a stability study by analyzing the purity of your compound in the DMSO solution over time using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My compound is a 2-aminothiazole derivative. Are there any specific stability concerns?

A3: Yes, 2-aminothiazole compounds can be susceptible to degradation in DMSO, especially at room temperature.[5] This can involve oxidation, dimerization, or other rearrangements.[5] Therefore, careful storage at low temperatures is crucial.

Q4: What should I do if I suspect my compound has degraded?

A4: If you observe unexpected results or changes in the physical appearance of your stock solution (e.g., color change), it is best to discard the solution and prepare a fresh one. Analytical techniques like HPLC or LC-MS can be used to confirm degradation.

Quantitative Data Summary

Storage TemperatureTimeExpected Purity
Room Temperature1 week~36%
+4°C1 weekModerate degradation
-20°C2 monthsMinimal degradation

Experimental Protocols

Protocol: Assessment of Compound Stability in DMSO

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, tightly sealed vials to minimize freeze-thaw cycles and exposure to air.

    • Store aliquots at different conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature.

  • Analytical Method (HPLC):

    • Dilute a sample of the stock solution to an appropriate concentration with a suitable mobile phase.

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 time point to assess stability.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solution Visually Inspect DMSO Stock Solution start->check_solution precipitate_present Precipitate or Cloudiness Present? check_solution->precipitate_present no_precipitate Solution Appears Clear precipitate_present->no_precipitate No try_redissolve Attempt to Redissolve: - Gentle Warming (37°C) - Vortexing/Sonication precipitate_present->try_redissolve Yes check_storage Review Storage and Handling Procedures no_precipitate->check_storage redissolved Successfully Redissolved? try_redissolve->redissolved prepare_fresh Prepare Fresh Stock Solution: - Consider lower concentration - Use anhydrous DMSO redissolved->prepare_fresh No proceed_experiment Proceed with Experiment redissolved->proceed_experiment Yes prepare_fresh->proceed_experiment storage_ok Proper Storage? (-20°C/-80°C, aliquoted, tightly sealed) check_storage->storage_ok improper_storage Improve Storage Practices: - Aliquot into single-use vials - Store at -20°C or -80°C - Use desiccants storage_ok->improper_storage No stability_study Consider Performing a Stability Study (e.g., HPLC) storage_ok->stability_study Yes improper_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues in DMSO stock solutions.

References

Technical Support Center: Troubleshooting Low Bioactivity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of synthesized thiazole derivatives.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My synthesized thiazole derivative shows low or no bioactivity in the primary assay. What should I check first?

When initial bioactivity is lower than expected, a systematic approach is crucial. Begin by verifying the fundamentals of your compound and experimental setup.

Initial Verification Workflow:

  • Confirm Compound Identity and Purity: Was the synthesized compound's structure confirmed using methods like NMR, Mass Spectrometry, and IR? Is the purity level acceptable (>95%)? Impurities can interfere with the assay or inhibit the desired activity.

  • Assess Compound Solubility: Is the compound fully dissolved in the assay buffer? Precipitation will lead to an inaccurate test concentration and artificially low activity. Test solubility in the final assay medium at the highest concentration used.

  • Evaluate Compound Stability: Could the thiazole derivative be degrading under the assay conditions (e.g., temperature, pH, light exposure)? Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and re-analyzing its purity.

  • Review Assay Controls: Did the positive and negative controls for the assay perform as expected? If not, the issue may lie with the assay itself rather than your compound.

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Bioactivity Detected compound_check Step 1: Verify Compound Integrity start->compound_check purity Purity >95%? compound_check->purity solubility Soluble in Assay Medium? purity->solubility Yes retest Re-Synthesize & Retest purity->retest No stability Stable Under Assay Conditions? solubility->stability Yes solubility->retest No, Improve Solubility assay_check Step 2: Validate Experimental Assay stability->assay_check Yes stability->retest No, Adjust Conditions controls Controls Behaving Correctly? assay_check->controls concentration Concentration Range Appropriate? controls->concentration Yes controls->retest No, Troubleshoot Assay target_interaction Potential Target Interaction Issues? concentration->target_interaction Yes concentration->retest No, Adjust Dosing sar_analysis Step 3: Analyze Structure-Activity Relationship (SAR) target_interaction->sar_analysis Yes target_interaction->sar_analysis No, Consider Alternatives modify_structure Modify Structure Based on SAR Data sar_analysis->modify_structure modify_structure->retest

Caption: A workflow for troubleshooting low bioactivity.

Q2: My compound is pure, soluble, and stable, but the bioactivity is still poor. Could the assay design be the problem?

Yes, even with a perfect compound, a suboptimal assay can lead to poor results. Consider the following:

  • Cell Permeability (for cell-based assays): The thiazole derivative may not be reaching its intracellular target. Consider running a cell-free assay (e.g., an enzyme inhibition assay) to confirm target engagement. If the compound is active in a cell-free system but not in a cell-based one, poor membrane permeability is a likely cause.

  • Incorrect Target Conformation: The biological target (e.g., protein, enzyme) may not be in its native, active conformation in your assay system. Ensure that buffers, co-factors, and other conditions are optimal for target activity.

  • High Non-Specific Binding: The compound might be binding to plastics or other proteins in the assay medium, reducing its effective concentration. Adding a small amount of a non-ionic detergent (e.g., Tween-20) or BSA to the assay buffer can sometimes mitigate this.

  • Inappropriate Endpoint: The chosen readout may not be sensitive enough or may not accurately reflect the biological activity of interest. For example, an MTT assay for cytotoxicity might miss anti-proliferative effects that don't immediately lead to cell death.[1]

Q3: What structural modifications can I consider to improve the bioactivity of my thiazole derivative?

Structure-Activity Relationship (SAR) studies are key to optimizing bioactivity.[2][3] The thiazole ring and its substituents play a crucial role in determining the compound's pharmacological properties.[4][5]

  • Substituents on the Thiazole Ring: The nature and position of substituents can dramatically alter activity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with biological targets.[6] A SAR study confirmed that a hydroxyl group on an attached benzene ring enhances anticancer activity, while a fluorine group decreases it.[7]

  • Hybridization with Other Heterocycles: "Clubbing" the thiazole nucleus with other heterocyclic rings like pyrazoline, triazole, or pyridine is a common strategy to enhance bioactivity.[3][8]

  • Side Chains: The length, flexibility, and functional groups of side chains attached to the thiazole core are critical. For example, in certain antihistamine derivatives, the distance between aliphatic and aromatic nitrogen atoms was a key determinant of activity.[2]

Example SAR Data for Anticancer Activity

The table below summarizes hypothetical IC50 data for a series of thiazole derivatives against a cancer cell line, illustrating how minor structural changes can impact bioactivity.

Compound IDR1 Group (at C2)R2 Group (at C4)R3 Group (at C5)IC50 (µM)
THZ-001Phenyl-CH3-H15.2
THZ-0024-Methoxyphenyl-CH3-H8.5
THZ-0034-Hydroxyphenyl-CH3-H3.1
THZ-0044-Chlorophenyl-CH3-H22.4
THZ-0054-Hydroxyphenyl-H-Br45.8

This data is illustrative and intended for example purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological targets for thiazole derivatives?

Thiazole is a versatile scaffold found in numerous drugs and bioactive agents.[6][7] Common targets include:

  • Kinases: Many thiazole derivatives are designed as inhibitors of protein kinases, such as VEGFR-2, which are crucial in cancer signaling pathways.[1]

  • Enzymes: They can target various enzymes, including dihydrofolate reductase (DHFR) in microbes or lanosterol 14-α demethylase in fungi.[3]

  • Receptors: Thiazole derivatives have been developed as antagonists for receptors like the human adenosine A3 receptor.[9]

  • Microbial Targets: They form the core of many antibacterial and antifungal agents, targeting processes essential for microbial survival.[10][11]

SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor Binds pathway Downstream Signaling Cascade (e.g., MAPK/ERK) receptor->pathway Activates blocked Blocked thiazole Thiazole Derivative (Inhibitor) thiazole->receptor Inhibits response Cellular Response (Proliferation, Angiogenesis) pathway->response Leads to

Caption: Inhibition of a kinase signaling pathway.

Q2: What are some standard experimental protocols for assessing bioactivity?

The choice of assay depends on the intended therapeutic application. Here is a general protocol for a common antibacterial screening assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized thiazole derivative

  • Bacterial strains (e.g., S. aureus, E. coli)[12]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or vehicle)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations. d. Prepare separate rows for the positive and negative controls.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Q3: How can I improve the synthesis process to ensure better bioactivity?

The synthetic route can impact the final compound's properties.[4]

  • Greener Synthesis: Modern, non-conventional synthetic methods like microwave irradiation or sonochemical synthesis can offer faster reactions, higher yields, and milder conditions, potentially reducing the formation of unwanted byproducts that could interfere with bioactivity.[13][14][15]

  • Purification: Rigorous purification, typically using column chromatography followed by recrystallization or HPLC, is essential to remove starting materials, reagents, and byproducts.

  • Stereochemistry: If the molecule has chiral centers, the biological activity can reside in a single enantiomer. Consider stereoselective synthesis or chiral separation, as the inactive enantiomer could be considered an impurity.

ExperimentalWorkflow synthesis Synthesis (e.g., Hantzsch reaction) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structure Confirmation (NMR, MS, Purity) purification->characterization screening Primary Bio-Screening (e.g., MIC, IC50) characterization->screening secondary Secondary / Confirmatory Assays (e.g., Cell-based, Target-based) screening->secondary Active Hit optimization Lead Optimization (SAR Studies) screening->optimization Inactive / Low Activity secondary->optimization Confirmed Hit

References

Avoiding false positives in screens with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of false positives when using 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in high-throughput screening (HTS) campaigns.

Introduction to Potential Issues

The chemical scaffold to which this compound belongs, the 2-aminothiazoles, has been identified in scientific literature as a potential source of false positives in HTS assays.[1] These compounds are often classified as Pan-Assay Interference Compounds (PAINS), which can interact non-specifically with assay components or detection methods rather than engaging with the intended biological target. This guide will help you identify and troubleshoot these potential issues.

Troubleshooting Guide: Addressing False Positives

This guide is designed to help you navigate common issues encountered with this compound during screening and hit validation.

Q1: My primary screen identified this compound as a hit, but the results are not reproducible. What could be the cause?

A1: Poor reproducibility can stem from several factors. One common reason is the chemical instability of the compound in your assay buffer or stock solution, which can lead to degradation over time.[1] Additionally, variability in experimental conditions such as incubation times, reagent concentrations, and even cell passage number in cell-based assays can contribute to inconsistent results.[1]

Troubleshooting Workflow:

G start Inconsistent Results Observed check_stability Assess Compound Stability (e.g., LC-MS analysis of stock over time) start->check_stability check_protocol Review Experimental Protocol (Consistency of reagents, timing, etc.) start->check_protocol fresh_prep Prepare Fresh Compound Dilutions for each experiment check_stability->fresh_prep check_protocol->fresh_prep re_run Re-run Confirmation Screen fresh_prep->re_run consistent Results are now consistent re_run->consistent inconsistent Results remain inconsistent re_run->inconsistent proceed Proceed to Orthogonal Assays consistent->proceed

Caption: Troubleshooting workflow for inconsistent screening results.

Q2: My hit seems potent in the primary assay, but I suspect it might be a false positive. How can I confirm this?

A2: This is a valid concern, especially with 2-aminothiazole derivatives.[1] False positives often arise from non-specific mechanisms. To investigate this, you should perform a series of counter-screens and orthogonal assays.[2][3][4]

Key reasons for false positives with this scaffold include:

  • Compound Aggregation: At certain concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[1]

  • Assay Interference: The compound might interfere with your detection method, for instance, by being colored, fluorescent, or by quenching the assay signal.[1]

  • Chemical Reactivity: Some compounds can react with components of your assay, such as proteins, leading to a false signal.[1]

  • Redox Activity: The compound could be redox-active, generating reactive oxygen species that interfere with the assay.[1][5]

Q3: How do I test for compound aggregation?

A3: A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, like Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[1] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator. For more quantitative data, Dynamic Light Scattering (DLS) can be used to directly measure the formation of aggregates at different compound concentrations.[6][7][8]

Q4: What if I suspect my compound is interfering with the assay's detection system?

A4: To check for interference with fluorescence or absorbance-based readouts, you can run a control experiment without the biological target (e.g., enzyme or cell). If you still observe a signal change in the presence of your compound, it points to direct assay interference.[4] Additionally, visually inspect your assay plates for any precipitation of the compound.[1]

Q5: Could my compound be reacting with components in my assay?

A5: Yes, some compounds can be chemically reactive. A common issue is reactivity with thiol groups on cysteine residues of proteins. You can assess this by performing a thiol reactivity assay.[9][10][11]

Frequently Asked Questions (FAQs)

Q: What is a PAIN (Pan-Assay Interference Compound)? A: PAINS are compounds that show activity in multiple HTS assays through non-specific mechanisms. They are a common source of false positives and can waste significant resources if not identified early. The 2-aminothiazole scaffold has been flagged as a potential PAIN.[1]

Q: What is an orthogonal assay and why is it important? A: An orthogonal assay measures the same biological endpoint as your primary screen but uses a different detection method or technology.[2][3] For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the kinase.[2] Consistent activity across orthogonal assays provides strong evidence that your hit is genuine.

Q: My compound is confirmed as an aggregator. Is it still a viable hit? A: Generally, compounds that exhibit aggregation-based activity are deprioritized. However, if the aggregation occurs at concentrations much higher than the observed biological activity, it might still be worth investigating with caution. Structure-activity relationship (SAR) studies with non-aggregating analogs can also be informative.

Q: What is redox cycling and how can I test for it? A: Redox cycling is a process where a compound generates reactive oxygen species, like hydrogen peroxide (H₂O₂), in the presence of reducing agents (e.g., DTT) commonly found in assay buffers.[5][12] This can lead to non-specific protein oxidation and inhibition.[5][12] A colorimetric assay using horseradish peroxidase (HRP) and a suitable substrate can be used to detect the production of H₂O₂.[12][13]

Data Summary Tables

Table 1: Common False Positive Mechanisms and Corresponding Counter-Screens

Potential IssueRecommended Counter-ScreenKey Parameters to MonitorTypical Control
Aggregation Detergent-based AssayIC50 shift in the presence of 0.01-0.1% Triton X-100Assay without detergent
Dynamic Light Scattering (DLS)Particle size distribution, Polydispersity Index (PDI)Buffer alone
Redox Cycling H₂O₂ Detection AssayAbsorbance/fluorescence change over timeKnown redox cycler (e.g., β-lapachone)
Thiol Reactivity Thiol Depletion AssayDecrease in free thiol concentration over timeNon-reactive analog
Assay Interference Target-independent AssaySignal generation in the absence of the biological targetBuffer with DMSO

Table 2: Example Hit Triage Data

Compound IDPrimary Screen IC50 (µM)IC50 with 0.1% Triton X-100 (µM)H₂O₂ Generation (Fold over control)Orthogonal Assay (SPR) Kᴅ (µM)Triage Decision
Cmpd-011.21.51.11.8Proceed
Cmpd-022.5>501.3No BindingDeprioritize (Aggregator)
Cmpd-033.03.28.52.8Deprioritize (Redox Cycler)
Cmpd-045.14.91.0>100Deprioritize (Weak/No Binding)

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine if this compound forms aggregates at concentrations relevant to the screening assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (without detergent)

  • DLS instrument and compatible low-volume cuvettes or plates

  • Sterile, filtered deionized water and ethanol for cleaning

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the compound in the assay buffer. The concentration range should span the active concentration observed in the primary screen.

    • Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that interferes with the assay (typically <1%).

    • Filter or centrifuge the samples to remove any pre-existing large particles or dust.[6]

  • Instrument Setup:

    • Clean the cuvette thoroughly with filtered water and ethanol.[14][15]

    • Set the experimental temperature to match your assay conditions.

  • Data Acquisition:

    • Load the sample into the cuvette, ensuring no air bubbles are present.[14]

    • Allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements for each concentration to ensure reproducibility.[14]

  • Data Analysis:

    • Analyze the data to obtain the particle size distribution (hydrodynamic radius) and the Polydispersity Index (PDI).

    • An increase in particle size and a high PDI (>0.7) at higher compound concentrations are indicative of aggregation.[14]

Protocol 2: H₂O₂ Detection Assay for Redox Cycling

Objective: To assess if the compound generates hydrogen peroxide via redox cycling in the presence of reducing agents.

Materials:

  • Compound stock solution

  • Assay buffer containing a reducing agent (e.g., DTT)

  • Phenol Red solution

  • Horseradish Peroxidase (HRP)

  • H₂O₂ standard solution

  • Catalase solution

  • 384-well clear-bottom plates

  • Absorbance plate reader

Procedure:

  • Add the compound at various concentrations to the wells of a 384-well plate.

  • Add the assay buffer containing DTT.

  • Add the HRP-Phenol Red detection reagent.[12]

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measure the absorbance at the appropriate wavelength (e.g., 610 nm).

  • As a control, run parallel reactions with catalase, which should abolish the signal if it is due to H₂O₂ generation.[12][13]

  • A dose-dependent increase in absorbance that is quenched by catalase indicates that the compound is a redox cycler.

Protocol 3: Orthogonal Assay - Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of the compound to the target protein in a label-free manner.

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling reagents (EDC, NHS)

  • Compound dilutions in running buffer

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.[2]

  • Binding Analysis:

    • Inject a series of compound concentrations over the immobilized protein surface.

    • Measure the change in response units (RU) to monitor binding.

  • Data Analysis:

    • Analyze the binding sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

    • A concentration-dependent binding response confirms a direct interaction between the compound and the target protein.

Visualizations

G start Primary HTS Hit This compound confirm Confirm Hit in Primary Assay (Dose-Response) start->confirm triage Initiate False Positive Triage confirm->triage aggregation Aggregation Check (Detergent Assay / DLS) triage->aggregation redox Redox Cycling Check (H2O2 Assay) triage->redox reactivity Reactivity Check (Thiol Assay) triage->reactivity interference Assay Interference Check (Target-less Assay) triage->interference agg_pos Aggregator aggregation->agg_pos no_flags No Flags from Counter-Screens aggregation->no_flags redox_pos Redox Cycler redox->redox_pos redox->no_flags react_pos Reactive reactivity->react_pos reactivity->no_flags interf_pos Interferes interference->interf_pos interference->no_flags deprioritize Deprioritize Hit agg_pos->deprioritize redox_pos->deprioritize react_pos->deprioritize interf_pos->deprioritize orthogonal Perform Orthogonal Assay (e.g., SPR, AlphaLISA) no_flags->orthogonal ortho_confirm Activity Confirmed orthogonal->ortho_confirm ortho_neg Activity Not Confirmed orthogonal->ortho_neg valid_hit Validated Hit for Further Study ortho_confirm->valid_hit ortho_neg->deprioritize

Caption: Hit validation and triage workflow.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for interpreting the complex NMR spectra of substituted thiazoles. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted thiazole ring?

A1: The chemical shifts of the thiazole ring are influenced by the electron-withdrawing sulfur atom and the imine-like nitrogen atom. Protons and carbons resonate in the aromatic region, with distinct ranges for each position.[1] The calculated pi-electron density shows that C5 is the primary site for electrophilic substitution, while the proton at C2 is the most acidic and susceptible to deprotonation.[1]

¹H and ¹³C Chemical Shift Ranges for Unsubstituted Thiazole

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 / C2 8.70 - 8.90 151.0 - 154.0
H4 / C4 7.80 - 8.00 142.0 - 144.0
H5 / C5 7.20 - 7.40 115.0 - 120.0

Note: Values are approximate and can vary based on the solvent and concentration. Data compiled from multiple sources.[1][2][3]

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the thiazole ring protons?

A2: Substituents significantly alter the electron density of the thiazole ring, causing predictable shifts in the NMR spectrum.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups increase electron density, causing the ring protons to be more shielded. This results in an upfield shift (to a lower ppm value). For example, an amino group at the C2 position can shift the H4 and H5 signals significantly upfield.[4]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -COR decrease electron density, causing the ring protons to be more deshielded. This leads to a downfield shift (to a higher ppm value).

Q3: What are the typical proton-proton (³J) coupling constants in a thiazole ring?

A3: The coupling constants between the thiazole ring protons are characteristic and aid in signal assignment.

Typical ³J Coupling Constants in Thiazoles

Coupling Typical Value (Hz) Comments
J(H4-H5) 3.0 - 3.6 Hz This is the most commonly observed coupling in 2,5-disubstituted or 2,4-disubstituted thiazoles.[2]
J(H2-H4) 0.9 - 1.5 Hz A smaller, four-bond coupling that is not always resolved.

| J(H2-H5) | 2.0 - 2.5 Hz | A five-bond coupling, often referred to as a "cross-ring" coupling, which is also not always resolved.[2] |

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: My NMR signals are broad and poorly resolved. What are the possible causes and solutions?

A4: Broad signals can obscure important coupling information and complicate interpretation. Several factors can cause this issue.[5]

Potential Causes & Solutions for Broad NMR Signals:

Cause Explanation Recommended Action
Poor Shimming The magnetic field is not homogeneous across the sample. Re-shim the spectrometer. If the problem persists, use a standard sample to verify instrument performance.
Sample Concentration The solution may be too concentrated, leading to high viscosity and aggregation.[5][6] Dilute the sample. For ¹H NMR, 5-25 mg in ~0.7 mL of solvent is typical.[6] If self-aggregation via hydrogen bonding is suspected, try a more polar solvent like DMSO-d₆ or add a few drops of methanol-d₄.[7]
Particulate Matter Undissolved solids in the sample disrupt field homogeneity.[8] Filter the sample through a Pasteur pipette with a glass wool plug directly into a clean NMR tube.[9]
Paramagnetic Impurities Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[8] Ensure all glassware is scrupulously clean. If contamination is suspected, wash the compound with a chelating agent like EDTA.

| Chemical Exchange | Protons exchanging between different chemical environments on a timescale similar to the NMR experiment can lead to broadened or coalesced signals. This is common for -NH or -OH protons and can occur with tautomers.[10][11] | Try acquiring the spectrum at a different temperature (either higher or lower) to accelerate or slow the exchange rate.[5] Adding a drop of D₂O will exchange labile protons (-NH, -OH), causing their signals to disappear, which can help simplify the spectrum.[5] |

Q5: I can't distinguish between the H4 and H5 signals in my 2,4-disubstituted thiazole. How can I assign them?

A5: Signal overlap or ambiguous shifts can make assignment difficult. A combination of 1D and 2D NMR techniques is the most effective approach for unambiguous assignment.

Below is a logical workflow to tackle this common issue.

G start Start: Ambiguous H4/H5 Signals h1_check Acquire High-Resolution ¹H NMR Spectrum start->h1_check coupling Can you resolve the ³J(H4-H5) coupling? h1_check->coupling end End: Signals Assigned coupling->end Yes, assign based on known shifts no_coupling No, signals are singlets or overlap coupling->no_coupling No noesy_exp Perform 2D NOESY or ROESY Experiment noesy_analysis Look for through-space correlation (NOE) between a substituent proton and a thiazole ring proton. noesy_exp->noesy_analysis substituent_check Is there a substituent with protons (e.g., -CH₃, -CH₂R) at C2 or C4? substituent_check->noesy_exp Yes hmbc_exp Perform 2D HMBC Experiment substituent_check->hmbc_exp No/Alternative hmbc_analysis Look for ²J and ³J correlations from substituent protons to thiazole ring carbons (C4, C5). hmbc_exp->hmbc_analysis assign_noesy Assign signals based on proximity. e.g., C4-CH₃ will show an NOE to H5. noesy_analysis->assign_noesy assign_hmbc Assign signals based on connectivity. e.g., C4-substituent protons will show a ³J correlation to C5. hmbc_analysis->assign_hmbc assign_noesy->end assign_hmbc->end no_coupling->substituent_check

Caption: Troubleshooting workflow for assigning H4 and H5 signals.

Q6: What advanced NMR experiments are most useful for structure elucidation of novel substituted thiazoles, and how do I perform them?

A6: For complex structures, 2D NMR is indispensable. The most critical experiments are COSY, HSQC, HMBC, and NOESY/ROESY.[12][13][14]

G H1 1. ¹H NMR (Proton Spectrum) C13 2. ¹³C & DEPT (Carbon & Multiplicity) H1->C13 Provides proton count and basic splitting COSY 3. COSY (¹H-¹H Connectivity) C13->COSY Provides carbon count and CH, CH₂, CH₃ info HSQC 4. HSQC (¹H-¹³C One-Bond) COSY->HSQC Identifies coupled proton spin systems HMBC 5. HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assigns protons to their directly attached carbons NOESY 6. NOESY / ROESY (¹H-¹H Through-Space) HMBC->NOESY Connects molecular fragments via 2-3 bonds Structure Structure Elucidation NOESY->Structure Confirms stereochemistry and conformation

Caption: Standard experimental workflow for NMR structure elucidation.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Weigh Sample: Accurately weigh 5-25 mg of your purified thiazole derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.[6]

  • Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which your compound is fully soluble.[15] Ensure the solvent's residual peak does not overlap with key analyte signals.[16]

  • Dissolve: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a small, clean vial.[8] Gentle vortexing or warming may be required.

  • Filter: Take a clean Pasteur pipette and place a small, tight plug of glass wool in the narrow section. Filter the sample solution through the plug directly into a high-quality, clean NMR tube. This removes any particulate matter.

  • Check Volume: Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming by the spectrometer.[9][16]

  • Cap and Label: Cap the tube securely and label it clearly.[16]

Protocol 2: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for identifying long-range correlations (typically 2-3 bonds) between protons and carbons, which helps piece together the molecular skeleton.[17][18]

  • Objective: To correlate protons with carbons separated by multiple bonds. This is essential for identifying quaternary carbons and linking different spin systems.

  • Methodology:

    • Setup: Load a standard, well-shimmed ¹H spectrum of the sample.

    • Pulse Program: Select the appropriate HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Key Parameters:

      • ¹³C Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

      • ¹H Spectral Width (SW): Set the width to include all proton signals.

      • Long-Range Coupling Constant (CNST2 or J_HMBC): This is the most critical parameter. It is optimized for the expected long-range J(C,H) value. A typical value is 8 Hz . Because the range of possible couplings is wide, sometimes two experiments are run, one optimized for 5 Hz and another for 10 Hz, to capture all correlations.[17]

    • Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

  • Interpretation: A cross-peak in the 2D spectrum indicates a correlation between a proton (F2 axis) and a carbon (F1 axis) that are 2, 3, or sometimes 4 bonds apart. One-bond correlations are suppressed.[17] Overlaying the HMBC spectrum with an HSQC spectrum can help quickly distinguish one-bond correlations from long-range ones.[19]

Protocol 3: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

These experiments detect through-space interactions, providing information on the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[20][21]

  • Objective: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[21][22]

  • Choosing Between NOESY and ROESY:

    • NOESY: The standard choice for small molecules (MW < 600-700 Da).[22][23]

    • ROESY: Preferred for intermediate-sized molecules (MW ≈ 700-1500 Da) where the NOE effect might be zero or very weak. The ROE is always positive, avoiding ambiguity.[20][22][24]

  • Methodology:

    • Sample Preparation: For small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[22] This is best done by the freeze-pump-thaw method (at least 3 cycles).

    • Pulse Program: Select the appropriate NOESY or ROESY pulse program.

    • Key Parameters:

      • Mixing Time (d8 or t_mix): This is the duration during which magnetization transfer (the NOE) occurs. The optimal time depends on the molecule's size. For small molecules, typical mixing times range from 300 ms to 800 ms. It may be necessary to run a series of experiments with different mixing times to find the optimum.

    • Acquisition: NOESY/ROESY experiments are often less sensitive and may require longer acquisition times than other 2D experiments.

  • Interpretation: A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

References

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2][3] For this specific compound, the reactants are typically 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one and thiourea.[4][5]

Q2: How critical is the purity of reactants and solvents for this synthesis?

Reactant and solvent purity is paramount for achieving high yields and minimizing side reactions.[6] Impurities in the α-haloketone or thiourea can lead to the formation of unwanted byproducts, complicating the purification process. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended to ensure optimal reaction conditions.[6]

Q3: What role does this compound play in drug development?

This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[7] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[7][8][9] This specific molecule serves as a key building block for developing novel therapeutic agents.[7]

Q4: Can this synthesis be performed using microwave irradiation?

Yes, microwave-assisted synthesis is a viable alternative to conventional heating. It can significantly shorten reaction times from hours to just minutes and may lead to higher yields.[6] This method is particularly useful for rapid optimization of reaction conditions during process development.

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields are a common issue in Hantzsch thiazole synthesis and can stem from several factors.[6]

  • Problem: Impure Reactants.

    • Solution: Ensure the α-haloketone (2-bromo-1-(3,4-dichlorophenyl)ethan-1-one) and thiourea are of high purity. Recrystallize or purify the starting materials if necessary. Verify their integrity using techniques like NMR or melting point analysis.

  • Problem: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature is critical. Conventional methods often require refluxing for several hours.[6] If the temperature is too low, the reaction may be incomplete. If it's too high, degradation or side reactions can occur. Perform small-scale experiments to find the optimal temperature for your specific setup.

  • Problem: Incorrect Solvent.

    • Solution: The choice of solvent significantly impacts reaction rate and yield.[6] Alcohols like methanol or ethanol are commonly used.[1][4] It is advisable to screen a few different polar solvents to identify the most effective one for your reaction scale.[6]

  • Problem: Inefficient Work-up.

    • Solution: The thiazole product is often poorly soluble in water and can be precipitated.[1] After cooling the reaction, pouring the mixture into a basic solution (e.g., 5% Na2CO3) helps neutralize any acid formed and facilitates product precipitation.[1] Ensure the pH is adjusted correctly to maximize recovery.

Q6: I'm observing significant side products in my crude mixture. How can I minimize them?

The formation of side products is often linked to reaction conditions and the stability of intermediates.

  • Problem: Dehalogenation of the α-haloketone.

    • Solution: This can occur under harsh basic or thermal conditions.[3] Ensure the base used for neutralization during work-up is added slowly and at a controlled temperature. Using a milder base like sodium bicarbonate (NaHCO3) might be beneficial.

  • Problem: Thioamide Instability.

    • Solution: Thioamides can be unstable, particularly in acidic conditions.[6] The reaction is typically self-catalyzed by the hydrohalic acid (HBr) formed. If the reaction is too slow, leading to prolonged exposure to acid, consider adding a non-nucleophilic base to buffer the medium, though this can also slow down the desired reaction.

Q7: What is the most effective method for purifying the final product on a larger scale?

Purification is crucial for obtaining a high-purity final product.

  • Filtration and Washing: The crude product can often be isolated by simple filtration after precipitation from the reaction mixture.[1] Thoroughly wash the collected solid with water to remove inorganic salts and then with a cold, non-polar solvent like hexane to remove organic impurities.

  • Recrystallization: For higher purity, recrystallization is effective. A common solvent system is a mixture of a polar solvent (like chloroform, ethanol, or THF) and a non-polar solvent (like hexane).[10][11] The ideal solvent system should dissolve the compound when hot but allow for good crystal formation upon cooling.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical conditions for Hantzsch thiazole synthesis, providing a basis for comparison and optimization when scaling up.

ParameterConventional HeatingMicrowave-Assisted SynthesisKey Considerations for Scale-Up
Solvent Ethanol, Methanol, 1-Butanol[1][6]Methanol, Ethanol[6]Solvent choice affects solubility, reaction rate, and reflux temperature. Ensure efficient stirring.
Temperature Reflux (e.g., ~78°C for Ethanol)90 - 130°C[6]Precise temperature control is crucial to avoid side reactions. Monitor internal temperature.
Reaction Time Several hours (e.g., 2-4 h)[11]Minutes (e.g., 5-15 min)[6]Shorter times reduce byproduct formation. Monitor reaction progress by TLC or LC-MS.
Yield Good to Excellent (70-95%)Often higher than conventionalYields can be sensitive to reactant stoichiometry and purity. Maintain a slight excess of thiourea.
Work-up Precipitation in basic solution, filtration[1]Precipitation in basic solution, filtrationEfficient filtration and washing are key to removing impurities before final purification.

Experimental Protocol

This protocol details the synthesis of this compound via the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol (anhydrous)

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add anhydrous ethanol as the solvent (e.g., 5-10 mL per gram of the α-haloketone).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3), using approximately 4 times the volume of the ethanol used.[1]

  • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Perform a final wash with a small amount of cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Dry the collected solid under vacuum to obtain the crude product.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).[11]

Visualizations

Below are diagrams illustrating the synthesis workflow, troubleshooting logic, and the compound's role in drug development.

Synthesis_Workflow A Starting Materials (2-bromo-1-(3,4-dichlorophenyl)ethan-1-one + Thiourea) B Reaction Setup (Add Ethanol, Reflux) A->B Step 1 C Reaction Monitoring (TLC) B->C Step 2 D Work-up (Cool, Precipitate in Na2CO3 solution) C->D Step 3 E Isolation (Vacuum Filtration and Washing) D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Final Product (this compound) F->G Step 6

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start_node start_node decision_node decision_node solution_node solution_node Start Low Yield or Impure Product? Purity Are reactants pure? Start->Purity Conditions Are reaction conditions optimal? Purity->Conditions Yes Sol_Purity Purify starting materials Purity->Sol_Purity No Workup Is work-up efficient? Conditions->Workup Yes Sol_Temp Optimize temperature and time Conditions->Sol_Temp No Sol_Solvent Screen different solvents Workup->Sol_Solvent Conditions OK, Still issues? Sol_Workup Adjust pH and washing steps Workup->Sol_Workup No Drug_Development_Pathway start_mol start_mol process_node process_node final_app final_app A 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine (Key Intermediate) B Chemical Modification (e.g., N-functionalization, coupling reactions) A->B C Library of Novel Thiazole Derivatives B->C D Biological Screening (e.g., Anti-inflammatory, Anticancer assays) C->D E Lead Compound for Drug Discovery D->E

References

Technical Support Center: 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Under forced degradation conditions, this compound is expected to degrade via four primary pathways: hydrolysis, oxidation, photolysis, and thermolysis.

  • Hydrolytic degradation is anticipated to involve the cleavage of the C-N bond within the 2-aminothiazole ring, potentially leading to the formation of a thiazolone derivative.

  • Oxidative degradation likely targets the sulfur atom in the thiazole ring, leading to the formation of sulfoxide and sulfone derivatives. Hydroxylation of the dichlorophenyl ring is also a possibility.

  • Photolytic degradation can induce ring opening of the thiazole moiety and potential dehalogenation of the dichlorophenyl ring upon exposure to UV light.[1][2]

  • Thermal degradation may result in the cleavage of the bond between the phenyl and thiazole rings or fragmentation of the thiazole ring itself.

Q2: How can I effectively monitor the degradation of this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of the parent compound and separating its degradation products.[3][4] A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection is typically suitable for this compound due to the presence of chromophores.

Q3: What are the typical stress conditions used for forced degradation studies of a compound like this compound?

A3: Typical stress conditions for forced degradation studies are based on ICH guidelines and involve the following:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80 °C).[5]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 80-100 °C) for a specified duration.

Q4: What is the acceptable level of degradation in a forced degradation study?

A4: The goal of a forced degradation study is to achieve sufficient degradation to produce and identify degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. - Replace the column.
Ghost Peaks - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent. - Implement a needle wash step in the injection sequence.
Irreproducible Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction (e.g., leaks, faulty check valves).- Use a column oven to maintain a constant temperature. - Prepare mobile phase accurately and ensure proper mixing. - Inspect the pump for leaks and service the check valves.
No Degradation Observed - Stress conditions are too mild. - The compound is highly stable under the applied conditions.- Increase the concentration of the stressor (acid, base, oxidant). - Increase the temperature or duration of the stress study.
Excessive Degradation (>50%) - Stress conditions are too harsh.- Decrease the concentration of the stressor. - Decrease the temperature or duration of the stress study.
Difficulty in Separating Degradation Products - Non-optimized HPLC method.- Modify the gradient profile (steeper or shallower). - Change the organic modifier (e.g., from acetonitrile to methanol). - Try a different column chemistry (e.g., phenyl-hexyl).

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl.

    • Keep one set of vials at room temperature and another set in a water bath at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH.

    • Dilute with mobile phase to an appropriate concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use water instead of HCl.

Oxidative Degradation
  • Prepare a stock solution of the compound at 1 mg/mL.

  • In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep the vial at room temperature and protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with mobile phase and analyze by HPLC.

Photolytic Degradation
  • Prepare two sets of solutions of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 0.1 mg/mL.

  • Wrap one set of vials in aluminum foil to serve as a dark control.

  • Expose the unwrapped vials to a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time intervals, withdraw samples from both sets of vials.

  • Analyze by HPLC.

Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 80 °C.

  • At specified time points, remove a small amount of the solid, dissolve it in a suitable solvent, and dilute to a known concentration.

  • Analyze by HPLC.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured format.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of Parent CompoundNumber of Degradants% Area of Major DegradantTotal % of DegradantsMass Balance (%)
0.1 M HCl, 60 °C892.523.87.5100.0
0.1 M NaOH, 60 °C485.238.114.899.0
3% H₂O₂, RT2489.719.910.3100.0
Photolytic, ICH2495.122.54.999.8
Thermal, 80 °C (solid)4898.311.21.7100.0

Visualizations

Proposed Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine B 4-(3,4-Dichlorophenyl) -1,3-thiazol-2(3H)-one A->B H₂O / H⁺ or OH⁻ C 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine D 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine S-oxide C->D [O] E 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine S,S-dioxide D->E [O] F 4-(3,4-Dichlorophenyl) -1,3-thiazol-2-amine G Ring-opened products F->G H Dechlorinated products F->H

Proposed degradation pathways for this compound.
Experimental Workflow

A Prepare Stock Solution of Compound B Subject to Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction C->D E Dilute to Working Concentration D->E F Analyze by Stability-Indicating HPLC Method E->F G Identify and Quantify Degradation Products F->G H Determine Degradation Pathway and Mass Balance G->H

General experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Selectivity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Our goal is to help you enhance the selectivity of this compound and address common challenges encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiments with this compound show off-target effects. How can I improve its selectivity?

A1: Enhancing the selectivity of a compound is a common challenge in drug discovery. Several rational design strategies can be employed to improve the selectivity of this compound. Consider the following approaches:

  • Structure-Based Drug Design: If the structure of your primary target is known, you can use computational modeling and molecular docking to identify modifications to the compound that will enhance its interaction with the target's binding site while reducing its affinity for off-target proteins.[1]

  • Targeting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site of kinases, consider designing derivatives that bind to less conserved allosteric sites. This can significantly improve selectivity.[2]

  • Exploiting Conformational Differences: Kinases adopt different conformational states. Designing compounds that selectively bind to a specific conformation of your target kinase can improve selectivity.[3]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test derivatives of the parent compound to understand how different chemical modifications impact potency and selectivity. This can reveal key structural features for selective inhibition.

Troubleshooting Guide: Improving Selectivity

StepActionRationale
1. Characterize Off-Target Effects Perform a broad kinase screen (kinome scan) to identify the off-target kinases.To understand the scope of the selectivity issue and identify specific kinases to design against.
2. Computational Modeling Use molecular docking to model the binding of your compound to both the on-target and off-target kinases.To identify structural differences in the binding sites that can be exploited to enhance selectivity.[1]
3. Structure-Based Design Based on the modeling, synthesize derivatives with modifications that increase favorable interactions with the target and/or introduce steric clashes with off-target kinases.To rationally design more selective compounds.[4][5]
4. Evaluate New Compounds Test the newly synthesized compounds in biochemical and cellular assays to determine their potency and selectivity.To validate the design strategy and identify lead candidates with improved selectivity.

Q2: I am observing unexpected cellular phenotypes that do not correlate with the inhibition of my primary target. What could be the cause?

A2: Unexpected cellular phenotypes often arise from the inhibition of unknown off-target proteins. It is crucial to determine if the observed effects are due to the intended on-target activity or off-target interactions.

Troubleshooting Guide: Investigating Unexpected Phenotypes

StepActionRationale
1. Confirm On-Target Engagement Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the compound is binding to its intended target in cells at the concentrations you are using.To ensure that the compound is reaching and interacting with its primary target in a cellular context.
2. Dose-Response Analysis Perform a dose-response experiment for both the on-target activity and the unexpected phenotype.If the EC50 for the unexpected phenotype is significantly different from the IC50 for the on-target activity, it may indicate an off-target effect.
3. Use a Structurally Different Inhibitor Treat your cells with a known selective inhibitor of your target that is structurally different from your compound.If the structurally different inhibitor does not produce the unexpected phenotype, it is likely that your compound's off-target effects are responsible.
4. Chemical Proteomics Employ chemical proteomics approaches, such as affinity chromatography with your compound as bait, to identify its binding partners in the cell.To directly identify the off-target proteins responsible for the unexpected phenotype.[6]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercial service or an in-house platform that offers a large panel of purified, active kinases.

  • Binding Assay: A common format is a competition binding assay where the ability of the test compound to displace a known fluorescent or radiolabeled ligand from each kinase is measured.

  • Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for each kinase.

  • Selectivity Score: A selectivity score can be calculated to quantify the overall selectivity of the compound.

Hypothetical Kinase Selectivity Data

The following table presents hypothetical kinase selectivity data for the parent compound and two rationally designed derivatives.

KinaseParent Compound (Kd, nM)Derivative A (Kd, nM)Derivative B (Kd, nM)
Target Kinase 15 12 25
Off-Target 15050080
Off-Target 280>1000150
Off-Target 3120800200
Off-Target 4300>1000450

This is hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Off-Target Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (Primary Target) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Compound->Receptor_Tyrosine_Kinase Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Adverse_Effect Adverse Cellular Effect Off_Target_Kinase->Adverse_Effect

Caption: Hypothetical signaling pathway showing on-target and off-target effects.

Experimental Workflow

G Start Start: Compound with Off-Target Effects Kinome_Scan Kinome Scan to Identify Off-Targets Start->Kinome_Scan Modeling Computational Modeling (On- vs. Off-Target) Kinome_Scan->Modeling SAR Structure-Activity Relationship (SAR) Modeling->SAR Synthesis Synthesize New Derivatives SAR->Synthesis Screening Screen Derivatives for Selectivity & Potency Synthesis->Screening End End: Selective Compound Identified Screening->End

Caption: Workflow for enhancing compound selectivity.

Troubleshooting Logic

G Start Unexpected Cellular Phenotype Observed On_Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Start->On_Target_Engagement Step 1 Dose_Response Perform Dose-Response for Phenotype vs. Target On_Target_Engagement->Dose_Response Step 2 Different_Inhibitor Test Structurally Different Inhibitor Dose_Response->Different_Inhibitor Step 3 Off_Target Conclusion: Likely Off-Target Effect Different_Inhibitor->Off_Target If phenotype is absent On_Target Conclusion: Likely On-Target Effect Different_Inhibitor->On_Target If phenotype is present

Caption: Troubleshooting unexpected cellular phenotypes.

References

Validation & Comparative

A Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential kinase inhibitory activity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds, with established kinase inhibitors. While specific experimental data on the direct kinase targets of this compound is emerging, the 2-aminothiazole scaffold is a well-recognized pharmacophore in the design of potent kinase inhibitors. This document outlines the known inhibitory profiles of prominent kinase inhibitors, at least one of which shares this core structure, and provides detailed experimental protocols for assessing kinase inhibition, offering a framework for the evaluation of new chemical entities like this compound.

Introduction to this compound

The 2-aminothiazole moiety is considered a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of a wide range of protein kinases.[1] Derivatives of this scaffold have shown inhibitory activity against various kinase families, including cyclin-dependent kinases (CDKs), Aurora kinases, and vascular endothelial growth factor receptors (VEGFRs), which are crucial targets in oncology and other therapeutic areas.[2][3][4] this compound represents a specific analogue within this class, and its potential as a kinase inhibitor warrants investigation.

Comparative Kinase Inhibitor Profiles

To contextualize the potential efficacy of this compound, this section details the kinase inhibition profiles of three well-characterized inhibitors: Dasatinib, which notably contains a 2-aminothiazole core, Bosutinib, and Gefitinib. The data, presented as IC50 values (the half-maximal inhibitory concentration), provides a benchmark for the anticipated potency and selectivity of novel compounds.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Gefitinib IC50 (nM)
ABL1 <11.2>10,000
SRC 0.51.2>10,000
LCK 0.31.2>10,000
LYN 0.61.2>10,000
YES1 0.4->10,000
KIT 1>10,000>10,000
PDGFRβ 28100>10,000
EGFR -9437
VEGFR2 (KDR) -->10,000

Data compiled from multiple sources.[1][5][6][7][8] Note that assay conditions can vary between studies, affecting absolute IC50 values.

Signaling Pathway Context

The following diagram illustrates a simplified signaling pathway involving SRC and ABL, two key kinases targeted by Dasatinib and Bosutinib. Inhibition of these kinases can disrupt downstream signaling cascades that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR) SRC SRC RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS PI3K PI3K SRC->PI3K ABL ABL ABL->STAT3 Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified SRC and ABL signaling pathways.

Experimental Protocols for Kinase Inhibition Assays

Validating the kinase inhibitory activity of a novel compound requires robust and reproducible experimental methodologies. Below are detailed protocols for three widely used in vitro kinase inhibition assays.

LanthaScreen™ TR-FRET Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Inhibition is detected by a decrease in the FRET signal when the test compound displaces the tracer.

Materials:

  • Kinase of interest (GST- or His-tagged)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)[9]

  • Fluorescently labeled kinase tracer

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and the Eu-labeled antibody mixture to each well.

  • Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[10]

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Z'-LYTE™ FRET-Based Kinase Assay

This assay measures kinase activity by monitoring the phosphorylation of a FRET-labeled peptide substrate. Phosphorylation prevents cleavage of the peptide by a development reagent, resulting in a high FRET signal.

Materials:

  • Kinase of interest

  • Z'-LYTE™ peptide substrate

  • ATP

  • Test compound

  • Z'-LYTE™ Development Reagent

  • Kinase buffer

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, kinase, and peptide substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.[11]

  • Add the Z'-LYTE™ Development Reagent to stop the kinase reaction and initiate the development reaction.

  • Incubate for another 60 minutes at room temperature.[11]

  • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) to determine the emission ratio.[12]

  • Plot the percentage of inhibition, calculated from the emission ratios, against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioactive Filter Binding Assay

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into a substrate.[13][14]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Test compound

  • Kinase reaction buffer

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • Set up the kinase reaction in tubes or a microplate by combining the kinase, substrate, test compound, and kinase buffer.

  • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubate at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[14]

  • Dry the filter paper and measure the radioactivity of the substrate-bound phosphate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of test compound C Combine compound, kinase, and substrate in plate A->C B Prepare kinase, substrate, and ATP master mixes B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature/30°C D->E F Stop reaction and/or add detection reagents E->F G Incubate for signal development (if needed) F->G H Read plate (FRET, luminescence, radioactivity) G->H I Calculate % inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: General workflow for in vitro kinase inhibition assays.

References

A Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine and Dasatinib in Src Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor research, the Src family of non-receptor tyrosine kinases remains a pivotal target for therapeutic intervention in oncology and other disease areas. This guide provides a comparative overview of two compounds: the well-established multi-kinase inhibitor Dasatinib and the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, with a specific focus on their efficacy in inhibiting Src kinase. This analysis is intended to arm researchers, scientists, and drug development professionals with the objective data necessary to inform their research directions.

Executive Summary

Dasatinib is a potent, FDA-approved inhibitor of multiple tyrosine kinases, including the Src family kinases, with a well-documented, sub-nanomolar to low nanomolar inhibitory concentration (IC50) against Src. In stark contrast, a comprehensive search of the scientific literature and patent databases did not yield any direct experimental data quantifying the Src kinase inhibitory activity of this compound. While the 2-aminothiazole scaffold is a known pharmacophore in many kinase inhibitors, the specific inhibitory profile of this particular dichlorophenyl-substituted derivative against Src kinase remains uncharacterized.

Quantitative Inhibitory Activity

The following table summarizes the available quantitative data for the Src kinase inhibitory activity of Dasatinib. No published IC50 values for this compound against Src kinase were found.

CompoundTarget KinaseIC50 (nM)Assay Conditions
Dasatinib c-Src0.8Cell-free assay[1]
c-Src< 1Not specified[2]
c-Src0.5Not specified[3]
This compound c-SrcData not available-

Biological Activity of this compound and Related Analogs

While direct Src inhibition data is lacking, research into related 4-aryl-thiazol-2-amine derivatives indicates a range of biological activities. Studies have explored their potential as inhibitors of other kinases, such as Rho-associated kinase (ROCK), with some derivatives showing low nanomolar efficacy[4][5]. Additionally, various substituted thiazole compounds have been investigated for their anticancer and antimicrobial properties[6]. It is important to note that these activities are not directly transferable to Src kinase inhibition and highlight the need for specific experimental validation.

Experimental Protocols

A standardized in vitro Src kinase assay is crucial for determining and comparing the inhibitory potential of compounds like Dasatinib and for the future evaluation of this compound. Below is a generalized protocol for such an assay.

In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for measuring Src kinase activity and its inhibition in a cell-free system. The assay quantifies the phosphorylation of a peptide substrate by Src kinase.

Materials and Reagents:

  • Recombinant active c-Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • Adenosine 5'-triphosphate (ATP), including a radiolabeled or fluorescently-labeled version

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test compounds (Dasatinib, this compound) dissolved in DMSO

  • Stop Solution (e.g., EDTA or phosphoric acid)

  • Detection reagents (e.g., phosphotyrosine-specific antibody, scintillation fluid)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the Src peptide substrate, and the diluted test compounds.

  • Enzyme Addition: Add recombinant c-Src kinase to each well to initiate a pre-incubation period.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., filter-binding assay with scintillation counting for radiolabeled ATP, or an antibody-based method like ELISA or fluorescence polarization).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

G General Workflow for In Vitro Src Kinase Assay reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) reaction_setup Reaction Setup in 96-well Plate reagent_prep->reaction_setup pre_incubation Pre-incubation with Inhibitor reaction_setup->pre_incubation start_reaction Initiate Reaction with ATP pre_incubation->start_reaction incubation Incubation at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Phosphorylation stop_reaction->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis

Caption: General workflow for an in vitro Src kinase inhibition assay.

Src Kinase Signaling Pathway

Src kinase is a central node in numerous signaling pathways that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis. Its activation by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of a multitude of downstream substrates. These substrates, in turn, activate key signaling cascades like the Ras-MAPK, PI3K-Akt, and STAT3 pathways. Both Dasatinib and potentially this compound would exert their effects by inhibiting Src at the top of this cascade, thereby blocking these downstream cellular functions.

G Simplified Src Kinase Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Inhibitor Dasatinib This compound Inhibitor->Src Inhibition

Caption: Simplified overview of the Src kinase signaling pathway and points of inhibition.

Conclusion

The comparative analysis clearly positions Dasatinib as a highly potent and well-characterized inhibitor of Src kinase. Its sub-nanomolar to low nanomolar IC50 values provide a strong benchmark for any compound being considered for Src-targeted research.

In contrast, this compound remains an enigmatic compound in the context of Src kinase inhibition. The absence of direct experimental data on its Src inhibitory activity makes a quantitative comparison with Dasatinib impossible at this time. While its 2-aminothiazole core is a feature of many known kinase inhibitors, this structural alert is not a substitute for empirical evidence.

For researchers and drug development professionals, this guide underscores the importance of rigorous experimental validation. While computational predictions and structural similarities can guide initial discovery efforts, only direct biochemical and cellular assays can definitively establish the inhibitory profile of a compound against a specific target like Src kinase. Future research should focus on determining the IC50 of this compound against Src and a panel of other kinases to understand its potency and selectivity. Until such data becomes available, Dasatinib remains the gold standard for potent Src kinase inhibition in a research setting.

References

Comparative Cross-Reactivity Profiling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine against a panel of protein kinases. Due to the limited publicly available screening data for this specific compound, this guide establishes a framework for its evaluation by comparing its potential kinase inhibition profile to that of well-characterized kinase inhibitors, Dasatinib and Fostamatinib.

The 4-aryl-1,3-thiazol-2-amine scaffold is a recurring motif in compounds targeting various protein kinases.[1][2][3] Therefore, it is plausible that this compound exhibits activity towards one or more kinases. This guide will use spleen tyrosine kinase (Syk) and various Src-family kinases as hypothetical primary and secondary targets for the purpose of illustrating a comparative cross-reactivity analysis.

Hypothetical Kinase Inhibition Profile

The following table summarizes a hypothetical kinase inhibition profile for this compound, benchmarked against the known inhibitors Dasatinib and Fostamatinib. The data for the target compound is illustrative, while the data for the comparator compounds is based on publicly available information.

Target KinaseThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)Fostamatinib (R406) (IC50, nM)
Syk 50>10,00041
Src 2500.8>5,000
ABL1 >10,000<1>10,000
LCK 3001.1>10,000
LYN 4501.1>5,000
KDR (VEGFR2) 1,50020>10,000
p38α (MAPK14) >10,000220>10,000
RSK2 >10,000>10,000>10,000

Signaling Pathway Context

The following diagram illustrates the signaling pathways involving the hypothetical primary target, Syk, and a key secondary target, Src. Inhibition of these kinases can impact downstream signaling cascades that are crucial for various cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation Integrin Integrin FAK FAK Integrin->FAK PLCg2 PLCγ2 Syk->PLCg2 Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Src Src Src->Syk Phosphorylation Ca_Flux Calcium Flux PLCg2->Ca_Flux Actin Actin Cytoskeleton Rearrangement Vav->Actin NFkB NF-κB Activation PI3K->NFkB FAK->Src Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Compound->Syk Compound->Src

Caption: Simplified signaling pathways involving Syk and Src, potential targets of this compound.

Experimental Protocols

To generate the cross-reactivity data presented in the hypothetical profile, the following experimental protocols would be employed.

In Vitro Kinase Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • Test compound (this compound) dissolved in DMSO

  • Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay

This commercially available assay from DiscoverX provides a quantitative measure of compound binding to a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Workflow Diagram:

G cluster_assay KINOMEscan Workflow start Immobilized Ligand (on solid support) mix Mix Components start->mix kinase DNA-tagged Kinase kinase->mix compound Test Compound compound->mix bind Competition for Binding mix->bind wash Wash to Remove Unbound Components bind->wash elute Elute Bound Kinase wash->elute qpcr Quantify DNA Tag by qPCR elute->qpcr data Data Analysis (% of Control) qpcr->data

Caption: Workflow for the KINOMEscan competition binding assay.

Comparison with Alternatives

Dasatinib is a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5] Its cross-reactivity profile reveals potent inhibition of ABL, Src family kinases, and c-Kit, among others.[6] In our hypothetical scenario, this compound shows a more selective profile, with less potent inhibition of ABL compared to Dasatinib.

Fostamatinib is a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[7][8][9] It is a prodrug that is converted to its active metabolite, R406.[10] Fostamatinib exhibits high selectivity for Syk. Our hypothetical data for this compound suggests a slightly less potent but still significant activity against Syk, with additional off-target effects on Src family kinases that are not as pronounced with Fostamatinib.

Conclusion

This guide outlines a framework for the cross-reactivity profiling of this compound. Based on the chemical scaffold, kinase inhibition is a plausible mechanism of action. A comprehensive screening approach, such as KINOMEscan, would be essential to fully characterize its selectivity profile. The comparison with established kinase inhibitors like Dasatinib and Fostamatinib provides a valuable context for interpreting potential screening results and guiding further drug development efforts. The provided experimental protocols offer a starting point for the in-house evaluation of this and similar compounds.

References

Validating Screening Hits: A Comparative Guide Featuring 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A critical juncture in this process is the validation of initial "hits" to eliminate false positives and confirm genuine activity. This guide provides a comparative overview of methodologies for validating screening hits, with a focus on the context of a representative small molecule, 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. While specific data on this compound's use in hit validation is not extensively published, its chemical scaffold is prevalent in compounds with diverse biological activities, making it an excellent case study for outlining a robust validation strategy.

The Role of this compound and its Analogs

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-aminothiazole core, present in this compound, is a common feature in many biologically active molecules.[4] For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer and antimicrobial activities.[1] Similarly, modifications of 4-(4-chlorophenyl)thiazol-2-amines have been explored for their potential in treating neurodegenerative diseases due to their anti-inflammatory properties.[5]

Given the therapeutic potential of this chemical family, a hypothetical screening campaign aimed at identifying novel kinase inhibitors, for example, might yield numerous hits containing the this compound scaffold. The subsequent validation of these hits is paramount to ensure that resources are focused on genuinely promising candidates.

Comparative Analysis of Hit Validation Techniques

Once a primary screen identifies initial hits, a cascade of validation assays is necessary to confirm their activity and triage false positives.[6] These techniques can be broadly categorized into biochemical, biophysical, and cell-based assays.

Assay TypeTechniquePurposeAdvantagesDisadvantages
Biochemical Orthogonal AssaysConfirm on-target activity using a different detection method.Reduces technology-specific artifacts.May not be available for all targets.
Selectivity/Counter-ScreensAssess activity against related targets to determine specificity.Identifies promiscuous binders early.Requires access to and resources for multiple related targets.
Biophysical Surface Plasmon Resonance (SPR)Measures direct binding affinity and kinetics.[7]Label-free, provides kinetic data (kon, koff).Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding to determine affinity and thermodynamics.[6]Label-free, provides thermodynamic profile (ΔH, ΔS).High protein consumption, lower throughput.
Microscale Thermophoresis (MST)Measures changes in molecular movement in a temperature gradient upon binding.[6]Low sample consumption, can be performed in complex solutions.Requires fluorescent labeling, potential for artifacts.
Cellular Thermal Shift Assay (CETSA)Measures target engagement in a cellular environment by assessing thermal stability.[6]Confirms target binding in a physiological context.Lower throughput, optimization can be challenging.
Cell-Based Target Engagement AssaysConfirm that the compound interacts with its intended target within a living cell.Physiologically relevant confirmation of target interaction.Can be complex to develop and interpret.
Functional Cellular AssaysMeasure the biological consequence of target engagement (e.g., downstream signaling).Provides information on the compound's functional effect.Indirect measure of target binding, can be affected by off-target effects.
Cytotoxicity AssaysAssess the general toxicity of the compound to cells.Identifies non-specific cytotoxic compounds early.Does not confirm on-target activity.

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a dilution series of this compound (or the hit compound) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with various concentrations of the hit compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Fractionation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Validation Workflow and Potential Mechanism

To better illustrate the process, the following diagrams outline a typical hit validation workflow and a hypothetical signaling pathway that could be modulated by a compound like this compound.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Triage & Validation cluster_3 Lead Prioritization PrimaryScreen High-Throughput Screen (HTS) HitIdentification Initial Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation HitIdentification->DoseResponse PurityAnalysis Compound Purity & Identity DoseResponse->PurityAnalysis BiochemicalAssays Biochemical Assays (Orthogonal & Counter-Screens) PurityAnalysis->BiochemicalAssays BiophysicalAssays Biophysical Assays (SPR, ITC, MST, CETSA) BiochemicalAssays->BiophysicalAssays CellBasedAssays Cell-Based Assays (Target Engagement & Functional) BiophysicalAssays->CellBasedAssays ValidatedHits Validated Hits CellBasedAssays->ValidatedHits SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR

Caption: A generalized workflow for validating hits from a primary high-throughput screen.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine Compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a thiazole derivative.

References

In Vivo Validation of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. While direct in vivo validation data for this specific compound is not extensively available in publicly accessible literature, this guide provides a comparative analysis of its potential therapeutic activities based on in vivo studies of structurally related 2-aminothiazole derivatives. The primary therapeutic areas where these compounds show promise are oncology and anti-inflammatory applications.

This guide will objectively compare the potential performance of this compound with alternative compounds and standard treatments, supported by experimental data from analogous molecules.

Potential Therapeutic Applications and Comparative Analysis

Based on the pharmacological activities of structurally similar compounds, this compound is predicted to exhibit anticancer and anti-inflammatory properties. This section compares the in vivo performance of representative 2-aminothiazole derivatives with standard-of-care treatments in these therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant antitumor activity in various preclinical models. Their mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Comparative Efficacy of 2-Aminothiazole Derivatives and Standard Anticancer Agents

Compound/DrugCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
AT7519 (a 2-aminothiazole derivative) HCT116 Colon Cancer XenograftBALB/c Nude Mice10 mg/kg, i.p.Target CDK inhibition observed[1]
Compound 9a (a 2-(4-aminophenyl)benzothiazole) ER+ (MCF-7) Mammary CarcinomaNude MiceNot specifiedPotent growth inhibition[2]
5-Fluorouracil (Standard of Care) Various solid tumorsVariesVariesVaries[3]
Doxorubicin (Standard of Care) Various cancersVariesVariesVaries[4]

Toxicity and Pharmacokinetic Profile of Representative 2-Aminothiazole Derivatives

CompoundAnimal ModelAcute Toxicity (LD50)Pharmacokinetic Parameters (Oral Bioavailability)Reference
IND24 (a 2-aminothiazole derivative) MiceNot specified27-40%[5][6]
IND81 (a 2-aminothiazole derivative) MiceNot specified27-40%[5][6]
Anti-inflammatory Activity

Several 2-aminothiazole derivatives have shown potent anti-inflammatory effects in animal models, primarily through the inhibition of inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).

Comparative Efficacy of 2-Aminothiazole Derivatives and Standard Anti-inflammatory Drugs

Compound/DrugAnimal ModelAssayDosingInhibition of Edema (%)Reference
Compound 5d (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) Albino MiceCarrageenan-induced paw edema20 mg/kg59.90 ± 0.68[7]
Compound 5e (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) Albino MiceCarrageenan-induced paw edema20 mg/kg66.50 ± 0.88[7]
Aspirin (Standard of Care) Albino MiceCarrageenan-induced paw edema100 mg/kg88 (at 4th hour)[7]
Celecoxib (Standard of Care) Albino MiceCarrageenan-induced paw edemaNot specified88 (at 4th hour)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vivo experiments.

In Vivo Anticancer Efficacy Study (Xenograft Model)
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are typically used to prevent the rejection of human tumor grafts.

  • Cell Line and Tumor Implantation: A suitable human cancer cell line (e.g., HCT116 for colon cancer) is cultured and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (length × width²)/2.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound, vehicle control, and a positive control (standard-of-care drug) are administered according to a defined schedule and route (e.g., intraperitoneal, oral).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint. Body weight and general health are monitored throughout the study as indicators of toxicity.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
  • Animal Model: Wistar rats or albino mice are commonly used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound, vehicle, or a standard anti-inflammatory drug (e.g., aspirin) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a subs-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Acute Oral Toxicity Study (LD50 Determination)
  • Animal Model: Typically rats or mice of both sexes are used.

  • Procedure: The test substance is administered in graduated doses to several groups of experimental animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a specified period (e.g., 14 days).

  • LD50 Calculation: The median lethal dose (LD50), the dose that is lethal to 50% of the tested animals, is calculated using statistical methods.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Potential Anticancer Signaling Pathway

Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine (Proposed) Compound->Raf Inhibits (Potential) Compound->MEK Inhibits (Potential) Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Promotes

Caption: Proposed anticancer mechanism via MAPK/ERK pathway inhibition.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of 2-aminothiazole derivatives is often attributed to the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine (Proposed) Compound->IKK Inhibits (Potential) InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB_nuc->InflammatoryGenes Induces Transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Studies Toxicity Acute Toxicity Study (e.g., LD50) PK Pharmacokinetic Study (ADME) Toxicity->PK Inform Dosing Efficacy Efficacy Study (e.g., Xenograft Model) PK->Efficacy Inform Dosing Regimen PD Pharmacodynamic Study (Target Engagement) Efficacy->PD Confirm Mechanism

Caption: General workflow for preclinical in vivo validation.

References

Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine analogs, focusing on their anticancer and kinase inhibitory activities. The information is compiled from various studies to highlight structure-activity relationships and guide future drug discovery efforts.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have emerged as a promising class of compounds with significant potential in cancer therapy, primarily through the inhibition of key protein kinases and disruption of microtubule dynamics. This guide summarizes quantitative biological data, details common experimental protocols, and visualizes relevant signaling pathways to provide a comprehensive overview of this important class of molecules.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various this compound analogs and related compounds from different studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs

Compound IDR (Substitution on Phenyl Ring)Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 3,4-dichloroHT29 (Colon)2.01--
Analog 2 4-methoxySGC-7901 (Gastric)0.86CA-4-
Analog 3 4-methoxyHT-1080 (Fibrosarcoma)0.36CA-4-
Analog 4 4-methoxyA549 (Lung)0.52CA-4-
Analog 5 4-bromoMCF7 (Breast)10.55-Fluorouracil5.2
Analog 6 3-nitroMDA-MB-231 (Breast)1.21Sorafenib1.18
Analog 7 4-chloroMDA-MB-231 (Breast)3.52Sorafenib1.18

Note: CA-4 refers to Combretastatin A-4. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Kinase Inhibitory Activity of 4-Aryl-thiazol-2-amine Analogs

Compound IDKinase TargetIC50 (nM)
Analog 8 ROCK II20
Analog 9 CDK41
Analog 10 CDK634

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs are often attributed to their interaction with key cellular signaling pathways. Two prominent mechanisms of action that have been identified for this class of compounds are the inhibition of tubulin polymerization and the modulation of protein kinase activity.

Tubulin Polymerization Inhibition

Several 4-aryl-1,3-thiazol-2-amine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, migration, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Inhibition by Thiazole Analogs cluster_3 Cellular Outcomes αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Microtubule Depolymerization Microtubule Depolymerization Stable Microtubules->Microtubule Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubules->Mitotic Spindle Formation Intracellular Transport Intracellular Transport Stable Microtubules->Intracellular Transport Microtubule Depolymerization->αβ-Tubulin Dimers Cell Division Cell Division Mitotic Spindle Formation->Cell Division G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption Thiazole Analog Thiazole Analog Thiazole Analog->Microtubule Polymerization Inhibition Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 4-aryl-1,3-thiazol-2-amine analogs.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Analogs of this compound have been identified as inhibitors of several kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Cyclin-Dependent Kinases (CDKs). By blocking the activity of these kinases, these compounds can interfere with cell cycle progression, proliferation, and survival.

G cluster_0 Cell Cycle Regulation cluster_1 Inhibition by Thiazole Analogs cluster_2 Cellular Outcome Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-phase Entry S-phase Entry E2F->S-phase Entry Transcription Cell Proliferation Cell Proliferation S-phase Entry->Cell Proliferation G1 Arrest G1 Arrest S-phase Entry->G1 Arrest Blockage Thiazole Analog Thiazole Analog Thiazole Analog->CDK4/6 Inhibition Apoptosis Apoptosis G1 Arrest->Apoptosis

Caption: Inhibition of the CDK4/6-Rb pathway by 4-aryl-1,3-thiazol-2-amine analogs.

Conclusion

The this compound scaffold represents a versatile template for the development of novel anticancer agents. The presented data highlights the importance of substitutions on the phenyl ring for modulating biological activity. Further optimization of these analogs, guided by the structure-activity relationships and mechanistic insights discussed in this guide, holds significant promise for the discovery of more potent and selective cancer therapeutics. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into this promising class of compounds.

Benchmarking the Antiproliferative Activity of Novel Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] In recent years, novel thiazole derivatives have emerged as promising candidates in oncology, exhibiting potent antiproliferative effects against a variety of cancer cell lines.[3][4] This guide provides a comparative analysis of the antiproliferative activity of recently synthesized thiazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation anticancer agents. Thiazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular processes like tubulin polymerization.[1][5]

Comparative Antiproliferative Activity of Novel Thiazole Derivatives

The following table summarizes the in vitro antiproliferative activity (IC50 values) of several recently developed thiazole derivatives against a panel of human cancer cell lines. The data is compiled from various studies to provide a broad overview of the potency and selectivity of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 6 A549 (Lung)12.0 ± 1.73 (µg/mL)Cisplatin-[6]
C6 (Glioma)3.83 ± 0.76 (µg/mL)Cisplatin-[6]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--[4]
Compound 18 A549 (Lung)0.50 - 4.75BEZ235-[7]
MCF-7 (Breast)0.50 - 4.75BEZ235-[7]
U-87 MG (Glioblastoma)0.50 - 4.75BEZ235-[7]
HCT-116 (Colon)0.50 - 4.75BEZ235-[7]
Compound 8j HeLa (Cervical)7.90--[8]
SiHa (Cervical)---[8]
HepG2 (Liver)7.90--[8]
Compound 8m HeLa (Cervical)5.15--[8]
SiHa (Cervical)---[8]
HepG2 (Liver)5.15--[8]
Compound 10a HCT-116 (Colon)-Doxorubicin, Sorafenib-[9][10]
PC-3 (Prostate)7 ± 0.6Doxorubicin, Sorafenib-[9][10]
MCF-7 (Breast)4 ± 0.2Doxorubicin (4 ± 0.2), Sorafenib (7 ± 0.3)-[9][10]
Compound 11d VariousGI50 = 30 nMErlotinibGI50 = 33 nM[11][12]
Compound 11f VariousGI50 = 27 nMErlotinibGI50 = 33 nM[11][12]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing the antiproliferative activity of chemical compounds.

MTT Assay Protocol for Antiproliferative Activity

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test thiazole derivative is prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.
  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.
  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
  • The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the evaluation process and the mechanisms of action of these novel thiazole derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Novel Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture antiproliferative_assay Antiproliferative Assay (e.g., MTT) cell_culture->antiproliferative_assay ic50 IC50 Determination antiproliferative_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_assay Apoptosis Assays ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle animal_model Xenograft Animal Model cell_cycle->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: Experimental workflow for the evaluation of novel thiazole derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.[5][7]

References

A Head-to-Head Comparison of Synthesis Routes for 2-Aminothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a head-to-head comparison of the most common and emerging synthesis routes for 2-aminothiazoles, offering supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Synthesis Routes for 2-Aminothiazoles

Synthesis RouteGeneral YieldReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires harsh reagents and long reaction times.
Microwave-Assisted Hantzsch Excellent5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized equipment.
Ultrasound-Assisted Hantzsch Good to Excellent15 - 60 minutesShorter reaction times, improved yields, energy-efficient.Scalability can be a concern.
One-Pot Hantzsch Variants Good to Excellent1 - 12 hoursIncreased efficiency, avoids isolation of intermediates.Optimization of reaction conditions can be complex.
Cook-Heilbron Synthesis Moderate to Good1 - 5 hoursAccess to 5-aminothiazoles under mild conditions.Primarily for 5-amino substituted thiazoles, limited scope.[1]
Tcherniac's Synthesis ModerateVariableUseful for 2-substituted thiazoles.Limited information on modern applications and yields.[2]

In-Depth Analysis of Synthesis Routes

This section provides a detailed examination of the primary methods for synthesizing 2-aminothiazoles, including reaction mechanisms and comparative experimental data.

Hantzsch Thiazole Synthesis: The Gold Standard

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used method for the preparation of 2-aminothiazoles.[3] The classical approach involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Mechanism:

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration One_Pot_Hantzsch start Ketone + Halogenating Agent in_situ_formation In situ formation of α-Haloketone start->in_situ_formation condensation Condensation with Thiourea in_situ_formation->condensation product 2-Aminothiazole condensation->product Cook_Heilbron_Synthesis reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

References

A Comparative Guide to Assessing Off-Target Effects of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics has revolutionized medicine, offering the potential for highly effective treatments with fewer side effects than traditional cytotoxic agents. However, the selectivity of these molecules is a critical parameter that can influence both their efficacy and toxicity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the off-target profile of the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, using the well-characterized multi-kinase inhibitor Dasatinib as a reference for comparison.

While specific experimental data on the off-target effects of this compound is not publicly available, this guide outlines the methodologies and data presentation standards that are essential for such an evaluation.

Experimental Approach: Kinase Profiling

A common and comprehensive method to determine the off-target effects of small molecule inhibitors is through broad-panel kinase screening assays. The KINOMEscan™ platform is a widely used example of a competitive binding assay that can assess the interaction of a compound against a large panel of kinases.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

This protocol provides a generalized overview of the KINOMEscan™ methodology.

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

  • Reagents and Materials:

    • DNA-tagged kinases (a panel of several hundred kinases).

    • Streptavidin-coated magnetic beads.

    • Biotinylated, active-site directed ligands.

    • Test compound (this compound) dissolved in DMSO.

    • Assay plates (e.g., 384-well).

    • Binding and wash buffers.

    • qPCR reagents.

  • Procedure:

    • Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to generate the affinity resin.

    • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1 µM) are combined in a well of the assay plate. A DMSO control (vehicle) is run in parallel.

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

    • Washing: The beads are washed to remove unbound kinase and test compound.

    • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR.

  • Data Analysis: The amount of kinase bound to the beads in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger binding interaction.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_data Data Analysis p1 DNA-tagged Kinase a1 Combine Kinase, Ligand, and Test Compound in Assay Plate p1->a1 p2 Immobilized Ligand (on beads) p2->a1 p3 Test Compound (e.g., this compound) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 q1 Wash to Remove Unbound Components a2->q1 q2 Elute Bound Kinase q1->q2 q3 Quantify DNA Tag by qPCR q2->q3 d1 Calculate 'Percent of Control' (Test Compound vs. DMSO) q3->d1

Figure 1. Experimental workflow for a competitive binding kinase assay.

Data Presentation and Comparison

The data from a kinase screen is typically presented in a tabular format, highlighting the kinases that show significant interaction with the test compound. A common threshold for a significant "hit" is a low "Percent of Control" value, often below 10% or 1%.

Hypothetical Off-Target Profile of this compound

The following table is a hypothetical representation of how the off-target data for this compound could be presented. This data is for illustrative purposes only and does not represent actual experimental results.

Kinase TargetPercent of Control (%) @ 1 µMPutative On/Off-Target
Primary Target X 0.5 On-Target
Kinase A5.2Off-Target
Kinase B8.9Off-Target
Kinase C25.6Off-Target
Kinase D78.1Non-binder
... (and ~400+ other kinases)>90Non-binder

Comparative Off-Target Profile of Dasatinib

Dasatinib is a multi-kinase inhibitor with known on- and off-target activities. The following table summarizes some of its key targets identified through kinase profiling.

Kinase TargetDissociation Constant (Kd) in nMOn/Off-Target Classification
ABL1 <0.1 On-Target
SRC 0.2 On-Target
LCK 0.2 On-Target
YES1 0.3 On-Target
c-KIT1.1Off-Target
PDGFRβ1.1Off-Target
EPHA21.2Off-Target
DDR12.5Off-Target
BTK5.0Off-Target

Data for Dasatinib is compiled from various public sources and is intended for comparative purposes.

Signaling Pathway Context

Understanding the biological context of on- and off-target interactions is crucial. Visualizing these interactions within their respective signaling pathways can help to predict the potential physiological consequences. Dasatinib's primary targets, BCR-ABL and SRC family kinases, are key components of pathways that drive cell proliferation and survival in certain cancers.[1][2][3][4]

G cluster_on_target On-Target Pathway (e.g., CML) cluster_off_target Potential Off-Target Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 activates RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF activates PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT activates Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation PDGFR PDGFR Angiogenesis Angiogenesis PDGFR->Angiogenesis c_KIT c-KIT Cell_Migration Cell Migration c_KIT->Cell_Migration Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits (On-Target) Dasatinib->PDGFR inhibits (Off-Target) Dasatinib->c_KIT inhibits (Off-Target) Compound_X 4-(3,4-Dichlorophenyl)- 1,3-thiazol-2-amine (Hypothetical) Compound_X->BCR_ABL ? Compound_X->PDGFR ? Compound_X->c_KIT ?

Figure 2. On- and off-target effects in the context of signaling pathways.

Conclusion

A thorough evaluation of the off-target effects of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is not currently in the public domain, the methodologies and comparative frameworks presented here provide a clear path for such an investigation. By performing comprehensive kinase profiling and comparing the results to well-characterized drugs like Dasatinib, researchers can gain valuable insights into the selectivity, potential liabilities, and therapeutic opportunities of this compound. This data-driven approach is essential for making informed decisions in the drug development process and for ultimately ensuring the safety and efficacy of novel medicines.

References

Cytotoxicity of Dichlorophenyl-Thiazole Analogs: A Comparative Analysis in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

Comparative Cytotoxicity Data

The selective toxicity of a compound towards cancer cells over normal cells is a critical indicator of its potential as a therapeutic agent. Below is a summary of the cytotoxic effects of two different dichlorophenyl-containing heterocyclic compounds on cancerous and non-cancerous cell lines.

CompoundCell LineCell TypeAssay TypeEndpointValue (µM)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)Human Hepatoma (Cancer)Cell ViabilityLC50233.0 ± 19.7[1]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)Human Hepatoma (Cancer)Cell ViabilityLC50160.2 ± 5.9[1]
Pyrazolo[1,5-α]pyrimidinone Derivative 2U-251 MGHuman Glioblastoma (Cancer)CytotoxicityIC50<20[2]
Pyrazolo[1,5-α]pyrimidinone Derivative 2HEK293Human Embryonic Kidney (Non-cancerous)CytotoxicityIC50<20[2]
Pyrazolo[1,5-α]pyrimidinone Derivative 3U-251 MGHuman Glioblastoma (Cancer)CytotoxicityIC50<20[2]
Pyrazolo[1,5-α]pyrimidinone Derivative 3HEK293Human Embryonic Kidney (Non-cancerous)CytotoxicityIC50<20[2]
Pyrazolo[1,5-α]pyrimidinone Derivative 4U-251 MGHuman Glioblastoma (Cancer)CytotoxicityIC50<20[2]
Pyrazolo[1,5-α]pyrimidinone Derivative 4HEK293Human Embryonic Kidney (Non-cancerous)CytotoxicityIC50<20[2]

Note: For the Pyrazolo[1,5-α]pyrimidinone derivatives, the study noted a lack of desired selectivity, with the compounds exhibiting a more cytotoxic effect towards the non-cancerous HEK293 cells in some cases.[2]

Experimental Protocols

A generalized protocol for determining the cytotoxicity of a compound using a cell viability assay is detailed below. This protocol is based on common methodologies described in the referenced literature.

Cell Viability Assay (MTT-Based)

  • Cell Culture:

    • Human cancer cell lines (e.g., HepG2, U-251 MG) and a non-cancerous human cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compound, such as a 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine analog, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of dilutions of the stock solution are prepared in the cell culture medium.

    • The medium from the seeded wells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay:

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 (half-maximal inhibitory concentration) or LC50 (half-maximal lethal concentration) values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer and Normal Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat Cells with Compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Calculation Calculate % Viability Measurement->Calculation IC50 Determine IC50/LC50 Values Calculation->IC50 Comparison Compare Cancer vs. Normal Cell Cytotoxicity IC50->Comparison

Caption: Workflow for comparing the cytotoxicity of a compound in cancer versus normal cell lines.

Hypothetical Signaling Pathway for Apoptosis Induction

G Compound Thiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Pro-Caspase-3 → Caspase-3 Apoptosome->Caspase3 Caspase9 Pro-Caspase-9 → Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade for thiazole derivative-induced apoptosis via the intrinsic pathway.

References

Confirming the Colchicine Binding Site of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the binding site of the tubulin inhibitor 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. By examining experimental data for this compound and its analogs, alongside established colchicine binding site inhibitors, we provide a framework for validating its mechanism of action. This guide details the necessary experimental protocols and presents supporting data in a clear, comparative format.

Introduction to this compound and its Target

This compound belongs to a class of thiazole-containing compounds investigated for their potent antiproliferative activities. The primary molecular target for many of these compounds is tubulin, a crucial protein in the formation of microtubules. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Several lines of evidence suggest that this compound and its analogs exert their effects by binding to the colchicine binding site on β-tubulin. This binding event inhibits tubulin polymerization, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. This mechanism is shared by a diverse range of compounds, including the natural product colchicine and the clinical candidate Combretastatin A-4 (CA-4).

Comparative Analysis of Tubulin Inhibitors

Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives and Other Colchicine Site Inhibitors

CompoundChemical ClassTubulin Polymerization IC50 (µM)Reference CompoundReference IC50 (µM)
Analog of Target: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Diaryl-1,3-thiazol-2-amineReported to potently inhibit tubulin polymerizationCA-4-
Compound 7c 2,4-disubstituted thiazole2.00 ± 0.12CA-42.96 ± 0.18
Compound 9a 2,4-disubstituted thiazole2.38 ± 0.14CA-42.96 ± 0.18
Compound 10a Thiazole-2-acetamide derivative2.69CA-48.33
Combretastatin A-4 (CA-4)Stilbene derivative1.4 - 2.96--
ColchicineAlkaloid~1-3--
NocodazoleBenzimidazole derivative~0.1-1--

Table 2: Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines

CompoundCell LineCytotoxicity IC50 (µM)Reference CompoundReference IC50 (µM)
Analog of Target: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-7901 (gastric)0.36--
HT-1080 (fibrosarcoma)0.86--
BEL-7402 (hepatocellular)0.51--
Compound 7c HepG2 (hepatocellular)5.89 ± 0.3CA-44.50 ± 0.2
MCF-7 (breast)7.33 ± 0.4CA-46.21 ± 0.3
HCT116 (colorectal)4.98 ± 0.2CA-45.23 ± 0.3
HeLa (cervical)6.11 ± 0.3CA-47.14 ± 0.4
Compound 10a Average GI50 over 4 cell lines6Doxorubicin-

Experimental Protocols for Binding Site Confirmation

A multi-faceted experimental approach is required to unequivocally confirm that this compound binds to the colchicine site of tubulin. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of a compound on the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagents: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), test compound dissolved in a suitable solvent (e.g., DMSO), and a positive control (e.g., colchicine).

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the polymerization buffer and the test compound or control. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the polymerization by adding cold, purified tubulin to each well. e. Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Competitive Binding Assay with [³H]-Colchicine

This assay determines if a test compound competes with colchicine for the same binding site on tubulin.

Principle: Radiolabeled colchicine ([³H]-colchicine) is incubated with tubulin. The amount of bound radioactivity is measured in the presence and absence of the test compound. A decrease in bound radioactivity in the presence of the test compound indicates competition for the same binding site.

Protocol:

  • Reagents: Purified tubulin, [³H]-colchicine, binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0), test compound, and unlabeled colchicine as a positive control.

  • Procedure: a. In microcentrifuge tubes, mix tubulin with varying concentrations of the test compound or unlabeled colchicine. b. Add a fixed concentration of [³H]-colchicine to each tube. c. Incubate the mixture at 37°C for a defined period (e.g., 1 hour) to reach binding equilibrium. d. Separate the protein-bound from the free [³H]-colchicine using a method such as gel filtration or charcoal adsorption. e. Measure the radioactivity in the protein-bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-colchicine binding for each concentration of the test compound. The IC50 value is the concentration of the test compound that displaces 50% of the bound [³H]-colchicine.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding site and interactions.

Principle: A crystal of the tubulin-ligand complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which the atomic structure can be determined.

Protocol:

  • Protein-Ligand Complex Formation:

    • Co-crystallization: Incubate purified tubulin with an excess of this compound before setting up crystallization trials.

    • Soaking: Grow apo-tubulin crystals and then soak them in a solution containing the test compound.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure. Refine the model to fit the experimental data and build the ligand into the electron density map.

  • Analysis: Analyze the final structure to identify the specific amino acid residues in the binding pocket that interact with the ligand.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation: Dialyze both the purified tubulin and the test compound into the same buffer to minimize heats of dilution.

  • ITC Experiment: a. Load the tubulin solution into the sample cell of the calorimeter and the test compound solution into the injection syringe. b. Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes. c. A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in ligand binding by mutating them and observing the effect on binding affinity.

Principle: Specific amino acids in the putative binding site of the protein are replaced with other amino acids (e.g., alanine) through genetic engineering. The binding affinity of the ligand to the mutant protein is then compared to its affinity for the wild-type protein. A significant decrease in binding affinity for a mutant suggests that the mutated residue is important for the interaction.

Protocol:

  • Mutagenesis: Introduce point mutations into the gene encoding β-tubulin at residues predicted to be in the colchicine binding site (e.g., Cys241, Leu248, Ala250, Val318, Ile378).

  • Protein Expression and Purification: Express and purify the mutant tubulin proteins.

  • Binding Assays: Determine the binding affinity of this compound to each mutant tubulin using methods like ITC or the [³H]-colchicine competition assay.

  • Data Analysis: Compare the binding affinities of the ligand for the wild-type and mutant tubulins. A significant reduction in affinity for a particular mutant indicates a critical role for that residue in binding.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_molecular Molecular Biology cluster_confirmation Binding Site Confirmation tubulin_poly Tubulin Polymerization Assay confirmation Confirmed Binding to Colchicine Site tubulin_poly->confirmation Direct Inhibition comp_bind Competitive Binding Assay ([³H]-Colchicine) comp_bind->confirmation Competitive Displacement xray X-ray Crystallography xray->confirmation Structural Evidence itc Isothermal Titration Calorimetry (ITC) itc->confirmation Thermodynamic Profile sdm Site-Directed Mutagenesis sdm->confirmation Identifies Key Residues

Caption: Experimental workflow for confirming the binding site.

signaling_pathway compound This compound colchicine_site Colchicine Binding Site on β-Tubulin compound->colchicine_site Binds to tubulin αβ-Tubulin Dimer mt_destabilization Microtubule Destabilization tubulin->mt_destabilization Inhibits Polymerization g2m_arrest G2/M Phase Arrest mt_destabilization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway of the compound.

Conclusion

Safety Operating Guide

Personal protective equipment for handling 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include potential acute toxicity if swallowed, skin irritation, and serious eye irritation.[1] As a powdered substance, inhalation of dust particles is a primary route of exposure and must be carefully controlled.

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations
Respiratory A NIOSH-approved respirator is required. For weighing and handling of the powder, a powered air-purifying respirator (PAPR) is recommended to minimize exposure to airborne particulates.
Hand Compatible chemical-resistant gloves are essential.[2] While specific permeation data for this compound is not readily available, double gloving with nitrile gloves is a recommended minimum. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye/Face Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[2]
Body A disposable, solid-front protective suit or a lab coat with tight cuffs is necessary to prevent skin contact.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this potent compound. All operations involving the powder form of this chemical must be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to control airborne particles.

Experimental Workflow for Handling this compound

Experimental Workflow prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use 'tare method' to minimize dust - Handle within containment prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the sealed container - Ensure complete dissolution before removal weigh->dissolve reaction Reaction - Conduct reaction in a closed system - Monitor for any adverse reactions dissolve->reaction cleanup Cleanup & Decontamination - Decontaminate all surfaces and equipment - Segregate waste reaction->cleanup disposal Waste Disposal - Dispose of waste in labeled, sealed containers - Follow institutional hazardous waste procedures cleanup->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Have all necessary equipment, including spill cleanup materials, readily available within the containment area.

  • Weighing the Compound:

    • To minimize the generation of airborne dust, use the "tare method":

      • Tare a sealed container on the analytical balance.

      • Inside the fume hood, carefully add the powdered compound to the container.

      • Seal the container before removing it from the fume hood to re-weigh.

    • Alternatively, use a balance with a draft shield inside the fume hood.

  • Dissolution:

    • Whenever possible, work with the compound in a solution to minimize the risk of dust inhalation.

    • Add the solvent directly to the sealed container holding the pre-weighed powder.

    • Ensure the compound is fully dissolved before proceeding with the experiment.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Workflow

Disposal Workflow collect Collect Waste - Segregate halogenated waste - Use designated, sealed containers label Label Waste - Clearly label with 'Hazardous Waste' - Include full chemical name collect->label store Store Waste - Store in a designated, secure area - Away from incompatible materials label->store dispose Final Disposal - Arrange for pickup by certified  hazardous waste personnel store->dispose

Caption: A clear workflow for the safe and compliant disposal of chemical waste.

Disposal Procedures:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] This is a halogenated organic compound and should be segregated from non-halogenated waste streams.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Decontamination of Equipment:

    • Non-disposable equipment, such as glassware and spatulas, should be decontaminated immediately after use.

    • Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.

    • After the initial solvent rinse, wash the equipment with soap and water.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Do not dispose of this chemical down the drain or in regular trash.[3]

Quantitative Data Summary

At present, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies.[4] In the absence of such data, it is imperative to handle this compound with the highest level of precaution, treating it as a potent substance. All handling procedures should aim to keep exposure to the lowest reasonably achievable level.

References

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Retrosynthesis Analysis

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4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
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4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.